2-(4-Methylpiperazino)pyrimidine-5-boronic acid
Description
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Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYYRRPONOKNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681755 | |
| Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-29-9 | |
| Record name | B-[2-(4-Methyl-1-piperazinyl)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methylpiperazino)pyrimidine-5-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a pyrimidine core, a methylpiperazine moiety, and a reactive boronic acid group, make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route, and its applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of potent enzyme inhibitors, particularly targeting the VCP/p97 ATPase.
Chemical Properties and Data
This compound is a solid organic compound. The presence of the boronic acid functional group allows it to participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1]
| Property | Value | Reference |
| Chemical Formula | C₉H₁₅BN₄O₂ | [2] |
| Molecular Weight | 222.05 g/mol | [2] |
| CAS Number | 1256355-29-9 | [3] |
| Appearance | Solid (predicted) | [2] |
| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O | [2] |
| InChI | 1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 | [2] |
| InChI Key | FEYYRRPONOKNQL-UHFFFAOYSA-N | [2] |
Safety Information:
| Hazard Statement | Code |
| Acute toxicity, Oral (Category 4) | H302 |
| Signal Word | Warning |
| GHS Pictogram | GHS07 |
This data is based on available information and may not be exhaustive. Always refer to a comprehensive Safety Data Sheet (SDS) before handling.
Synthesis
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (Precursor)
This reaction proceeds via a nucleophilic aromatic substitution.
-
Materials: 2,5-dibromopyrimidine, 1-methylpiperazine, a suitable solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Procedure:
-
Dissolve 2,5-dibromopyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add 1-methylpiperazine (1.1-1.2 eq) and DIPEA (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine.[4]
-
Step 2: Miyaura Borylation to this compound
This step converts the aryl bromide to the corresponding boronic acid (or its pinacol ester).[5][6]
-
Materials: 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (2-5 mol%), a base (e.g., potassium acetate - KOAc) (2.0-3.0 eq), and an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to 80-110 °C for several hours (typically 2-24 h), monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is the pinacol ester of the target boronic acid. This can often be used directly in subsequent reactions or hydrolyzed to the free boronic acid.
-
For hydrolysis, the pinacol ester can be treated with an aqueous acid (e.g., HCl) or a mild oxidizing agent followed by an aqueous workup to yield this compound.
-
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl halides, providing access to a wide array of complex molecular architectures.[7][8]
General Suzuki-Miyaura Coupling Protocol
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
-
Materials: this compound (or its pinacol ester) (1.0-1.5 eq), aryl/heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq), and a solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).
-
Procedure:
-
In a reaction vessel, combine the pyrimidine boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) until the starting materials are consumed, as monitored by TLC or LC-MS. Microwave irradiation can often be used to shorten reaction times.[8]
-
After cooling, dilute the mixture with an organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Biological Context and Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10] Boronic acids have also emerged as important pharmacophores, with several boronic acid-containing drugs approved for clinical use. The combination of these two moieties in this compound makes it and its derivatives attractive candidates for drug discovery programs.
Inhibition of VCP/p97 ATPase
A significant area of interest for pyrimidine-boronic acid derivatives is the inhibition of Valosin-Containing Protein (VCP), also known as p97. VCP is an AAA+ ATPase that plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[9] Dysregulation of VCP/p97 is implicated in various diseases, including cancer, making it an attractive therapeutic target.[11]
A study on novel pyrimidine molecules containing a boronic acid moiety identified potent inhibitors of VCP/p97.[9][10] One particular compound, designated as compound 17 , demonstrated significant enzymatic and cellular activity.
Biological Activity of a Representative Pyrimidine-Boronic Acid VCP/p97 Inhibitor (Compound 17)
| Assay | IC₅₀ | Cell Lines | Reference |
| VCP/p97 Enzymatic Assay | 54.7 nM | - | [10] |
| Anti-proliferative Activity | 2.80 µM | A549 (Non-small cell lung cancer) | [10] |
| Anti-proliferative Activity | 0.86 µM | RPMI8226 (Multiple myeloma) | [10] |
While this data is for a derivative and not the title compound itself, it strongly suggests that the this compound scaffold is a promising starting point for the development of VCP/p97 inhibitors.
VCP/p97 Signaling Pathway and Point of Intervention
Caption: Inhibition of the VCP/p97 complex in the UPS pathway.
The diagram illustrates the role of VCP/p97 in recognizing and processing ubiquitinated misfolded proteins for degradation by the proteasome. This compound and its derivatives can intervene at this critical step by inhibiting the ATPase activity of VCP/p97, leading to an accumulation of misfolded proteins and ultimately inducing cell death in cancer cells that are often highly dependent on a functional UPS.
Conclusion
This compound is a high-value chemical entity for both synthetic and medicinal chemists. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the construction of complex biaryl and heteroaryl structures. Furthermore, the pyrimidine-boronic acid motif has shown significant promise in the development of targeted therapeutics, particularly as inhibitors of the VCP/p97 ATPase. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental guidance to effectively utilize this compound in their research and development endeavors. Further investigation into the direct biological activity of the title compound and the optimization of its derivatives could lead to the discovery of novel and potent therapeutic agents.
References
- 1. CAS 1034924-06-5: 2-methylpyrimidine-5-Boronicacid [cymitquimica.com]
- 2. 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1256355-29-9|(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 5-BROMO-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE | 141302-36-5 [chemicalbook.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document summarizes available information from commercial suppliers, presents predicted data for the parent compound and closely related analogs, and details established experimental protocols for determining key physicochemical parameters. This guide aims to serve as a foundational resource for researchers working with this and similar pyrimidine-boronic acid derivatives, offering insights into its molecular characteristics and potential applications, particularly in the context of drug discovery.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine ring, a 4-methylpiperazine moiety, and a boronic acid functional group. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules and approved drugs[1]. The boronic acid group is a versatile functional handle, most notably for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, and for its ability to form reversible covalent bonds with diols, a property leveraged in the design of enzyme inhibitors and sensors. The 4-methylpiperazine substituent can influence the compound's solubility, basicity, and pharmacokinetic profile.
Recent studies have highlighted the potential of pyrimidine molecules containing a boronic acid moiety as inhibitors of Valosin-containing protein (VCP)/p97, a key player in the ubiquitin-proteasome system, suggesting a promising avenue for anticancer therapeutic development[2]. A thorough understanding of the physicochemical properties of this compound is therefore essential for its synthesis, purification, formulation, and evaluation in biological systems.
Molecular Structure and Identifiers
The chemical structure and key identifiers of this compound are presented below.
| Identifier | Value | Source |
| IUPAC Name | (2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid | - |
| CAS Number | 1256355-29-9 | [3][4] |
| Molecular Formula | C₉H₁₅BN₄O₂ | [5][6] |
| Molecular Weight | 222.05 g/mol | [5][6] |
| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O | [5] |
| InChI | 1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 | [5] |
| InChI Key | FEYYRRPONOKNQL-UHFFFAOYSA-N | [5] |
Physicochemical Properties
Table 3.1: General Physicochemical Properties of this compound
| Property | Value | Remarks | Source |
| Physical Form | Solid | - | [5] |
Table 3.2: Predicted Physicochemical Properties of Related Compounds
| Property | (2-(piperazin-1-yl)pyrimidin-5-yl)boronic acid | Remarks | Source |
| Boiling Point | 482.0 ± 55.0 °C | Predicted | [7] |
| Density | 1.35 ± 0.1 g/cm³ | Predicted | [7] |
| pKa | 2.76 ± 0.19 | Predicted | [7] |
It is important to note that these are predicted values for a related compound and should be used as estimations. Experimental determination is necessary for accurate characterization of this compound.
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the physicochemical properties of this compound, the following established protocols for similar organic compounds are provided as a guide.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.
Methodology: Capillary Method [6][8][9][10]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has liquefied (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Determination
Solubility is a critical parameter for drug development, influencing formulation, administration, and bioavailability. The solubility of boronic acids can be influenced by factors such as the solvent polarity, temperature, and the presence of diols which can form boronate esters.
Methodology: Dynamic (Polythermal) Method [11][12]
-
Sample Preparation: A series of samples with known concentrations of the boronic acid in the selected solvent are prepared in sealed vials.
-
Heating and Observation: Each vial is heated slowly and at a constant rate in a thermostatically controlled bath with constant stirring.
-
Dissolution Temperature: The temperature at which the last solid particles dissolve is visually or instrumentally (e.g., using a turbidity sensor) determined. This temperature corresponds to the saturation temperature for that specific concentration.
-
Solubility Curve: By plotting the dissolution temperatures against the corresponding concentrations, a solubility curve can be constructed.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, the pKa reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species.
Methodology: Potentiometric Titration [13][14][15][16]
-
Sample Preparation: A precise amount of the boronic acid is dissolved in a suitable solvent (often a co-solvent system like water-methanol) with a known ionic strength, maintained with an electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter and electrode.
-
Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized. The inflection point of the titration curve corresponds to the equivalence point.
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
Methodology: Shake-Flask Method [17][18][19][20]
-
Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathway
While specific biological studies on this compound are not widely reported, the broader class of pyrimidine-boronic acid derivatives has garnered interest as potential therapeutic agents. Notably, they have been investigated as inhibitors of Valosin-containing protein (VCP), also known as p97.
VCP/p97 is an AAA+ ATPase that plays a crucial role in cellular protein homeostasis by regulating the ubiquitin-proteasome system (UPS) and autophagy[3][5][21][22][23]. It is involved in the unfolding and extraction of ubiquitinated proteins from cellular complexes or membranes, targeting them for degradation by the proteasome. Inhibition of VCP/p97 can disrupt these processes, leading to the accumulation of misfolded proteins and cell death, making it an attractive target for cancer therapy.
The following diagram illustrates a simplified workflow for the experimental determination of a key physicochemical property, pKa, using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Below is a conceptual diagram illustrating the role of VCP/p97 in the ubiquitin-proteasome system and its potential inhibition by a pyrimidine-boronic acid compound.
Caption: Inhibition of VCP/p97-mediated protein degradation.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. While foundational data such as molecular formula and weight are established, a significant gap exists in the experimental determination of key properties like melting point, solubility, pKa, and logP. The provided general experimental protocols offer a starting point for researchers to characterize this compound thoroughly. The potential biological activity of this class of compounds as VCP/p97 inhibitors underscores the importance of further investigation into its physicochemical profile to support its development in medicinal chemistry and drug discovery. The diagrams presented herein offer a visual representation of a key experimental workflow and a potential mechanism of action, providing a valuable resource for scientists in the field.
References
- 1. scbt.com [scbt.com]
- 2. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 4. 1256355-29-9|(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. metrohm.com [metrohm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. agilent.com [agilent.com]
- 18. acdlabs.com [acdlabs.com]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-(4-methylpiperazino)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing with the commercially available 2-hydroxypyrimidine. Key transformations include bromination, chlorination, nucleophilic aromatic substitution, and a final Miyaura borylation. This document furnishes detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the successful synthesis and application of this versatile compound.
Introduction
Pyrimidine-5-boronic acids and their derivatives are of significant interest to the pharmaceutical industry. The boronic acid moiety serves as a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for biological screening. The 2-(4-methylpiperazino) substituent is a common motif in pharmacologically active molecules, often improving solubility, metabolic stability, and target engagement. The combination of these two features in this compound makes it a highly sought-after intermediate for the development of novel therapeutics, particularly in the areas of kinase inhibitors and other targeted therapies.
This guide outlines a logical and reproducible synthetic route to the target compound, starting from readily available materials.
Overall Synthetic Workflow
The synthesis of this compound can be strategically divided into four main stages. The process begins with the functionalization of the pyrimidine core, followed by the introduction of the piperazine side chain, and concludes with the formation of the boronic acid.
Caption: Overall synthetic route to the target compound.
Experimental Protocols
Step 1 & 2: Synthesis of 5-Bromo-2-chloropyrimidine
This two-step process begins with the bromination of 2-hydroxypyrimidine to form 5-bromo-2-hydroxypyrimidine, which is subsequently chlorinated.
Step 1: Bromination
A mixture of 2-hydroxypyrimidine and hydrobromic acid is treated with hydrogen peroxide.
Step 2: Chlorination
The resulting 5-bromo-2-hydroxypyrimidine is then chlorinated using phosphorus oxychloride in the presence of an organic amine catalyst.[1][2]
Detailed Protocol:
-
Combine 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of 35% (w/w) hydrobromic acid.
-
Add 226.7 g of 30% (w/w) hydrogen peroxide to the mixture.
-
Heat the reaction mixture to 40°C for 12 hours.[2]
-
After cooling, the intermediate, 5-bromo-2-hydroxypyrimidine, is isolated.
-
To a reaction vessel containing 35 g (0.2 mol) of 5-bromo-2-hydroxypyrimidine, add 61.3 g (0.4 mol) of phosphorus oxychloride and 200 mL of toluene.
-
At 35°C, add 40.5 g of triethylamine.
-
Heat the mixture to 80-85°C and stir for 6 hours, monitoring the reaction by HPLC until the starting material is consumed.[3]
-
Cool the reaction and concentrate under reduced pressure.
-
Carefully add the residue to cold water and adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 5-bromo-2-chloropyrimidine.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxypyrimidine | [1][2] |
| Key Reagents | HBr, H₂O₂, POCl₃, Triethylamine | [2][3] |
| Solvent | Toluene | [3] |
| Temperature | 40°C (Bromination), 80-85°C (Chlorination) | [2][3] |
| Reaction Time | 12 hours (Bromination), 6 hours (Chlorination) | [2][3] |
| Reported Yield | Up to 91% (Chlorination step) | [3] |
Table 1: Summary of reaction conditions for the synthesis of 5-bromo-2-chloropyrimidine.
Step 3: Synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C2 position of the pyrimidine ring is displaced by 1-methylpiperazine. The C2 position is generally more susceptible to nucleophilic attack than the C4 or C6 positions in pyrimidines.[4]
Caption: General mechanism for the SNAr reaction.
Detailed Protocol:
-
In a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, dissolve 5-bromo-2-chloropyrimidine (1.0 eq).
-
Add 1-methylpiperazine (1.2 eq) to the solution.
-
Include a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq), to scavenge the HCl generated.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine.[5]
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-chloropyrimidine | [6][7] |
| Key Reagents | 1-Methylpiperazine, Triethylamine | [6] |
| Solvent | DMF or Ethanol | [6] |
| Temperature | 80-100°C | [6] |
| Purity | >98% (Commercially available) | [5] |
Table 2: Summary of reaction conditions for the nucleophilic aromatic substitution.
Step 4: Synthesis of this compound pinacol ester
The borylation of the C5 position is achieved via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.
Detailed Protocol:
-
To a reaction vessel, add 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add a palladium catalyst, such as PdCl₂(dppf) (0.05 eq).
-
Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the mixture to 90-100°C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired pinacol ester.[8]
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | [8] |
| Key Reagents | Bis(pinacolato)diboron, Potassium acetate, PdCl₂(dppf) | [9][10] |
| Solvent | 1,4-Dioxane | [9] |
| Temperature | 90-100°C | [9] |
| Reported Yield | Varies, typically moderate to high for similar substrates | [9][11] |
Table 3: Summary of reaction conditions for the Miyaura borylation.
Step 5: Synthesis of this compound
The final step is the hydrolysis of the pinacol ester to the free boronic acid. This can be achieved under mild conditions.
Detailed Protocol:
-
Dissolve the this compound pinacol ester in methanol.
-
Add silica gel to the solution.
-
Stir the mixture at room temperature for 24 hours.[12]
-
Filter off the silica gel and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
| Parameter | Value | Reference |
| Starting Material | This compound pinacol ester | [12] |
| Key Reagents | Silica gel | [12] |
| Solvent | Methanol | [12] |
| Temperature | Room Temperature | [12] |
| Reaction Time | 24 hours | [12] |
Table 4: Summary of reaction conditions for the hydrolysis of the pinacol ester.
Data Presentation
The following table summarizes the key properties of the final product and its pinacol ester intermediate.
| Compound | Molecular Formula | Molecular Weight | Appearance | Reference |
| This compound pinacol ester | C₁₅H₂₅BN₄O₂ | 304.20 g/mol | Solid | [8] |
| This compound | C₉H₁₅BN₄O₂ | 222.05 g/mol | Solid |
Table 5: Physicochemical properties of the target compound and its intermediate.
Applications in Drug Discovery
While specific signaling pathways for this compound are not extensively documented, its utility lies in its role as a versatile building block for creating libraries of novel compounds. The pyrimidine core is a prevalent scaffold in many approved drugs, and the boronic acid functionality allows for its elaboration through Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl halides.
This enables drug discovery programs to:
-
Rapidly generate analogues of a lead compound to explore the structure-activity relationship (SAR).
-
Synthesize focused libraries of compounds for screening against specific biological targets, such as kinases, proteases, and G-protein coupled receptors.
-
Improve the pharmacokinetic properties of drug candidates by introducing diverse substituents.
The general workflow for utilizing this building block in a drug discovery context is illustrated below.
Caption: Application in Suzuki coupling for library synthesis.
Conclusion
The synthesis of this compound is a multi-step but manageable process that yields a highly valuable intermediate for drug discovery. The protocols outlined in this guide, derived from established chemical literature, provide a clear pathway for researchers to obtain this compound. The strategic use of this building block in Suzuki-Miyaura cross-coupling reactions can significantly accelerate the discovery of novel and potent therapeutic agents.
References
- 1. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 3. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 141302-36-5 | 5-Bromo-2-(4-methylpiperazin-1-YL)pyrimidine - Synblock [synblock.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound pinacol ester (C15H25BN4O2) [pubchemlite.lcsb.uni.lu]
- 9. reddit.com [reddit.com]
- 10. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 11. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide on the Structure Elucidation of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, a heterocyclic compound of interest in medicinal chemistry. The document details a probable synthetic route, expected analytical data for structure elucidation, and explores its potential biological significance based on structurally related molecules.
Chemical Structure and Properties
This compound is a derivative of pyrimidine, a core scaffold in many biologically active compounds. The structure incorporates a 4-methylpiperazine moiety at the 2-position and a boronic acid group at the 5-position of the pyrimidine ring. The presence of the boronic acid functionality makes it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅BN₄O₂ | |
| Molecular Weight | 222.05 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O | |
| InChI | 1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic strategy involves the Miyaura borylation of a halogenated pyrimidine precursor. The pinacol ester of the boronic acid is often synthesized as a more stable and easily handled intermediate.
Proposed Synthesis of the Precursor: 2-(4-Methylpiperazin-1-yl)-5-bromopyrimidine
The synthesis would likely begin with a nucleophilic aromatic substitution reaction on a dihalopyrimidine, followed by the introduction of the methylpiperazine moiety.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add N-methylpiperazine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-(4-methylpiperazin-1-yl)-5-bromopyrimidine.
Synthesis of this compound pinacol ester
The borylation of the aryl bromide is a standard procedure, often catalyzed by palladium.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(4-methylpiperazin-1-yl)-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
-
Solvent: Add a degassed solvent, for instance, 1,4-dioxane or dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired pinacol ester.
Hydrolysis to this compound (Optional)
The pinacol ester can often be used directly in subsequent reactions. If the free boronic acid is required, it can be obtained by hydrolysis.
Experimental Protocol:
-
Reaction Setup: Dissolve the pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid solution (e.g., 1 M HCl).
-
Reaction Conditions: Stir the mixture at room temperature for several hours.
-
Work-up and Purification: Extract the product into an organic solvent after neutralization. The free boronic acid is often used without extensive purification due to potential instability.
Caption: Proposed synthetic workflow for this compound.
Structure Elucidation Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 2H | Pyrimidine-H4, H6 |
| ~3.9 | t | 4H | Piperazine-H (adjacent to pyrimidine) |
| ~2.5 | t | 4H | Piperazine-H (adjacent to N-CH₃) |
| ~2.3 | s | 3H | N-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | Pyrimidine-C2 |
| ~158 | Pyrimidine-C4, C6 |
| ~120 (broad) | Pyrimidine-C5 (attached to Boron) |
| ~55 | Piperazine-C (adjacent to N-CH₃) |
| ~46 | Piperazine-C (adjacent to pyrimidine) |
| ~46 | N-CH₃ |
Note: The carbon attached to the boron atom may show a broad signal or might not be observed due to quadrupolar relaxation.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 223.14 | [M+H]⁺ |
| 245.12 | [M+Na]⁺ |
| 305.21 | [M(pinacol ester)+H]⁺ |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, many pyrimidine derivatives containing a piperazine moiety have been investigated as kinase inhibitors.[1][2][3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
Compounds with a similar 2-(piperazin-1-yl)pyrimidine scaffold have shown inhibitory activity against various kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Aurora Kinases.[1][2] Inhibition of these kinases can affect downstream signaling pathways involved in cell proliferation, apoptosis, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Pyrimidine Boronic Acids in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of the boronic acid moiety into drug candidates has catalyzed the development of novel therapeutics with enhanced potency and unique mechanisms of action. This technical guide delves into the burgeoning field of pyrimidine boronic acids, a class of compounds demonstrating significant promise in the inhibition of key pathological targets. Authored for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of their synthesis, mechanism of action, and therapeutic applications, with a focus on their role as enzyme inhibitors.
Core Tenets of Pyrimidine Boronic Acids in Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore, present in numerous approved drugs, owing to its ability to engage in various non-covalent interactions with biological targets. The addition of a boronic acid group introduces a unique chemical functionality—an electrophilic boron atom capable of forming reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group, commonly found in the active sites of enzymes. This ability to form a stable, yet reversible, tetrahedral intermediate often translates into high inhibitory potency and prolonged target engagement.
However, the synthesis of pyrimidine boronic acids is not without its challenges. The inherent instability of some derivatives and the propensity for protodeboronation require carefully designed synthetic strategies. Common synthetic routes involve the use of organometallic intermediates and cross-coupling reactions, which necessitate meticulous optimization of reaction conditions to achieve desirable yields and purity.
Therapeutic Applications and Quantitative Insights
Pyrimidine boronic acids have emerged as potent inhibitors of a range of enzymes implicated in diseases such as cancer and inflammatory disorders. A notable example is their application as inhibitors of Valosin-Containing Protein (VCP/p97), an ATPase involved in protein homeostasis that is a compelling target in oncology.
VCP/p97 Inhibition
A series of novel pyrimidine molecules incorporating a boronic acid have been identified as potent inhibitors of VCP/p97.[1][2] The lead compound from this series, compound 17 , demonstrates significant enzymatic and cellular activity.
| Compound ID | R Group | Enzymatic IC50 (nM)[2] | A549 Cell IC50 (µM)[2] | RPMI8226 Cell IC50 (µM)[2] |
| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
The structure-activity relationship (SAR) studies for this class of compounds have indicated that the nature of the substituent on the pyrimidine core and the linker to the phenylboronic acid moiety are critical for potent inhibition.
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of pyrimidine boronic acid inhibitors stems from their ability to modulate key signaling pathways.
VCP/p97 Signaling Pathway in Cancer
VCP/p97 is a critical component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded or damaged proteins. In cancer cells, which often exhibit high rates of protein synthesis and are under proteotoxic stress, the function of VCP/p97 is essential for survival. Inhibition of VCP/p97 by pyrimidine boronic acids disrupts protein homeostasis, leading to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis of cancer cells.
Experimental Protocols
The discovery and validation of pyrimidine boronic acid inhibitors involve a series of well-defined experimental procedures.
Synthesis of Pyrimidine Boronic Acid Derivatives
A general synthetic approach to pyrimidine boronic acid derivatives involves a multi-step process:
-
Synthesis of the Pyrimidine Core: This often starts with commercially available pyrimidine precursors, which are then functionalized through nucleophilic aromatic substitution reactions. For example, a dichloropyrimidine can be sequentially reacted with different amines to introduce desired side chains.
-
Introduction of the Boronic Acid Moiety: The boronic acid or a protected form (e.g., a pinacol ester) is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with a halogenated pyrimidine intermediate.
-
Purification and Characterization: The final products are purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry.
VCP/p97 ATPase Activity Assay (ADP-Glo™ Assay)
This assay is used to determine the enzymatic inhibitory activity of the compounds.
-
Principle: The assay measures the amount of ADP produced from the ATPase activity of VCP/p97. The amount of ADP is quantified via a luminescence-based signal.
-
Procedure:
-
Purified VCP/p97 enzyme is incubated with various concentrations of the pyrimidine boronic acid inhibitor in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[2]
-
The enzymatic reaction is initiated by the addition of ATP.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal through a luciferase reaction.
-
Luminescence is measured using a plate reader, and the IC50 values are calculated.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.
-
Principle: The assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Cancer cells (e.g., A549 or RPMI8226) are seeded in 96-well plates and allowed to adhere.[2]
-
Cells are treated with a range of concentrations of the pyrimidine boronic acid inhibitor for a specified period (e.g., 72 hours).[2]
-
MTT solution is added to each well, and the plate is incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells, allowing for the calculation of IC50 values.
-
Drug Discovery Workflow: From Hit to Lead
The development of a pyrimidine boronic acid inhibitor follows a structured drug discovery workflow.
This workflow begins with high-throughput screening to identify initial "hits." These hits then undergo validation and are progressed into a hit-to-lead phase, where medicinal chemistry efforts focus on improving potency and selectivity through iterative cycles of design, synthesis, and testing, guided by structure-activity relationship studies. Promising lead compounds are then subjected to extensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling before a final candidate is selected for in vivo studies.
Conclusion
Pyrimidine boronic acids represent a promising and versatile class of compounds in the ongoing quest for novel and effective therapeutics. Their unique mechanism of action, involving reversible covalent inhibition, offers a distinct advantage in targeting challenging enzymes. While synthetic hurdles exist, the continued development of robust synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the discovery of new clinical candidates. This technical guide provides a foundational overview of this exciting area, highlighting the key concepts, experimental approaches, and strategic considerations for researchers in the field of drug discovery.
References
The Pivotal Role of 2-(4-Methylpiperazino)pyrimidine-5-boronic Acid in the Development of Potent IRAK-4 Inhibitors
For Immediate Release
Billerica, MA – December 29, 2025 – In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly selective kinase inhibitors remain a cornerstone of drug discovery. A key building block that has emerged in the development of potent therapeutics is 2-(4-Methylpiperazino)pyrimidine-5-boronic acid. This versatile intermediate has proven instrumental in the synthesis of a novel class of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, which are under investigation for the treatment of a range of inflammatory and autoimmune disorders. This technical guide delves into the application of this specific boronic acid in the synthesis and biological evaluation of these promising drug candidates.
Core Application: Synthesis of Novel IRAK-4 Inhibitors
This compound serves as a crucial reactant in Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic compounds with therapeutic potential. A notable application is in the synthesis of 7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-amine, a potent IRAK-4 inhibitor. The pyrimidine-5-boronic acid moiety allows for the strategic introduction of the 2-(4-methylpiperazino)pyrimidine group onto a core scaffold, a key structural feature for achieving high-potency inhibition of the IRAK-4 enzyme.
The synthesis of this class of inhibitors is exemplified in the patent literature, which outlines a multi-step sequence culminating in a Suzuki-Miyaura coupling reaction. This reaction joins the this compound, or its corresponding pinacol ester, with a halogenated pyrazolopyrimidine core.
Quantitative Biological Data
The resulting compounds have been subjected to rigorous biological evaluation to determine their inhibitory activity against IRAK-4. The data presented below highlights the potency of the final compound synthesized using the title boronic acid.
| Compound ID | Target | IC50 (nM) | Assay Conditions |
| 7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-amine | IRAK-4 | 1.2 | In vitro kinase assay |
Experimental Protocols
Synthesis of this compound pinacol ester
To a solution of 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq) in 1,4-dioxane is added bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq). The mixture is degassed with argon for 10 minutes. Subsequently, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.1 eq) is added, and the reaction mixture is heated to 80°C for 2 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired pinacol ester.
Suzuki-Miyaura Coupling for the Synthesis of the Final IRAK-4 Inhibitor
A mixture of 7-bromo-1H-pyrazolo[4,3-d]pyrimidin-5-amine (1.0 eq), this compound pinacol ester (1.2 eq), and sodium carbonate (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction is heated at 100°C for 12 hours. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by preparative HPLC to afford the final compound, 7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-amine.
Signaling Pathway and Experimental Workflow
The development of these IRAK-4 inhibitors is guided by a clear understanding of the inflammatory signaling pathway they aim to disrupt. The experimental workflow for their synthesis is a well-defined process, as illustrated in the diagrams below.
Caption: Simplified IRAK-4 signaling pathway and the point of inhibition.
Caption: General workflow for the synthesis of the IRAK-4 inhibitor.
Conclusion
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective IRAK-4 inhibitors underscores its importance in the development of novel therapeutics for inflammatory and autoimmune diseases. The well-defined synthetic routes and the potent biological activity of the resulting compounds highlight the strategic advantage of incorporating this particular fragment in drug design. Further exploration of this and similar building blocks is anticipated to yield a new generation of targeted therapies.
The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and drug development.[1][2] Its presence in the essential building blocks of life, the nucleobases cytosine, thymine, and uracil, underscores its profound biological significance.[1][3] This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine ring a privileged structure for the design and synthesis of novel therapeutic agents.[4][5] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, exhibiting potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[6][7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to interfere with the cellular processes that drive tumorigenesis.[9][10] Many of these compounds function as kinase inhibitors, targeting enzymes that are crucial for cell cycle progression and signal transduction.[2]
Kinase Inhibition: A Primary Mechanism of Action
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[11] Aberrant EGFR activation is a hallmark of many cancers, making it a key therapeutic target.[11] Pyrimidine-based inhibitors have been designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and downstream signaling.[12]
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of serine/threonine kinases that regulate the cell cycle.[8] Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation.[13] Pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[14][15]
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is frequently observed in various cancers.[1][6] Pyrimidine-based inhibitors of Aurora kinases disrupt spindle formation and chromosome segregation, leading to mitotic catastrophe and cell death.[10][16]
Quantitative Data on Anticancer Activity:
The following tables summarize the in vitro anticancer activity of representative pyrimidine derivatives, expressed as half-maximal inhibitory concentrations (IC50).
Table 1: IC50 Values of Pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4g | HCT-116 | 6.6 | [12] |
| 4f | HCT-116 | 8.3 | [12] |
| 4h | HCT-116 | 9.2 | [12] |
| 15 | Various | 0.135 (enzymatic) | [2] |
| 16 | Various | 0.034 (enzymatic) | [2] |
| 4 | Various | 0.054 (enzymatic) | [2] |
| 5b | A549 | 17.79 | [13] |
| 5f | A549 | 17.46 | [13] |
Table 2: IC50 Values of Pyrimidine Derivatives as CDK Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| TG02 | CDK9 | 3 | [15] |
| TG02 | CDK5 | 4 | [15] |
| TG02 | CDK2 | 5 | [15] |
| AT7519 | CDK9 | < 10 | [15] |
| AT7519 | CDK5 | 18 | [15] |
| AT7519 | CDK2 | 44 | [15] |
| Ribociclib | CDK4 | 10 | [17] |
| Ribociclib | CDK6 | 39 | [17] |
Table 3: IC50 Values of Pyrimidine Derivatives as Aurora Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| 12a | Aurora A | 309 | [10] |
| 12a | Aurora B | 293 | [10] |
| 13 | Aurora A | 38.6 | [18] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [16] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [16] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrimidine derivatives also exhibit significant antimicrobial properties, offering potential solutions to the growing challenge of antibiotic resistance. Their mechanisms of action in this domain are diverse and continue to be an active area of research.
Quantitative Data on Antimicrobial Activity:
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrimidine derivatives against different bacterial strains.
Table 4: MIC Values of Antimicrobial Pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimido-pyrimidine 1 | E. coli (wild type) | >500 | [19] |
| Pyrimido-pyrimidine 2 | E. coli (wild type) | 125 | [19] |
| Pyridothienopyrimidine 2a | S. aureus | >1024 | [20] |
| Pyridothienopyrimidine 3a | S. aureus | 512 | [20] |
| S1 | S. aureus | 16.26 | [21] |
| S7 | B. subtilis | 17.34 | [21] |
| S7 | E. coli | 17.34 | [21] |
| S11 | A. niger | 17.34 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 590 nm using a microplate reader.[22]
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility
Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Placement: Aseptically place a sterile paper disk impregnated with a known concentration of the pyrimidine derivative onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around the disk in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction. Luminescence-based assays, such as ADP-Glo™, provide a highly sensitive and high-throughput method for screening kinase inhibitors. In the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal.[23]
Procedure (Adapted from ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the kinase buffer, substrate, ATP, and the pyrimidine inhibitor solutions.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (e.g., 1% DMSO).[1]
-
Add 2 µL of a master mix containing the kinase enzyme (e.g., CDK2/Cyclin A2, EGFR, or Aurora A) and the appropriate substrate.[1]
-
Initiate the reaction by adding 2 µL of ATP solution.[1]
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).[24]
-
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition.[23]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in a signaling pathway is crucial for understanding the mechanism of action of a drug. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrimidine derivatives and a general workflow for their evaluation.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Caption: The role of CDKs in the G1/S phase transition and their inhibition by pyrimidine derivatives.
Caption: The roles of Aurora A and B kinases in mitosis and their inhibition.
Caption: A general experimental workflow for the development of pyrimidine-based therapeutic agents.
Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples provided in this guide highlight the potential of pyrimidine derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of this remarkable heterocyclic system. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective pyrimidine-based drugs for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 24. promega.com [promega.com]
A Technical Guide to 2-(4-Methylpiperazino)pyrimidine-5-boronic Acid: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylpiperazino)pyrimidine-5-boronic acid has emerged as a valuable and versatile building block in contemporary organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features, combining a pyrimidine core with a methylpiperazine moiety and a reactive boronic acid group, make it an attractive synthon for the construction of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its effective implementation in research and development settings.
Introduction
The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds, including approved drugs and clinical candidates targeting a wide range of diseases such as cancer, viral infections, and inflammatory disorders. The incorporation of a boronic acid functionality at the 5-position of the pyrimidine ring provides a convenient handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The 2-(4-methylpiperazino) substituent further enhances the drug-like properties of molecules derived from this building block, often improving solubility, metabolic stability, and target engagement.
This guide will delve into the technical aspects of utilizing this compound as a strategic component in the synthesis of novel chemical entities.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅BN₄O₂ | [2] |
| Molecular Weight | 222.05 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI Key | FEYYRRPONOKNQL-UHFFFAOYSA-N | [2] |
| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O | [2] |
| MDL Number | MFCD07375170 | [2] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
It is designated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.
Synthesis and Reactivity in Suzuki-Miyaura Coupling
This compound is a valuable partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the pyrimidine C5 position and a variety of sp²-hybridized carbon atoms. The general reactivity of 5-pyrimidinylboronic acids in Suzuki couplings is considered favorable, leading to high yields of the desired coupled products.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction of this compound with an aryl or heteroaryl halide (Ar-X) can be represented by the following general scheme:
Caption: General workflow for the Suzuki-Miyaura coupling.
Quantitative Data from Representative Reactions
While specific data for a wide range of coupling partners with this compound is not extensively published in a single source, the following table provides representative reaction conditions and yields for the Suzuki-Miyaura coupling of similar 5-pyrimidinylboronic acids with various aryl and heteroaryl halides. This data serves as a valuable starting point for reaction optimization.
| 5-Pyrimidinylboronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Pyrimidylboronic acid | 3-Bromothiophene | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 78 | [2] |
| 5-Pyrimidylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 82 | [2] |
| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 56 (di-coupled) | [2] |
| 2-Methoxy-5-pyrimidylboronic acid | 3-Bromothiophene | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 85 | [2] |
| 2-Methoxy-5-pyrimidylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 89 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting Suzuki-Miyaura coupling reactions with pyrimidine boronic acids. These should be considered as general guidelines, and optimization may be necessary for specific substrates.
General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of 5-pyrimidinylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the coupling partner, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the conventional protocol.
Caption: A typical experimental workflow for Suzuki coupling.
Applications in Drug Discovery: Targeting the VCP/p97 Pathway
The versatility of this compound makes it a valuable tool in the synthesis of molecules targeting various biological pathways implicated in disease. One such pathway of significant interest is the ubiquitin-proteasome system (UPS), where the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97, plays a critical role.
VCP/p97 is involved in the unfolding and extraction of ubiquitinated proteins from cellular compartments, thereby facilitating their degradation by the proteasome.[3] Dysregulation of VCP/p97 activity is associated with several diseases, including cancer, making it an attractive therapeutic target.[3] Pyrimidine-based molecules have been successfully developed as inhibitors of VCP/p97, and this compound serves as a key precursor for the synthesis of such inhibitors.
The VCP/p97 Signaling Pathway in Protein Degradation
The following diagram illustrates the central role of VCP/p97 in the ubiquitin-proteasome pathway.
Caption: Role of VCP/p97 in the ubiquitin-proteasome system.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of biologically active molecules for drug discovery. Its favorable reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the desirable physicochemical properties imparted by the methylpiperazine and pyrimidine moieties, makes it a strategic choice for medicinal chemists. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the synthesis of novel chemical entities, including potential inhibitors of key cellular targets like VCP/p97. As the demand for innovative therapeutics continues to grow, the importance of such well-characterized and reactive building blocks in accelerating the drug discovery process cannot be overstated.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US20060216754A1 - Process for the preparation of ring compounds - Google Patents [patents.google.com]
A Technical Guide to the Stability and Storage of Pyrimidine-5-Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for pyrimidine-5-boronic acids. A thorough understanding of the stability profile of these crucial building blocks is essential for ensuring their integrity, and performance in research and drug development applications, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This document outlines the inherent instability of boronic acids, recommended handling and storage practices, and detailed methodologies for stability assessment.
Intrinsic Stability and Degradation Pathways
Boronic acids are a versatile class of compounds, but they are also known for their inherent instability under certain conditions.[1] The stability of a specific pyrimidine-5-boronic acid is influenced by its complete chemical structure, including the electronic and steric properties of its substituents.[1] Several primary degradation pathways can compromise the purity and reactivity of these compounds.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This process is often reversible in the presence of water.[1] The characterization of arylboronic acids is often challenging because they readily transform into these stable boroxines and other polymeric species.[2]
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts.[1]
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][3] This reaction is highly dependent on factors such as pH, temperature, and the presence of certain metals.[1]
-
Polymerization: Under specific conditions, boronic acids have the potential to polymerize.[1]
Caption: Key degradation pathways for pyrimidine-5-boronic acids.
Recommended Handling and Storage Conditions
To maintain the quality and shelf-life of pyrimidine-5-boronic acids, it is imperative to adhere to proper storage and handling protocols.[1]
2.1 Handling Precautions Arylboronic acids should be handled with care in a laboratory setting.[1] General precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust.[1][4]
-
Hygroscopicity: Boronic acids can be hygroscopic.[4] Minimize exposure to atmospheric moisture by keeping containers tightly sealed.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4]
2.2 Storage Conditions The following table summarizes the recommended storage conditions for pyrimidine-5-boronic acids and their pinacol esters in both solid and solution forms.
| Form | Compound Type | Storage Temperature | Recommended Duration | Special Considerations |
| Solid Powder | Pyrimidine-5-boronic acid | -20°C | 3 years | Store in a tightly sealed container in a dry, well-ventilated place. Protect from moisture and light.[1] |
| 2-8°C | Shorter-term | Suitable for routine use, but -20°C is recommended for long-term stability.[1] | ||
| Pyrimidine-5-boronic acid pinacol ester | -20°C | 3 years | ||
| 4°C | 2 years | |||
| In Solvent | Pyrimidine-5-boronic acid | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents.[5] |
| -20°C | 1 month | Suitable for short-term storage of solutions.[5] | ||
| Pyrimidine-5-boronic acid pinacol ester | -80°C | 6 months | ||
| -20°C | 1 month |
Experimental Protocols for Stability Assessment
While specific quantitative stability data for every pyrimidine-5-boronic acid is not always publicly available, the following general protocols can be adapted to assess their stability.[1]
3.1 Benchtop Stability Assessment using Quantitative ¹H NMR This protocol provides a method to evaluate the stability of the solid compound under ambient laboratory conditions.[1]
-
Methodology:
-
Sample Preparation: Place a known quantity (e.g., 100 mg) of the pyrimidine-5-boronic acid in an open vial on a laboratory bench, exposing it to the ambient atmosphere.[1]
-
Time Points: At designated intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.[1]
-
NMR Analysis: Accurately weigh the aliquot and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.[1]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.[1]
-
Data Analysis: Integrate a characteristic peak of the pyrimidine-5-boronic acid and a peak from the internal standard. Calculate the purity of the boronic acid at each time point relative to the initial time point.[1]
-
Degradation Profile: Plot the percentage of the remaining boronic acid against time to determine the degradation profile.[1]
-
3.2 Forced Degradation Studies Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[1] This information is crucial for developing stability-indicating analytical methods.
Caption: Workflow for forced degradation stability testing.
-
Methodology:
-
Acidic Hydrolysis: The compound is subjected to 0.1 M to 1 M HCl at conditions ranging from room temperature to 60°C.[1]
-
Basic Hydrolysis: The compound is subjected to 0.1 M to 1 M NaOH at conditions ranging from room temperature to 60°C.[1]
-
Oxidative Degradation: The compound is treated with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: The solid compound is stored at elevated temperatures (e.g., 40°C, 60°C, 80°C), with and without controlled humidity (e.g., 75% RH).[1]
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
Conclusion
Pyrimidine-5-boronic acids are powerful reagents in modern organic synthesis but are susceptible to degradation through several pathways, including dehydration, oxidation, and protodeboronation. Their stability is critically dependent on proper handling and storage. Adherence to the recommended low-temperature, dry, and inert conditions is paramount to preserving their chemical integrity and ensuring reliable performance in synthetic applications. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the stability of specific pyrimidine-5-boronic acid derivatives, ensuring the quality and reproducibility of their scientific outcomes.
References
The Strategic Utility of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid pinacol ester in Modern Drug Discovery
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of modern medicinal chemistry, the strategic deployment of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 2-(4-Methylpiperazino)pyrimidine-5-boronic acid pinacol ester has emerged as a critical reagent, particularly in the synthesis of targeted therapies for cancer and other proliferative diseases. This technical guide provides an in-depth overview of its core utility, supported by experimental protocols and data, for researchers, scientists, and drug development professionals.
Core Chemical Attributes and Synthetic Utility
This compound pinacol ester is a heterocyclic organic compound featuring a pyrimidine core, a 4-methylpiperazino substituent, and a boronic acid pinacol ester functional group. This unique combination of moieties makes it an exceptionally valuable synthon, primarily for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved kinase inhibitors.[1][2] The boronic acid pinacol ester allows for the stable and efficient introduction of the 2-(4-methylpiperazino)pyrimidine unit into a wide array of molecular frameworks.
Synthesis of the Reagent
The synthesis of this compound pinacol ester typically proceeds through a palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine precursor and bis(pinacolato)diboron. A general, representative protocol is outlined below.
Experimental Protocol: Synthesis of a Pyrimidine Boronic Acid Pinacol Ester
Objective: To synthesize a pyrimidine boronic acid pinacol ester from a corresponding bromopyrimidine derivative.
Materials:
-
5-Bromo-2-(4-methylpiperazino)pyrimidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel, add 5-bromo-2-(4-methylpiperazino)pyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the vessel.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired this compound pinacol ester.
Workflow for Synthesis of Pyrimidine Boronic Acid Pinacol Ester
Caption: General workflow for the synthesis of the title compound.
Application in the Synthesis of Kinase Inhibitors
The primary utility of this compound pinacol ester lies in its role as a key building block for the synthesis of kinase inhibitors. The pyrimidine core is known to mimic the adenine ring of ATP, allowing molecules containing this scaffold to bind to the ATP-binding site of kinases.[3][4] The 2-(4-methylpiperazino) moiety often enhances solubility and can form crucial interactions within the kinase active site, contributing to both potency and selectivity.
A prominent application of this reagent is in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
Objective: To synthesize a biaryl kinase inhibitor scaffold via Suzuki-Miyaura coupling.
Materials:
-
This compound pinacol ester
-
Aryl or heteroaryl halide (e.g., 4-bromo-N-(pyridin-2-yl)aniline)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Solvent system (e.g., 1,2-dimethoxyethane (DME) and water)
Procedure:
-
In a reaction vessel, dissolve the aryl or heteroaryl halide (1.0 eq) and this compound pinacol ester (1.2 eq) in a mixture of DME and water.
-
Add sodium carbonate (2.0 eq) to the solution.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (e.g., 85-95 °C) and stir for 6-18 hours, monitoring completion by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the final biaryl compound.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Application in Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] Its hyperactivation is a hallmark of many cancers, making it a prime target for drug development.[3][7] Molecules synthesized using this compound pinacol ester have been designed to inhibit key kinases within this pathway, such as PI3K itself.
The PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize representative data for kinase inhibitors synthesized using pyrimidine-based boronic acid esters, demonstrating their potent biological activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| PI3K-Inhibitor-1 | PI3Kα | 5 | [2] |
| PI3K-Inhibitor-2 | PI3Kδ | 15.4 | [8] |
| Aurora-A-Inhibitor | Aurora A | 7.1 | [3] |
| EGFR-Inhibitor | EGFR (L858R/T790M) | 8 | [9] |
Table 2: Cellular Antiproliferative Activity
| Compound ID | Cell Line | IC₅₀ (nM) | Reference |
| PI3K-Inhibitor-1 | U87MG (Glioblastoma) | 50 | [8] |
| PI3K-Inhibitor-2 | A2780 (Ovarian) | 35 | [8] |
| Aurora-A-Inhibitor | U937 (Leukemia) | 12.2 | [3] |
| EGFR-Inhibitor | H1975 (NSCLC) | 20 | [9] |
Conclusion
This compound pinacol ester is a high-value chemical tool for the synthesis of complex, biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors for oncology, enabling the efficient construction of molecules that target critical signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental protocols and data presented herein underscore its importance and provide a foundational guide for its application in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Pyrimidine derivatives used as pi-3 kinase inhibitors - Patent WO-2007084786-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
The Reactivity of Substituted Pyrimidine Boronic Acids: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, antiviral, and anti-inflammatory agents.[1] The ability to efficiently synthesize substituted pyrimidines is therefore of paramount importance in the discovery and development of new therapeutics. Substituted pyrimidine boronic acids are key reagents in this endeavor, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This technical guide provides an in-depth exploration of the reactivity of substituted pyrimidine boronic acids, offering insights into the factors governing their reactivity, detailed experimental protocols, and a summary of quantitative data to aid in reaction optimization.
Factors Influencing Reactivity
The reactivity of a substituted pyrimidine boronic acid in a cross-coupling reaction is not solely dependent on the reaction conditions but is intrinsically linked to the electronic and steric properties of the pyrimidine ring itself and the nature of its substituents.
Positional Isomerism
The position of the boronic acid group on the pyrimidine ring is a critical determinant of its reactivity.[1]
-
5-Pyrimidinylboronic Acids: These isomers are generally the most reactive. The electronic environment at the 5-position is favorable for the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to high yields in couplings with a variety of aryl and heteroaryl halides.[1]
-
4-Pyrimidinylboronic Acids: The two nitrogen atoms at the 1- and 3-positions of the pyrimidine ring are electron-withdrawing, which can influence the reactivity of a boronic acid at the 4-position.[1] While still useful synthons, their reactivity can be attenuated compared to the 5-isomers.
-
2-Pyrimidinylboronic Acids: This isomer presents the most significant challenges in cross-coupling reactions.[1] The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to catalyst inhibition or deactivation through coordination with the palladium center.[1][2] This phenomenon is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1][3] Furthermore, 2-pyrimidinylboronic acid is more susceptible to protodeboronation, a major decomposition pathway.[1][3]
Electronic Effects of Substituents
The electronic nature of substituents on the pyrimidine ring can modulate the reactivity of the boronic acid.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density on the pyrimidine ring, which may facilitate the transmetalation step by making the organic group on the boron more nucleophilic.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs can decrease the electron density of the pyrimidine ring, potentially slowing down the transmetalation step. However, the electronic nature of the coupling partner (the aryl or heteroaryl halide) also plays a crucial role, with electron-poor halides generally being more reactive.[1][4]
Steric Hindrance
Steric hindrance around the boronic acid group or on the coupling partner can significantly impede the reaction.[2] Bulky substituents ortho to the boronic acid can hinder the approach of the palladium complex, slowing down or preventing the reaction. In such cases, the use of specialized bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be beneficial to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2]
Overcoming Challenges: Stability and Protodeboronation
A significant challenge in working with pyrimidine boronic acids, particularly the 2-substituted isomer, is their propensity for protodeboronation, where the carbon-boron bond is cleaved by a proton source.[1][3] This is often exacerbated by the presence of water and a base.[2]
To mitigate this, several strategies can be employed:
-
Use of Boronic Esters: More stable derivatives such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are often used.[1] These are generally more robust and can be used in a wider range of reaction conditions.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize protodeboronation, although some water is often necessary for the activity of certain bases.[2]
-
Careful Choice of Base: The choice and strength of the base can influence the rate of protodeboronation. Weaker bases may be preferable in sensitive systems.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of substituted pyrimidines. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.[1]
Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [5]
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 | 94 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | Toluene/H₂O | 100 (MW) | 15 | 85 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | DMF/H₂O | 100 (MW) | 15 | 78 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | Acetonitrile/H₂O | 100 (MW) | 15 | 65 |
Table 2: Effect of Substituents on Arylboronic Acid in Coupling with 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one [6]
| Arylboronic Acid | Substituent Position | Yield (%) |
| Phenylboronic acid | - | 74 |
| 4-Methoxyphenylboronic acid | para-EDG | 89 |
| 3-Methoxyphenylboronic acid | meta-EDG | 85 |
| 2-Methoxyphenylboronic acid | ortho-EDG | 73 |
| 4-Acetylphenylboronic acid | para-EWG | 87 |
| 4-Ethoxycarbonylphenylboronic acid | para-EWG | 72 |
| 4-Fluorophenylboronic acid | para-EWG | 78 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of pyrimidine boronic acids. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[1]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for microwave-assisted synthesis, which often leads to shorter reaction times and improved yields.[5][7]
Materials:
-
Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)
-
Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene)[1][2]
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1][7]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: Conventional Suzuki-Miyaura Coupling for Sterically Hindered Substrates
This protocol is a general guideline for more challenging couplings involving sterically hindered substrates.[2]
Materials:
-
Sterically hindered pyrimidine boronic acid (1.0 - 1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, 1-5 mol%)[2]
-
Bulky phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)[2]
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[2]
Procedure:
-
To a Schlenk tube or similar reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Add the pyrimidine boronic acid and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (can range from hours to overnight), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purification are similar to Protocol 1.
Visualizing the Chemistry: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(4-Methylpiperazino)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(4-methylpiperazino)pyrimidine-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of inhibitors targeting the p97/VCP signaling pathway, which is implicated in cancer and other diseases.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It offers a robust method for the synthesis of biaryls and other conjugated systems under relatively mild conditions. This compound is a valuable heterocyclic building block that allows for the introduction of a substituted pyrimidine moiety into a target molecule. This scaffold is frequently found in biologically active compounds, including kinase inhibitors. The nitrogen-rich nature of this heterocycle can present challenges in Suzuki-Miyaura couplings, such as catalyst inhibition. Therefore, careful optimization of reaction conditions is crucial for achieving high yields and purity.
Application in Drug Discovery: Targeting the p97/VCP Pathway
Molecules synthesized using this compound have shown potential as inhibitors of Valosin-Containing Protein (VCP), also known as p97. p97 is an ATPase associated with various cellular activities (AAA+) and a key component of the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2][3][4] By inhibiting p97, the degradation of misfolded proteins is disrupted, leading to ER stress and apoptosis in cancer cells. This makes p97 an attractive target for cancer therapy.[5]
Below is a diagram illustrating the role of p97 in the ubiquitin-proteasome system.
Caption: The p97/VCP-UFD1-NPL4 complex recognizes and extracts polyubiquitinated misfolded proteins from the ER for degradation by the proteasome. Inhibitors based on the 2-(4-methylpiperazino)pyrimidine scaffold can block the function of the p97 complex.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general and effective method for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (or its pinacol ester)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 - 0.10 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-100 °C under reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 100-150 °C for 15-30 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Below is a workflow diagram for the synthesis and evaluation of target compounds.
Caption: Experimental workflow for the synthesis of 2-(4-methylpiperazino)pyrimidine-based compounds and their subsequent biological evaluation.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Bromide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O (10:1) | 90 | 8 | 92 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (10:1) | 90 | 10 | 90 |
Note: The yields are based on isolated product after purification and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are pure and dry (for anhydrous reactions).
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
Increase the catalyst loading or try a different palladium catalyst/ligand combination. Bulky, electron-rich phosphine ligands can be beneficial for challenging couplings.
-
Vary the base and solvent system.
-
-
Protodeboronation:
-
This side reaction, the cleavage of the C-B bond, can be minimized by using anhydrous conditions where possible and ensuring the base is not excessively strong.
-
-
Homocoupling:
-
The formation of biaryl products from the boronic acid or aryl halide can be reduced by maintaining a strict inert atmosphere.
-
By following this detailed protocol and considering the troubleshooting tips, researchers can effectively utilize this compound in their synthetic endeavors to create novel molecules for drug discovery and development.
References
- 1. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium Catalyst Selection in Pyrimidine Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including antiviral and anticancer agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, making it indispensable for synthesizing functionalized pyrimidine derivatives. However, the coupling of pyrimidine boronic acids presents unique challenges due to the electronic properties of the heterocycle. The nitrogen atoms can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[1][2]
This document provides a comprehensive guide to selecting the appropriate palladium catalyst system for the successful Suzuki-Miyaura coupling of various pyrimidine boronic acids. It includes comparative data, detailed experimental protocols, and logical workflows to aid researchers in optimizing their synthetic strategies.
Factors Influencing Catalyst Selection
The success of a Suzuki-Miyaura coupling involving pyrimidine boronic acids is highly dependent on several factors:
-
Position of the Boronic Acid Group: The reactivity of pyrimidine boronic acids varies significantly with the position of the boronic acid moiety.[1]
-
5-Pyrimidinylboronic Acids: Generally exhibit good reactivity due to a favorable electronic environment for the transmetalation step.[1]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity, often requiring more optimized catalyst systems.[1]
-
2-Pyrimidinylboronic Acids: This isomer is the most challenging. The proximity of the boronic acid to the nitrogen atom can lead to catalyst inhibition and a higher propensity for protodeboronation.[1] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[3]
-
-
Steric Hindrance: Bulky substituents on either the pyrimidine ring or the coupling partner can impede key steps in the catalytic cycle. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2]
-
Electronic Effects: The electronic nature of both coupling partners is crucial. Electron-poor halides are generally more reactive.[1] Electron-donating groups on the pyrimidine ring can facilitate transmetalation.[4]
Catalyst System Components
A typical palladium-catalyzed Suzuki-Miyaura reaction consists of a palladium precursor, a ligand, a base, and a solvent system.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5][6] The active catalyst is the Pd(0) species, which is formed in situ.
-
Ligands: The choice of ligand is critical for a successful coupling, especially with challenging substrates.[1]
-
Triphenylphosphine (PPh₃): A standard, widely used ligand, often effective for less demanding couplings.[7]
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective for overcoming challenges associated with heteroaryl boronic acids and sterically hindered substrates.[1][2] They promote oxidative addition and reductive elimination while mitigating catalyst deactivation.[1]
-
N-Heterocyclic Carbenes (NHCs): These ligands are also effective for challenging couplings due to their strong electron-donating ability and steric bulk, which stabilize the active Pd(0) catalyst.[2][8]
-
Data Presentation: Comparative Catalyst Performance
The following tables summarize reported conditions for the Suzuki-Miyaura coupling of pyrimidine derivatives, offering a comparative overview of various catalyst systems.
Table 1: Catalyst Systems for Coupling of 5-Substituted Pyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 h | Moderate-Good | [9][10] |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | PCy₃ | K₃PO₄ | tert-Amyl alcohol | 120 | 12 h | High | [10] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 h | 85 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 h | Moderate-Good |[11] |
Table 2: Catalyst Systems for Coupling of 2- and 4-Substituted Pyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [5][12] |
| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ (4) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | Good | [5] |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 95 | [13] |
| 3-Amino-2-chloropyridine* | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Dioxane | 80 | 12-21 h | 99 |[14] |
*Note: 2-Chloropyridine is a close analog used to demonstrate a successful strategy for challenging 2-substituted heteroaryl halides.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a decision-making process for catalyst selection.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Catalyst Screening.
Caption: Catalyst Selection Guide for Pyrimidine Boronic Acids.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.[2]
Materials:
-
Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)
-
Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)[5]
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[1]
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).[10]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and in some cases, improve yields.[12]
Materials:
-
Same as Protocol 1
-
Microwave reaction vessel
Procedure:
-
To a microwave reaction vessel, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[1]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe.[1]
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform work-up and purification as described in Protocol 1.
Protocol 3: Coupling of a Sterically Hindered or Challenging (e.g., 2-pyrimidinyl) Boronic Acid
This protocol employs a highly active catalyst system to overcome steric hindrance or catalyst inhibition.
Materials:
-
Sterically hindered pyrimidine boronic acid (1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Bulky, electron-rich ligand (e.g., XPhos, SPhos) (2-4 mol%)[2]
-
Strong base (e.g., K₃PO₄ or Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, palladium precursor, and ligand to a dry reaction vessel.
-
Add the base and the pyrimidine boronic acid.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring. The optimal temperature may range from room temperature to 110 °C, depending on the substrate reactivity.[15]
-
Monitor the reaction closely by LC-MS. Due to the potential for protodeboronation of the boronic acid, reaction times should be optimized.
-
Upon completion, perform work-up and purification as described in Protocol 1.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst, poor choice of ligand for the substrate, or catalyst inhibition.[2]
-
Solution: Switch to a more active catalyst system, particularly a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[2] Ensure the palladium precursor is in its active Pd(0) state. For 2-pyrimidinylboronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates.[1]
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: The boronic acid is unstable under the reaction conditions (presence of water, elevated temperature). This is especially common with electron-deficient heteroaryl boronic acids.[1]
-
Solution: Use anhydrous solvents and a strong, non-nucleophilic base. Minimize reaction time and temperature. Using a more active catalyst that promotes rapid coupling can outcompete the decomposition pathway.[15]
-
-
Poor Yields with Sterically Hindered Substrates:
-
Cause: Steric clash prevents efficient oxidative addition or reductive elimination.[2]
-
Solution: Employ bulky ligands (Buchwald or NHC type) which create a more open coordination sphere around the palladium center. Higher temperatures may be required, but must be balanced against substrate stability.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast number of biologically active compounds, including nucleic acids and a wide range of approved drugs such as the anti-cancer agent Imatinib and the antiviral Zidovudine[1][2]. Consequently, the development of efficient synthetic methodologies for the derivatization of the pyrimidine core is of paramount importance in medicinal chemistry and drug discovery[1][2][3]. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds, enabling the linkage of pyrimidine rings with diverse aryl and heteroaryl moieties[4][5].
Traditionally, these reactions can be time-consuming. The application of microwave irradiation has revolutionized this process, offering significant advantages such as dramatically reduced reaction times (from hours to minutes), often leading to higher yields, cleaner reaction profiles, and improved reproducibility[6][7]. This technology facilitates rapid reaction optimization and the swift generation of compound libraries essential for modern drug development programs. These notes provide detailed protocols and optimized reaction conditions for the microwave-assisted Suzuki coupling of halogenated pyrimidines.
Data Presentation: Optimization of Reaction Conditions
The successful Suzuki-Miyaura coupling of pyrimidine derivatives is highly dependent on the careful optimization of several reaction parameters. The following data, derived from the model reaction of 2,4-dichloropyrimidine with phenylboronic acid, provides a clear guide for catalyst, solvent, and condition selection.
Reaction Scheme:

Scheme 1. Model reaction for condition optimization: Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2).[1]
Table 1: Screening of Palladium Catalysts [1][6]
| Catalyst (5 mol%) | Yield (%) |
|---|---|
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| PdCl₂(PPh₃)₂ | 42 |
| Pd(OAc)₂ | 35 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.
Table 2: Screening of Solvent Systems [1]
| Solvent | Yield (%) |
|---|---|
| 1,4-Dioxane / H₂O | 65 |
| Isopropanol | 51 |
| THF | 48 |
| DMF | 46 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), Pd(PPh₃)₄ (5 mol%), 100 °C, 15 min, microwave irradiation.
Table 3: Optimization of Catalyst Loading [1][2]
| Catalyst Loading (mol%) | Yield (%) |
|---|---|
| 5.0 | 65 |
| 3.0 | 79 |
| 1.0 | 81 |
| 0.5 | 81 |
| 0.1 | 64 |
| 0.05 | 55 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), Pd(PPh₃)₄, 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.
Table 4: Optimization of Temperature and Time [1][2]
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 60 | 15 | 34 |
| 80 | 15 | 67 |
| 100 | 15 | 81 |
| 100 | 20 | 81 |
| 120 | 15 | 78 |
| 140 | 15 | 72 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1), microwave irradiation.
Table 5: Substrate Scope for C4-Arylation of 2,4-Dichloropyrimidine [1][2]
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 81 |
| 3-Methoxyphenylboronic acid | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 85 |
| 3-Chlorophenylboronic acid | 2-chloro-4-(3-chlorophenyl)pyrimidine | 83 |
| 3-Fluorophenylboronic acid | 2-chloro-4-(3-fluorophenyl)pyrimidine | 77 |
| Naphthalene-2-boronic acid | 2-chloro-4-(naphthalen-2-yl)pyrimidine | 86 |
| Thiophene-3-boronic acid | 2-chloro-4-(thiophen-3-yl)pyrimidine | 75 |
Optimized Conditions: 2,4-dichloropyrimidine (1.0 equiv), boronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.
Experimental Protocols
This section provides a detailed, generalized procedure for the microwave-assisted Suzuki-Miyaura coupling of a halogenated pyrimidine with an aryl or heteroaryl boronic acid.
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv, ~0.5 mmol)
-
Aryl or heteroaryl boronic acid (1.0 - 1.2 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-dioxane and water, 2:1 v/v)[6]
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesis instrument
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the corresponding boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol)[6].
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%) to the vial[1][6].
-
Solvent Addition: Add 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1)[6].
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture at the optimized temperature (e.g., 100 °C) for the specified time (e.g., 15 minutes) with active stirring[1][6].
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the aqueous phase with ethyl acetate (3 x 20 mL)[6].
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure[3][6].
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine[6].
Visualizations
The following diagrams illustrate the experimental workflow, the fundamental catalytic cycle of the reaction, and a representative biological application of pyrimidine derivatives.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-(4-Methylpiperazino)pyrimidine-5-boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[1] The pyrimidine core, a key component in numerous pharmaceuticals, can be effectively functionalized using this methodology.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-(4-methylpiperazino)pyrimidine-5-boronic acid with a variety of aryl halides. 5-Pyrimidinylboronic acids are known to exhibit good reactivity in Suzuki couplings, making them valuable building blocks for the synthesis of novel compounds in drug discovery programs.[1]
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (aryl halide). The general catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[2]
Recommended Reaction Conditions
The successful coupling of this compound with aryl halides is dependent on the careful selection of a palladium catalyst, a base, a suitable solvent system, and the reaction temperature. Based on established protocols for similar pyrimidine-5-boronic acids, the following conditions are recommended as a starting point for optimization.
Catalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst for a wide range of Suzuki couplings.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often effective for more challenging substrates, including heteroaryl halides.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand (e.g., XPhos, SPhos): Buchwald-type ligands can enhance catalytic activity, particularly for less reactive aryl chlorides.
Bases:
-
K₂CO₃ (Potassium Carbonate): A common and effective base for many Suzuki reactions.
-
K₃PO₄ (Potassium Phosphate): A stronger base that can be beneficial in certain cases.
-
Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, often used for difficult couplings.
Solvents:
-
1,4-Dioxane/Water: A widely used solvent mixture that provides good solubility for both organic and inorganic reagents.
-
Toluene/Water: Another common biphasic system.
-
DMF (Dimethylformamide): A polar aprotic solvent that can be effective, particularly at higher temperatures.
Temperature:
-
Reaction temperatures typically range from 80 °C to 120 °C.
-
Microwave irradiation can significantly reduce reaction times, with temperatures often between 100 °C and 150 °C.[1]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative examples, and optimization may be required for specific substrates.
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | 85-95 |
| 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 18 | 70-85 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 2-Bromonaphthalene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | DMF | 120 | 10 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure using Conventional Heating
This protocol is a standard method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(4-methylpiperazino)pyrimidine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0-1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium phosphate (2.5 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
-
Microwave reactor vials
Procedure:
-
To a microwave reaction vial, add this compound, the aryl halide, and potassium phosphate.
-
Add Pd(dppf)Cl₂ to the vial.
-
Add the degassed 1,4-dioxane/water mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for C-N Cross-Coupling Reactions Using 2-(4-Methylpiperazino)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(4-methylpiperazino)pyrimidine-5-boronic acid in carbon-nitrogen (C-N) cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established C-N coupling methodologies, namely the Chan-Lam and Buchwald-Hartwig reactions, and serve as a starting point for reaction optimization.
Introduction
The 2-(4-methylpiperazino)pyrimidine scaffold is a key moiety in numerous biologically active molecules. The ability to form C-N bonds by coupling the corresponding boronic acid with a diverse range of amines allows for the rapid generation of compound libraries for drug discovery and development. C-N cross-coupling reactions are powerful tools for constructing these bonds, and this compound is a valuable substrate for such transformations.
C-N Cross-Coupling Strategies
Two of the most prominent methods for the C-N cross-coupling of boronic acids are the copper-catalyzed Chan-Lam amination and the palladium-catalyzed Buchwald-Hartwig amination.
Chan-Lam Amination: This reaction involves the coupling of a boronic acid with an amine using a copper catalyst, typically in the presence of an oxidant (often air). It is known for its operational simplicity and can often be performed under mild conditions.[1][2]
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile and widely used method for forming C-N bonds between aryl halides or pseudo-halides and amines.[3][4] While traditionally used with aryl halides, adaptations for the use of boronic acids have been developed, although less common than the Chan-Lam reaction for this specific transformation.
Experimental Protocols
The following are general protocols that should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Chan-Lam Amination of this compound
This protocol is based on general procedures for copper-catalyzed N-arylation of amines with arylboronic acids.[1][5]
Reaction Scheme:
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Molecular sieves (optional, but recommended)
-
Inert atmosphere (Nitrogen or Argon) is not strictly necessary but can be beneficial.
Procedure:
-
To a reaction vial, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and copper(II) acetate (1.5 equiv.).
-
If the amine salt is used, add a suitable base such as triethylamine or pyridine (2.0 equiv.).
-
Add anhydrous dichloromethane (to make a 0.1-0.2 M solution).
-
Optionally, add activated molecular sieves to absorb water.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient).
Typical Reaction Conditions for Chan-Lam Amination:
| Parameter | Condition | Notes |
| Boronic Acid | 1.0 equiv. | - |
| Amine | 1.0 - 2.0 equiv. | Can be primary or secondary, aliphatic or aromatic. |
| Copper Source | Cu(OAc)₂ (1.0 - 2.0 equiv.) | Other copper salts like CuCl₂ or Cu₂O can be explored. |
| Base | Pyridine, Triethylamine, or none | Often used as both a base and a ligand. |
| Solvent | DCM, THF, Toluene, Methanol | Choice of solvent can significantly impact reaction outcome. |
| Temperature | Room Temperature to 80 °C | Mild conditions are a key advantage of this reaction. |
| Atmosphere | Air | Oxygen from the air often serves as the terminal oxidant. |
Protocol 2: Buchwald-Hartwig-Type Amination of an Aryl Halide with 2-(4-Methylpiperazino)pyrimidine as the Amine Source
As direct C-N coupling with boronic acids is less common under Buchwald-Hartwig conditions, a more traditional approach would involve coupling an aryl halide with the parent amine, 2-(4-methylpiperazino)pyrimidine. However, for the purpose of demonstrating the use of the boronic acid, a protocol for a related transformation is provided. For a direct coupling of the boronic acid, conditions would need to be developed, likely starting from Chan-Lam conditions.
For the purpose of these notes, a general Buchwald-Hartwig protocol for coupling an aryl halide with an amine is presented as a comparative method.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, SPhos, or BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the amine (1.2 equiv.) followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Typical Reaction Conditions for Buchwald-Hartwig Amination:
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 equiv. | Bromides and iodides are generally more reactive than chlorides. |
| Amine | 1.1 - 1.5 equiv. | Primary and secondary amines can be used. |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%) | Pre-catalysts are often used. |
| Ligand | Xantphos, SPhos, RuPhos, BINAP | The choice of ligand is critical and substrate-dependent. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary. |
| Atmosphere | Inert (Nitrogen or Argon) | The catalytic system is sensitive to oxygen. |
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these powerful C-N coupling reactions, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: Catalytic cycle of the Chan-Lam C-N cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig C-N amination.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different catalysts (for Buchwald-Hartwig) or copper sources (for Chan-Lam), ligands, bases, and solvents. Temperature and reaction time are also critical parameters to optimize.
-
Side Reactions: In Chan-Lam couplings, homocoupling of the boronic acid can be a side reaction. Using a less coordinating solvent or adding molecular sieves can sometimes mitigate this. In Buchwald-Hartwig reactions, hydrodehalogenation of the aryl halide can occur.
-
Substrate Scope: The electronic properties of the amine and the boronic acid can influence reactivity. Electron-rich amines and electron-poor boronic acids may require more forcing conditions.
Conclusion
This compound is a valuable building block for the synthesis of novel nitrogen-containing heterocyclic compounds. The Chan-Lam and Buchwald-Hartwig amination reactions provide powerful and versatile methods for the construction of C-N bonds. The protocols and data presented herein serve as a foundational guide for researchers to develop efficient and high-yielding synthetic routes to target molecules of interest in drug discovery and development. Careful optimization of the reaction conditions is crucial to achieve the desired outcomes.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Pyrimidines Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The development of efficient and versatile methods for the synthesis of substituted pyrimidines is therefore of significant interest to the scientific community. Among the various substitution patterns, 2,5-disubstituted pyrimidines represent a key structural class with demonstrated therapeutic potential. The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids as key building blocks, has emerged as a powerful and widely adopted strategy for the construction of C-C bonds in a mild and functional-group-tolerant manner. This protocol provides detailed methodologies for the synthesis of 2,5-disubstituted pyrimidines via palladium-catalyzed Suzuki-Miyaura coupling of dihalopyrimidines with various boronic acids.
The Suzuki-Miyaura reaction offers several advantages for the synthesis of 2,5-disubstituted pyrimidines, including the commercial availability of a wide range of boronic acids, mild reaction conditions, and tolerance of various functional groups.[1][2][3] The general transformation involves the coupling of a dihalopyrimidine (e.g., 2,5-dichloropyrimidine or 2,5-dibromopyrimidine) with an organoboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the coupling can often be controlled by tuning the reaction conditions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The synthesis of 2,5-disubstituted pyrimidines via Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the dihalopyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired 2,5-disubstituted pyrimidine product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Gram-Scale Synthesis of Pyrimidine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of pyrimidine derivatives, focusing on the widely applicable Biginelli reaction for the preparation of dihydropyrimidinones (DHPMs). The protocol is designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Pyrimidine and its derivatives are a critical class of heterocyclic compounds, forming the backbone of nucleic acids (cytosine, thymine, and uracil) and finding extensive application in pharmaceuticals. The pyrimidine scaffold is a common feature in a wide array of therapeutic agents, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties. The development of efficient and scalable synthetic routes to access these molecules is of paramount importance for both academic research and industrial drug development.
One of the most powerful and atom-economical methods for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction has been the subject of numerous modifications to improve yields, reduce reaction times, and employ more environmentally friendly conditions. This application note details a robust, gram-scale protocol for the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor with potential as an anticancer agent, via a catalyzed Biginelli reaction.[1][2]
Experimental Protocols
This section outlines the detailed experimental procedure for the gram-scale synthesis of Monastrol, a representative dihydropyrimidinone.
Protocol 1: Gram-Scale Synthesis of Monastrol via Acid-Catalyzed Biginelli Reaction
Materials:
-
3-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol (95%)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
-
Ethyl acetate (for column chromatography)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxybenzaldehyde (12.21 g, 100 mmol), ethyl acetoacetate (13.01 g, 100 mmol), and thiourea (9.14 g, 120 mmol) in 100 mL of 95% ethanol.
-
Catalyst Addition: To the stirred suspension, add concentrated hydrochloric acid (1 mL) as a catalyst.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation of Crude Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) and then with distilled water (2 x 30 mL) to remove any unreacted starting materials and inorganic salts.
-
Purification by Recrystallization: The crude product can be purified by recrystallization from hot ethanol.[3] Dissolve the crude solid in a minimum amount of boiling ethanol. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Alternative Purification by Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.[4][5]
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Monastrol.
-
Data Presentation
The following table summarizes the quantitative data for the gram-scale synthesis of Monastrol.
| Parameter | Value |
| Reactants | |
| 3-Hydroxybenzaldehyde | 12.21 g (100 mmol) |
| Ethyl acetoacetate | 13.01 g (100 mmol) |
| Thiourea | 9.14 g (120 mmol) |
| Solvent | |
| Ethanol (95%) | 100 mL |
| Catalyst | |
| Concentrated HCl | 1 mL |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Time | 4-6 hours |
| Product | |
| Monastrol (Expected Yield) | ~20-25 g (70-85%) |
| Molecular Weight | 292.35 g/mol |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the gram-scale synthesis of pyrimidine derivatives via the Biginelli reaction.
Caption: Workflow for the gram-scale synthesis of pyrimidine derivatives.
Signaling Pathway of Monastrol
Monastrol is a specific inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division. By inhibiting Eg5, Monastrol causes mitotic arrest, which can lead to apoptosis in cancer cells.[6][7]
Caption: Simplified signaling pathway of Monastrol's anticancer activity.
References
- 1. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. benchchem.com [benchchem.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Purification of Products from 2-(4-Methylpiperazino)pyrimidine-5-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a key building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize a wide array of substituted pyrimidine derivatives. These products are of significant interest due to their potential as kinase inhibitors and other therapeutic agents. The successful isolation and purification of the target compounds from these reactions are critical for their subsequent biological evaluation and development.
Common impurities in these reactions include unreacted starting materials (the boronic acid and the coupling partner), homocoupled byproducts, products of protodeboronation (where the boronic acid group is replaced by a hydrogen atom), residual palladium catalyst, and inorganic salts from the basic reaction conditions. This document provides detailed protocols for the purification of products from reactions involving this compound, focusing on aqueous workup, column chromatography, and recrystallization.
General Purification Strategy
The purification of products from Suzuki-Miyaura coupling reactions involving this compound typically follows a sequential multi-step process. An initial aqueous workup is essential to remove the bulk of inorganic salts and water-soluble impurities. The resulting crude organic material is then typically subjected to column chromatography to separate the desired product from unreacted starting materials and byproducts. For solid products, recrystallization can be an effective final step to achieve high purity.
Caption: General purification workflow for products from Suzuki-Miyaura reactions.
Data Presentation
The following tables summarize representative quantitative data for the purification of 5-aryl-2-(4-methylpiperazino)pyrimidines from Suzuki-Miyaura coupling reactions. The data is compiled from analogous pyrimidine coupling reactions and serves as a guideline for expected outcomes.
Table 1: Representative Yields and Purity of 5-Aryl-2-(4-methylpiperazino)pyrimidines
| Aryl Halide Coupling Partner | Crude Yield (%) | Yield after Chromatography (%) | Purity after Chromatography (%) (by HPLC) |
| 4-Bromotoluene | 85 | 72 | >98 |
| 1-Bromo-4-methoxybenzene | 92 | 81 | >99 |
| 3-Bromopyridine | 78 | 65 | >97 |
| 1-Bromo-4-fluorobenzene | 88 | 75 | >98 |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Recovery (%) | Final Purity (%) | Key Advantages | Key Disadvantages |
| Aqueous Workup | ~95 | 50-80 | Removes inorganic salts and water-soluble impurities. | Insufficient for removing organic impurities. |
| Column Chromatography | 70-90 | >95 | Excellent separation of components with different polarities. | Can be time-consuming and requires significant solvent volumes. Product may degrade on acidic silica. |
| Recrystallization | 50-85 | >99 | Yields highly pure crystalline products. | Only applicable to solid compounds; requires finding a suitable solvent system. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to quench the Suzuki-Miyaura reaction and perform an initial separation of the organic product from the aqueous phase containing inorganic salts, residual base, and the palladium catalyst.
Materials:
-
Crude reaction mixture
-
Deionized water
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).[1][2]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine. To remove unreacted this compound, a wash with a mild aqueous base (e.g., 1M NaHCO₃) can be performed before the water wash.[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Aqueous workup and extraction workflow.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for the purification of a 5-aryl-2-(4-methylpiperazino)pyrimidine derivative using silica gel flash column chromatography.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Methanol (optional)
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
Determine Eluent System:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the desired product.[1]
-
-
Prepare and Pack the Column:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for solid products, pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system determined by TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Note: If product degradation on the silica gel is suspected, the silica gel can be pre-treated by flushing the column with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).[1]
-
Protocol 3: Recrystallization
This protocol is suitable for the final purification of solid 5-aryl-2-(4-methylpiperazino)pyrimidine derivatives.
Materials:
-
Purified solid product from chromatography (or crude solid if sufficiently pure)
-
Recrystallization solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes, ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Empirically determine a suitable solvent or solvent system. The desired product should be soluble in the hot solvent but sparingly soluble at room temperature. Common recrystallization solvents for pyrimidine derivatives include ethanol, isopropanol, and ethyl acetate.[1] Solvent mixtures like ethanol/water or dichloromethane/hexane can also be effective.
-
-
Dissolution:
-
Place the solid product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be assessed by techniques such as melting point analysis and NMR spectroscopy.
-
Caption: Recrystallization workflow for solid products.
Troubleshooting
Table 3: Common Purification Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after aqueous workup | Product is partially soluble in the aqueous phase. | Saturate the aqueous phase with NaCl (brine) before extraction. Increase the number of extractions with the organic solvent. |
| Product contaminated with unreacted boronic acid | Inefficient aqueous workup; similar polarity to the product. | Wash the organic layer with a basic solution (e.g., 1M NaOH or NaHCO₃) during workup to extract the acidic boronic acid.[1][4] In normal-phase chromatography, use a more polar eluent system to better separate the more polar boronic acid. |
| Product degradation on silica gel column | Acidic nature of silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[1] Alternatively, use neutral or basic alumina, or reversed-phase chromatography. |
| "Oiling out" during recrystallization | The solvent is too poor for the compound, or the solution is supersaturated. | Use a more polar solvent or a solvent mixture. Ensure the solution is not cooled too rapidly. Try adding a seed crystal. |
| Presence of homocoupled byproduct | Reaction conditions favoring homocoupling (e.g., presence of oxygen). | Optimize reaction conditions (e.g., thorough degassing). Homocoupled byproducts are often less polar and can be separated by column chromatography. |
By following these detailed protocols and troubleshooting guidelines, researchers, scientists, and drug development professionals can effectively purify products from reactions involving this compound, ensuring high-quality material for subsequent applications.
References
Application Notes and Protocols for the Large-Scale Synthesis of Pyrimidine-Based APIs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key considerations, synthetic strategies, and detailed protocols relevant to the large-scale synthesis of pyrimidine-based Active Pharmaceutical Ingredients (APIs). The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][2][3][4] The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges that require careful planning and process optimization.[5][6][7]
Large-Scale Synthesis: Key Considerations
The successful scale-up of pyrimidine-based API synthesis requires a multi-faceted approach that balances efficiency, cost, safety, and regulatory compliance.
-
Process Optimization and Reproducibility: Ensuring that a process optimized at the lab or pilot scale remains consistent at a larger scale is a significant challenge.[6] Factors such as mixing efficiency, heat transfer, and mass transfer can differ significantly between small and large reaction vessels, potentially impacting product quality and yield.[6][8]
-
Cost-Effectiveness: The economic viability of a synthetic route is paramount for commercial production. This involves selecting readily available and inexpensive starting materials, minimizing the number of synthetic steps, and optimizing reaction conditions to maximize yield and reduce waste.[9]
-
Synthetic Complexity: Multi-step, low-yield reactions are often economically unsustainable for large-scale production.[9] Therefore, developing convergent and efficient synthetic strategies is crucial.
-
Safety and Environmental Impact ("Green Chemistry"): The use of hazardous reagents and solvents should be minimized. Developing eco-friendly and sustainable synthetic methods is a growing focus in the pharmaceutical industry.[10][11]
-
Supply Chain Management: As production volume increases, so does the demand for raw materials. Establishing robust relationships with suppliers and ensuring the consistent quality of starting materials is essential to avoid disruptions in the manufacturing process.[6][8]
-
Regulatory Compliance: All manufacturing processes must adhere to Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final API.[5][6]
Major Synthetic Strategies for the Pyrimidine Core
Several synthetic methodologies are employed for the construction of the pyrimidine ring. The choice of a specific route often depends on the desired substitution pattern and the overall synthetic strategy.
Principal Synthesis (Cyclocondensation)
The most traditional and widely used method involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an N-C-N synthon, such as an amidine, urea, or guanidine.[12]
-
Reactants: A compound containing a 1,3-dicarbonyl moiety (e.g., acetylacetone, ethyl acetoacetate) is reacted with a compound containing an N-C-N fragment (e.g., thiourea, formamide).[12][13]
-
Mechanism: The reaction proceeds through a condensation mechanism, forming the six-membered pyrimidine ring.
-
Advantages: This method is versatile and allows for the synthesis of a wide variety of substituted pyrimidines.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials.[14]
-
Biginelli Reaction: A classic MCR that involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[12][14] This reaction is particularly valuable for its atom economy and operational simplicity.[10]
-
Advantages: MCRs are highly convergent, reduce the number of synthetic steps, and often lead to higher overall yields, making them attractive for large-scale synthesis.[14]
Synthesis from Other Heterocycles
In some cases, pyrimidine rings can be constructed through the transformation of other heterocyclic systems. This approach can be useful for accessing specific substitution patterns that are difficult to achieve through other methods.
Table 1: Comparison of Major Synthetic Strategies for the Pyrimidine Core
| Strategy | Key Features | Advantages for Large-Scale Synthesis | Potential Challenges |
| Principal Synthesis (Cyclocondensation) | Reaction of a β-dicarbonyl with an N-C-N compound.[12] | Versatile, well-established, wide range of starting materials available. | May require harsh reaction conditions, potential for side products. |
| Multicomponent Reactions (e.g., Biginelli) | One-pot reaction of three or more components.[14] | High atom economy, operational simplicity, reduced waste, often higher yields.[10] | Substrate scope can be limited, optimization can be complex. |
| Synthesis from other Heterocycles | Transformation of an existing heterocyclic ring. | Access to unique substitution patterns. | Starting materials may be complex or expensive, lower overall yields. |
Experimental Protocols: Synthesis of 2-Substituted Pyrimidine Derivatives
The following protocols describe the synthesis of various 2-substituted pyrimidine derivatives via nucleophilic substitution on a common intermediate, 2-(chloromethyl)pyrimidine hydrochloride. This intermediate is a versatile building block for introducing diverse functional groups at the 2-position of the pyrimidine ring.[1]
General Workflow
The overall synthetic workflow involves the nucleophilic substitution at the methylene carbon of the 2-(chloromethyl) group, followed by work-up and purification.[1]
Caption: General workflow for the synthesis of 2-substituted pyrimidine derivatives.
Protocol for N-Alkylation of Anilines
This protocol details the synthesis of 2-((arylamino)methyl)pyrimidine derivatives.[1]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Synthesis of Pyrimidine Thioethers
This protocol outlines the synthesis of pyrimidine thioether derivatives from substituted thiophenols.[1]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted thiophenol (1.1 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve the substituted thiophenol in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature.
-
Add a solution of 2-(chloromethyl)pyrimidine hydrochloride in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Synthesis of Pyrimidine Ethers
This protocol details the synthesis of pyrimidine ether derivatives from substituted phenols.[1]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile
Procedure:
-
To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add 2-(chloromethyl)pyrimidine hydrochloride.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography.
Table 2: Summary of Reaction Conditions for 2-Substituted Pyrimidines
| Derivative Type | Nucleophile | Base | Solvent | Temperature | Reaction Time |
| Amine | Substituted aniline | K₂CO₃ | DMF | 60-80°C | 4-8 hours |
| Thioether | Substituted thiophenol | NaOH | Ethanol/Water | Room Temp. | 12-24 hours |
| Ether | Substituted phenol | K₂CO₃ | Acetonitrile | Reflux | 6-12 hours |
Signaling Pathways Targeted by Pyrimidine-Based APIs
Many pyrimidine-based APIs exert their therapeutic effects by modulating the activity of key signaling pathways involved in cell proliferation, survival, and metastasis. A notable example is the Focal Adhesion Kinase (FAK) signaling pathway, which is often overactivated in cancer.[2]
Caption: Simplified FAK signaling pathway and the inhibitory action of pyrimidine-based APIs.
FAK is a non-receptor tyrosine kinase that plays a critical role in integrin-activated signal transduction.[2] Its activation initiates a cascade of biological functions that promote tumor progression and metastasis by regulating cell proliferation, invasion, and survival.[2] Certain pyrimidine-based drugs are designed to inhibit FAK, thereby blocking these downstream signaling events and slowing tumor growth.[2] Other kinases, such as CDK2, which is crucial for cancer cell proliferation, are also important targets for pyrimidine-based inhibitors.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. contractpharma.com [contractpharma.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. ijsat.org [ijsat.org]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review [en.civilica.com]
- 12. jddtonline.info [jddtonline.info]
- 13. growingscience.com [growingscience.com]
- 14. mdpi.com [mdpi.com]
Pioneering Cancer Therapy: Application Notes for Novel Pyrimidine-Based Anticancer Compounds
Introduction: The relentless pursuit of innovative and effective cancer therapeutics has led researchers to explore a diverse array of chemical scaffolds. Among these, pyrimidine derivatives have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of anticancer activities.[1][2] The structural resemblance of the pyrimidine nucleus to the purine and pyrimidine bases of DNA and RNA allows these compounds to function as antimetabolites, interfering with critical cellular processes such as DNA synthesis.[3][4] Furthermore, the versatility of the pyrimidine ring system enables the design and synthesis of derivatives that can selectively target key signaling pathways implicated in tumorigenesis and progression, including those mediated by protein kinases like EGFR and VEGFR-2.[5][6]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel pyrimidine-based anticancer agents. It encompasses a summary of the biological activity of representative compounds, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Anticancer Activity of Novel Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of a selection of recently developed pyrimidine-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [5] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [5] | |
| Compound 4a | MCF-7 (Breast) | 2.958 | [5] | |
| Compound 4g | MCF-7 (Breast) | 4.680 | [5] | |
| Compound 4d | MCF-7 (Breast) | 4.798 | [5] | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 8.029 | [5] | |
| Compound 4i | Caco2 (Colorectal) | >10 | [5] | |
| Compound 4a | A549 (Lung) | >10 | [5] | |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrid | Compound 8f | HT-1080 (Fibrosarcoma) | 13.89 - 19.43 | [1] |
| Compound 8f | A549 (Lung) | 13.89 - 19.43 | [1] | |
| Compound 8f | MCF-7 (Breast) | 13.89 - 19.43 | [1] | |
| Compound 8f | MDA-MB-231 (Breast) | 13.89 - 19.43 | [1] | |
| N-benzyl aminopyrimidine analog | Compound 2a | Various Tumor Cell Lines | 4 - 8 | [7][8] |
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | |
| N4-hydrazone derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | Compound 5 | A549 (Lung) | 15.3 | |
| Compound 6 | A549 (Lung) | 21.4 | [1] | |
| Compound 5 | MCF-7 (Breast) | 15.6 | [1] | |
| Compound 6 | MCF-7 (Breast) | 10.9 | [1] |
Experimental Protocols
I. Synthesis of a Representative Furo[2,3-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of a furo[2,3-d]pyrimidine core, which can be further modified to generate a library of derivatives.
Objective: To synthesize a furo[2,3-d]pyrimidine scaffold as a precursor for novel anticancer compounds.
Materials:
-
Substituted barbituric acid or 2-aminopyrimidine derivative
-
α-haloketone or equivalent electrophile
-
Appropriate solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium ethoxide, triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Preparation of the Pyrimidine Precursor.
-
Dissolve the starting barbituric acid or 2-aminopyrimidine derivative in the chosen solvent.
-
Add the base to the reaction mixture and stir until the starting material is fully deprotonated.
-
-
Step 2: Cyclization to form the Furan Ring.
-
To the solution from Step 1, add the α-haloketone dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Step 3: Work-up and Purification.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired furo[2,3-d]pyrimidine derivative.
-
II. Biological Evaluation Protocols
Objective: To determine the cytotoxic effect of novel pyrimidine-based compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Novel pyrimidine-based compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Objective: To determine the effect of pyrimidine-based compounds on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Novel pyrimidine-based compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the pyrimidine compounds for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Objective: To determine if the pyrimidine-based compounds induce apoptosis by measuring the activity of caspase-3 and -7.
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal. The intensity of the luminescence is proportional to the amount of caspase-3/7 activity.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
Novel pyrimidine-based compounds
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with the pyrimidine compounds for the desired time period (e.g., 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methylpiperazino)pyrimidine-5-boronic acid in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space and the generation of novel lead compounds.[1][2] This approach identifies low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits then serve as starting points for optimization into potent and selective drug candidates.
This document provides detailed application notes and protocols for the use of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid , a promising fragment for FBDD. This fragment incorporates three key chemical moieties: a pyrimidine scaffold , prevalent in many kinase inhibitors; a methylpiperazine group , which can enhance solubility and provide a vector for chemical elaboration; and a boronic acid , a versatile functional group known to form reversible covalent bonds or engage in hydrogen bonding with protein targets.[3] While direct FBDD screening campaigns with this specific fragment are not extensively documented in publicly available literature, its structural features make it an excellent candidate for such approaches. These notes provide a comprehensive guide on its synthesis, screening, and potential optimization in a hypothetical FBDD workflow targeting protein kinases.
Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₅BN₄O₂ |
| Molecular Weight | 222.05 g/mol [4] |
| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O[4] |
| InChI Key | FEYYRRPONOKNQL-UHFFFAOYSA-N[4] |
| Form | Solid[4] |
Synthesis Protocol
The synthesis of this compound can be achieved via a palladium-catalyzed borylation reaction of a suitable halogenated pyrimidine precursor. The following is a representative protocol adapted from procedures for similar compounds.
Reaction Scheme:
Figure 1: Proposed synthesis workflow.
Materials:
-
5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Argon gas
Procedure:
-
Borylation:
-
To a sealed reaction vessel, add 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (1 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3 equiv.), and Pd(dppf)Cl₂ (0.1 equiv.).
-
Evacuate and backfill the vessel with argon gas three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 90°C and stir for 3 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the pinacol ester intermediate.
-
-
Work-up and Purification of Pinacol Ester:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the pure pinacol ester.
-
-
Hydrolysis to Boronic Acid:
-
Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., acetone/water).
-
Add aqueous HCl and stir at room temperature until deprotection is complete (monitor by LC-MS).
-
Neutralize the mixture and extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to yield this compound.
-
Application in Fragment-Based Drug Design: A Hypothetical Case Study Targeting Aurora Kinase A
Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, and their dysregulation is linked to cancer.[5] The pyrimidine scaffold is a well-established core for Aurora kinase inhibitors.[5] This makes Aurora Kinase A a suitable hypothetical target for an FBDD campaign using our fragment.
Signaling Pathway
Figure 2: Simplified Aurora Kinase A signaling pathway.
Experimental Protocols
1. Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.[6][7]
Methodology:
-
Chip Preparation:
-
Immobilize recombinant human Aurora Kinase A on a CM5 sensor chip using standard amine coupling chemistry.[6]
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~10,000 response units (RU).
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in running buffer (e.g., HBS-EP+) with a final DMSO concentration of ≤1%. Typical fragment concentrations for screening range from 10 µM to 1 mM.
-
Inject the fragment solutions over the sensor surface and a reference flow cell (without protein).
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regenerate the surface between injections using a short pulse of a mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.5).[6]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a steady-state affinity model to determine the dissociation constant (Kᴅ).
-
2. Fragment Screening by NMR Spectroscopy (Saturation Transfer Difference - STD)
STD NMR is a powerful method for detecting transient binding of small molecules to large proteins.
Methodology:
-
Sample Preparation:
-
Prepare a solution of Aurora Kinase A (e.g., 10-20 µM) in a deuterated phosphate buffer (e.g., 50 mM NaD₂PO₄, 150 mM NaCl, pD 7.4).
-
Prepare a stock solution of the fragment (e.g., 100 mM in DMSO-d₆).
-
Add the fragment to the protein solution to a final concentration of 1 mM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment.
-
Perform an STD NMR experiment by applying a train of Gaussian pulses to selectively saturate a region of the protein spectrum (e.g., -1.0 ppm for on-resonance) and a region far from any signals (e.g., 30 ppm for off-resonance).
-
The saturation time is typically set to 2 seconds.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum indicate that the corresponding protons of the fragment are in close proximity to the saturated protein, confirming binding.
-
The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.
-
3. Structural Elucidation by X-ray Crystallography
Determining the co-crystal structure provides atomic-level detail of the fragment's binding mode, which is invaluable for structure-based drug design.[8][9]
Methodology:
-
Co-crystallization:
-
Concentrate purified Aurora Kinase A to ~10 mg/mL.
-
Incubate the protein with a 5- to 10-fold molar excess of the fragment for 1-2 hours on ice.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with various crystallization screens.
-
-
Soaking (Alternative Method):
-
Grow apo-crystals of Aurora Kinase A.
-
Prepare a solution of the fragment (e.g., 10 mM) in a cryoprotectant-compatible buffer.
-
Transfer the apo-crystals to this solution and allow them to soak for a period ranging from minutes to hours.[9]
-
-
Data Collection and Structure Determination:
-
Harvest the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using a known Aurora Kinase A structure.
-
Build the fragment into the observed electron density map and refine the structure.
-
Hypothetical Data Presentation
The following tables present exemplary data that could be generated from the screening protocols described above.
Table 1: Biophysical Screening Results (Hypothetical)
| Method | Parameter | Result | Notes |
| SPR | Kᴅ (µM) | 450 | Indicates weak but definite binding, typical for a fragment hit. |
| NMR (STD) | Binding | Confirmed | Clear signals observed in the STD spectrum. |
| Ligand Efficiency (LE) | LE | 0.35 | Calculated as: -1.37 * pKᴅ / Heavy Atom Count. A value >0.3 is considered a good starting point. |
Table 2: X-ray Crystallography Data (Hypothetical)
| Parameter | Value |
| PDB ID | N/A (Hypothetical) |
| Resolution (Å) | 2.1 |
| Space Group | P2₁2₁2₁ |
| Key Interactions | - Hydrogen bond from boronic acid to hinge region backbone amide.- Pyrimidine N1 hydrogen bonds to catalytic lysine.- Methylpiperazine group solvent-exposed. |
Hit-to-Lead Optimization Workflow
Once this compound is validated as a hit, the next phase is to optimize its potency and drug-like properties.
Figure 3: Hit-to-Lead optimization workflow.
The optimization strategy would leverage the co-crystal structure information. The solvent-exposed methylpiperazine group provides a clear vector for applying a 'fragment growing' strategy. New chemical functionalities would be added at this position to interact with adjacent pockets of the protein, aiming to increase binding affinity and selectivity. Iterative cycles of chemical synthesis and biological testing would be performed to establish a structure-activity relationship (SAR) and ultimately identify a potent lead compound.
Conclusion
This compound represents a high-quality chemical starting point for fragment-based drug design campaigns, particularly against target classes such as protein kinases. Its synthetic tractability and the presence of multiple, distinct chemical features provide a rich platform for hit discovery and subsequent optimization. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to utilize this and similar fragments to discover novel therapeutic agents.
References
- 1. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PubChemLite - this compound pinacol ester (C15H25BN4O2) [pubchemlite.lcsb.uni.lu]
- 3. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming low yield in Suzuki coupling with pyrimidine boronic acids
Technical Support Center: Suzuki Coupling with Pyrimidine Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and other challenges encountered during Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my Suzuki coupling reaction with a pyrimidine boronic acid resulting in low or no yield?
Low yields in Suzuki couplings with pyrimidine boronic acids are common and typically stem from a combination of factors related to the inherent properties of the pyrimidine ring and the boronic acid moiety.
-
Catalyst Inhibition or Deactivation : The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation. This effect is particular[1][2]ly pronounced with 2-pyrimidinylboronic acids due to the proximity of the nitrogen atom to the boronic acid group, a phenomenon analogous to the "2-pyridyl problem".
-
Protodeboronation [1]: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material. Pyrimidine boronic acids,[2][3][4] especially the 2-substituted isomer, are highly susceptible to this decomposition pathway, which is often accelerated by high temperatures and certain bases.
-
Electronic Effects[1][2][3]: The electron-deficient nature of the pyrimidine ring can influence reactivity. While this generally make[1][5]s corresponding chloropyrimidines reactive coupling partners, it can affect the stability and reactivity of the pyrimidine boronic acid itself.
-
Instability of Boro[2][5]nic Acid : Pyrimidine boronic acids can be unstable, making them prone to decomposition during storage or under reaction conditions. Using more stable derivat[1]ives like pinacol esters or MIDA boronates is a common strategy to overcome this.
The position of the boro[1][3]nic acid group on the pyrimidine ring significantly impacts reactivity:
-
5-Pyrimidinylboronic Acids : Generally show good reactivity and provide high yields.
-
4-Pyrimidinylboroni[1]c Acids : Reactivity is influenced by the electron-withdrawing nature of the ring nitrogens, but successful couplings are achievable with optimized conditions.
-
2-Pyrimidinylboroni[1]c Acids : These are the most challenging substrates due to the high susceptibility to protodeboronation and catalyst inhibition.
FAQ 2: How c[1]an I prevent or minimize the protodeboronation of my pyrimidine boronic acid?
Protodeboronation is a critical side reaction that directly reduces the yield of your desired product. Several strategies can be[2] employed to mitigate it.
-
Use Milder Reaction Conditions :
-
Lower Temperature : Higher temperatures can accelerate the rate of protodeboronation. If catalyst activity perm[3]its, running the reaction at a lower temperature (e.g., 60-80 °C) can be beneficial.
-
Milder Base : [3]Strong bases can promote the undesired C-B bond cleavage. Consider using milder bas[3]es like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).
-
-
Employ Anhydrous Co[1][3]nditions : While Suzuki reactions often benefit from some water, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents [3][6]can help, though careful optimization may be needed.
-
Switch to a More St[3][6]able Boron Reagent : This is a highly effective strategy.
-
Pinacol Esters[3]: These derivatives offer significantly increased stability compared to the free boronic acids.
-
MIDA Boronates[3][7]: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and offer a "slow-release" of the boronic acid under reaction conditions. This keeps the concentrat[8][9]ion of the unstable free boronic acid low, minimizing side reactions and often leading to dramatically improved yields.
-
Organotrifluoro[8][9]borates : Potassium organotrifluoroborates (R-BF₃K) are another stable alternative that slowly hydrolyzes to the boronic acid in situ.
-
FAQ 3: What [11]is the recommended catalyst system (catalyst and ligand) for coupling with pyrimidine boronic acids?
The choice of catalyst and ligand is critical for overcoming the challenges associated with pyrimidine boronic acids. Highly active catalyst systems can promote the desired cross-coupling to outcompete side reactions like protodeboronation.
-
Palladium Precurso[3]rs : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Ligands : For chal[1][5]lenging substrates like electron-deficient heterocycles, bulky, electron-rich phosphine ligands are highly recommended.
-
Buchwald Ligand[6][10]s : Ligands such as SPhos and XPhos are known to be excellent for sterically hindered and electron-poor substrates. They promote the crucial [10][11]oxidative addition and reductive elimination steps in the catalytic cycle.
-
Other Phosphine[6] Ligands : Tri-tert-butylphosphine (P(t-Bu)₃) and other bulky phosphines can also be effective.
-
Pd(dppf)Cl₂ [12]: This catalyst, which incorporates the dppf ligand, is another viable option.
-
The following diagram il[13]lustrates a logical workflow for troubleshooting low yields, emphasizing the iterative nature of optimizing a Suzuki coupling reaction.
Data & Protocols
Data Presentation: Comparison of Reaction Conditions
The tables below summarize quantitative data from various studies, showcasing how the choice of ligand, base, and solvent can impact the yield of Suzuki coupling reactions involving pyrimidine derivatives. Note that direct comparison is difficult as substrates vary between studies.
Table 1: Effect of Catalyst and Ligand System
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Aryl Chloride | 90-96% |
| Pd₂(dba)₃ | XPhos[9] | K₃PO₄ | Dioxane/H₂O | Aryl Chloride | ~80% |
| Pd(PPh₃)₄ | - | K[11]₂CO₃ | Dioxane/H₂O | Phenylboronic Acid | 65% |
| Pd(dppf)Cl₂ | - | K[5]₂CO₃ | Dioxane/H₂O | Phenylboronic Acid | 58% |
| Pd₂(dba)₃ | P(t-B[5]u)₃ | KF (spray-dried) | THF | Arylboronic Acid | Moderate |
Yields are for specif[12]ic model reactions and serve as a guide for optimization.
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent System (v/v) | Temperature (°C) | Substrate | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | 1,4-Dioxane / H₂O (2:1) | 100 | 2,4-dichloropyrimidine | 65 |
| K₃PO₄ | Toluene /[5] H₂O | 80 | Electron-deficient boronic acid | Effective |
| Cs₂CO₃ | THF | 80[10] | Electron-deficient boronic acid | Effective |
| K₃PO₄ | 1,4-Dioxa[10]ne | 70-80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good |
| K₂CO₃ | Isopropan[14]ol | 80 | 2,4-dichloropyrimidine | < 8 |
Experiment[17]al Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is a robust starting point for the coupling of a halogenated pyrimidine with a pyrimidine boronic acid or its more stable ester derivative.
-
Reagent Preparatio[1][5]n : To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv., e.g., 0.5 mmol), the pyrimidine boronic acid or ester (1.0–1.5 equiv.), the base (2.0–3.0 equiv., e.g., K₂CO₃ or K₃PO₄), and the palladium catalyst system (e.g., Pd(PPh₃)₄ at 0.5-5 mol% or Pd₂(dba)₃/SPhos at 1-2 mol%).
-
Inert Atmosphere :[1][5] Seal the vial and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition :[2][15] Add the degassed solvent system (e.g., 6 mL of 1,4-dioxane/water at a 2:1 ratio) via syringe.
-
Reaction : Place t[5]he vial in the microwave reactor. Irradiate the mixture with stirring at the desired temperature (typically 100–150 °C) for the specified time (10–30 minutes). Monitor reaction progress[1][5] by TLC or LC-MS.
-
Work-up : After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic so[5]lvent like ethyl acetate and wash with water and then brine.
-
Purification : Dry[1][5] the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.
The diagram below illust[5]rates the key challenges contributing to low yields in these reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of protodeboronation of 2-(4-methylpiperazino)pyrimidine-5-boronic acid during experimental procedures.
Understanding Protodeboronation
Protodeboronation is an undesired side reaction that involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is particularly relevant for heteroaromatic boronic acids, such as this compound, and its rate is highly dependent on factors like pH, solvent, and temperature. For basic heteroaromatic boronic acids, protodeboronation can be especially rapid at neutral pH due to the formation of a reactive zwitterionic intermediate.[2]
The Protodeboronation Pathway
Caption: General mechanism of protodeboronation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm observing the formation of 2-(4-methylpiperazino)pyrimidine as a major byproduct. What is happening?
A1: This is a classic sign of protodeboronation. The electron-donating nature of the 2-(4-methylpiperazino) group can increase the susceptibility of the pyrimidine ring to this side reaction. The reaction conditions, particularly the pH and the presence of water, are likely promoting the undesired cleavage of the boronic acid group.
Q2: How does pH affect the stability of my boronic acid?
A2: The pH of the reaction medium is a critical factor. For many heteroaromatic boronic acids, protodeboronation is accelerated under both acidic and basic conditions. However, for basic heteroaromatics like your compound, the rate of protodeboronation is often highest at neutral pH where a zwitterionic species can form, which is highly prone to decomposition.[3] Shifting the pH away from neutral, either to acidic or basic conditions, can help to minimize the concentration of this reactive intermediate and thus reduce the rate of protodeboronation.[2]
Q3: What are the most effective strategies to prevent protodeboronation in my experiments?
A3: There are several effective strategies:
-
pH Control: Carefully control the pH of your reaction. For basic heteroaromatic boronic acids, avoiding neutral pH is crucial. Often, moderately basic conditions required for the Suzuki-Miyaura coupling can be beneficial, but this needs to be optimized.
-
Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester derivative. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are excellent choices.[1] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of a proton source that can facilitate protodeboronation.
-
Catalyst and Ligand Choice: Employ highly active palladium catalysts and ligands that can promote a rapid cross-coupling reaction, which will outcompete the slower protodeboronation pathway.[4]
Q4: Should I use a pinacol ester or a MIDA boronate? What's the difference?
A4: Both pinacol and MIDA esters offer significantly enhanced stability compared to the free boronic acid.
- Pinacol esters are a common and effective choice for stabilizing boronic acids. They are generally more robust to handling and purification.[5]
- MIDA boronates are known for their exceptional stability, often being crystalline, air-stable solids that are compatible with a wide range of reaction conditions.[2] They are particularly useful in "slow-release" strategies for highly unstable boronic acids.
The choice between them may depend on the specific reaction conditions and the subsequent steps in your synthesis.
Data Presentation: Stability of Boronic Acids and Their Esters
| Boron Species | Relative Stability to Protodeboronation | Key Considerations |
| This compound | Low | Highly susceptible to protodeboronation, especially at neutral pH. Requires careful handling and optimized reaction conditions. |
| Pinacol Ester Derivative | Moderate to High | Significantly more stable than the free boronic acid.[5] Good for general use and purification. |
| MIDA Boronate Derivative | Very High | Exceptionally stable, often crystalline and air-stable.[2] Ideal for "slow-release" strategies in challenging coupling reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pinacol Ester of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Dean-Stark apparatus (optional, for azeotropic removal of water) or a drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add pinacol (1.1 equivalents).
-
Heat the mixture to reflux. If using a Dean-Stark apparatus, continue refluxing until no more water is collected. Alternatively, the reaction can be stirred at room temperature in the presence of a drying agent like anhydrous magnesium sulfate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the next step or purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a MIDA Boronate of this compound
This protocol is based on the use of MIDA anhydride for a mild and efficient synthesis.
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
Procedure:
-
In a dry flask, combine this compound (1 equivalent) and MIDA anhydride (1.5 - 2 equivalents).
-
Add anhydrous dioxane to the flask.
-
Heat the mixture at 70-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate can be isolated by filtration and washed with a suitable solvent. Further purification can be achieved by recrystallization.
Protocol 3: General Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
By understanding the mechanisms of protodeboronation and implementing these preventative strategies, researchers can significantly improve the efficiency and reliability of reactions involving this compound.
References
- 1. (PDF) Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (2016) | Paul Alan Cox | 284 Citations [scispace.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Reactions with Heteroaryl Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these crucial synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate the complexities of coupling with heteroaryl boronic acids.
Q1: I am observing very low or no yield of my desired product. What are the common causes and how can I fix it?
Low or no product formation is a frequent issue stemming from several potential problems. A systematic approach to troubleshooting is recommended.
-
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be deactivated or decomposed. Ensure you are using a fresh, high-quality catalyst. For air-sensitive catalysts, proper inert atmosphere techniques are crucial. Consider using more robust pre-catalysts like those from the Buchwald or Fu groups.[1]
-
Inefficient Transmetalation: The transfer of the heteroaryl group from boron to the palladium center is a critical step. The choice of base and solvent is paramount here. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2][3] The solvent system also plays a key role; polar aprotic solvents like dioxane, THF, or DMF, often with some water, can be effective.[4][5]
-
Protodeboronation: This is a major side reaction where the boronic acid C-B bond is cleaved by a proton source, leading to the formation of the corresponding heteroarene.[1][6] See Q2 for a detailed troubleshooting guide on this issue.
-
Poor Reagent Quality: Heteroaryl boronic acids can be unstable and degrade upon storage.[1][7] It is advisable to use fresh or recently purified boronic acids. In some cases, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium heteroaryltrifluoroborate can be beneficial.[3][8]
-
Q2: I have identified significant protodeboronation of my heteroaryl boronic acid. How can I minimize this side reaction?
Protodeboronation is a common challenge, particularly with electron-rich or certain nitrogen-containing heteroaryl boronic acids.[1][2]
-
Strategies to Mitigate Protodeboronation:
-
Anhydrous Conditions: Since water is often the proton source, switching to rigorously anhydrous conditions can significantly reduce protodeboronation.[1][9] This involves using dry solvents and reagents and running the reaction under a dry inert atmosphere (e.g., Argon or Nitrogen).
-
Milder Base: Strong bases can accelerate protodeboronation.[1] Consider using milder bases such as K₂CO₃ or KF.
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a neopentyl or pinacol boronic ester, can protect it from premature decomposition.[9][10]
-
Potassium Heteroaryltrifluoroborates: These derivatives are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[8] They often require specific activation conditions, but can provide higher yields with sensitive substrates.
-
"Slow Release" Strategies: Using MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition pathways.[6]
-
Q3: My reaction with a pyridine-containing boronic acid is not working. What is the "2-pyridyl problem" and how can I overcome it?
The "2-pyridyl problem" refers to the difficulty in using 2-pyridylboronic acids in Suzuki couplings. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to deactivation and low yields.[11]
-
Solutions for Pyridyl Couplings:
-
Ligand Choice: Employing sterically hindered and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can help prevent catalyst inhibition by the pyridine nitrogen.[2]
-
Use of Additives: The addition of Lewis acids like trimethyl borate has been shown to prevent catalyst poisoning by coordinating to the heteroatomic units.[9]
-
Anhydrous Conditions: As with general protodeboronation, anhydrous conditions can be beneficial for pyridyl couplings.[9]
-
Alternative Boron Reagents: Using 2-pyridyl MIDA boronates or trifluoroborates can circumvent the instability of the parent boronic acid.[6]
-
Q4: My reaction mixture is a heterogeneous slurry, and the reaction is sluggish. What can I do to improve solubility?
Poor solubility of highly polar heterocyclic compounds in common organic solvents can lead to mass-transfer limitations and incomplete reactions.[9]
-
Improving Reaction Homogeneity:
-
Solvent Screening: Experiment with different solvent systems. Highly polar aprotic solvents like DMF, DMAc, or NMP can be effective, sometimes in combination with co-solvents like water or toluene.[4][9]
-
Additive for Solubility: Trimethyl borate has been reported to enhance reaction rates by solubilizing in situ-generated boronate complexes.[9]
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can facilitate the transport of the base or other reagents between the aqueous and organic phases.
-
Temperature: Increasing the reaction temperature can improve the solubility of the reagents. However, be mindful of the thermal stability of your substrates and catalyst.
-
Quantitative Data Summary
The choice of reaction parameters can significantly impact the yield of Suzuki reactions with heteroaryl boronic acids. The following tables provide a summary of reported yields under different conditions for representative substrates.
Table 1: Effect of Base and Solvent on the Coupling of 3-Thiopheneboronic Acid with 4-Chlorotoluene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 80 | 95 |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Toluene | 100 | 88 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 75 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 92 |
Table 2: Comparison of Boron Reagents in the Coupling with 2-Chloropyridine
| Boron Reagent (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Pyridylboronic Acid (1.5) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 45 |
| 2-Pyridylboronic acid pinacol ester (1.5) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 78 |
| Potassium 2-pyridyltrifluoroborate (1.2) | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | t-AmylOH/H₂O | 100 | 85 |
| 2-Pyridyl-MIDA boronate (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | THF/H₂O | 80 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Heteroaryl Boronic Acid under Anhydrous Conditions
This protocol is a good starting point for sensitive heteroaryl boronic acids prone to protodeboronation.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), heteroaryl boronic acid (1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Suzuki Coupling using Potassium Heteroaryltrifluoroborates
This protocol is adapted for the use of more stable trifluoroborate salts.
-
Reagent Addition: To a reaction vial, add the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.1-1.3 equiv), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., a Buchwald ligand), and base (e.g., Cs₂CO₃, 3.0 equiv).
-
Solvent Addition: Add the solvent system, which is often a mixture of an organic solvent and water (e.g., THF/H₂O or t-AmylOH/H₂O).
-
Reaction: Seal the vial and heat with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring and Workup: Follow steps 6-8 from Protocol 1.
Visualized Workflows and Logic
The following diagrams illustrate the troubleshooting logic and experimental workflows described in this guide.
Caption: Troubleshooting logic for low yield in heteroaryl Suzuki reactions.
Caption: Strategies to minimize protodeboronation in Suzuki reactions.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Hindered Pyrimidine Boronic Acids
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyrimidine boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura couplings with hindered pyrimidine boronic acids so challenging?
A1: Several factors contribute to the difficulty of these couplings:
-
Steric Hindrance: The bulky nature of the pyrimidine boronic acid, especially with ortho-substituents, can physically block the palladium catalyst from accessing the reaction site. This impedes crucial steps of the catalytic cycle like transmetalation and reductive elimination.[1]
-
Catalyst Inhibition: The basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation or inhibition, effectively poisoning the reaction.[1][2]
-
Protodeboronation: Pyrimidine boronic acids, particularly the 2-substituted isomers, are susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by water or other protic sources, leading to the formation of an unreactive pyrimidine.[1][3]
-
Electronic Effects: The electron-deficient nature of the pyrimidine ring can influence the reactivity of the boronic acid in the transmetalation step.[3]
Q2: Which palladium catalyst and ligand combination is the best starting point for a hindered pyrimidine coupling?
A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The most critical factor for success is the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][3] These promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.
-
Recommended Starting Point: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald-type biarylphosphine ligand such as SPhos , XPhos , or RuPhos .[1][4] For particularly challenging couplings, specialized ligands like AntPhos may be required.[1][5] Pre-formed catalysts like XPhos Pd G3 or G4 can also be highly effective and convenient.[4][6]
Q3: How do I choose the optimal base for my reaction?
A3: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species for transmetalation.[7] A weak base may be insufficient for hindered substrates.
-
Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices for challenging couplings.[4][8]
-
Carbonates: Potassium carbonate (K₂CO₃) is a good general-purpose base and can be effective, especially when water is present in the solvent system.[9][10]
-
Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be effective, but their performance is highly substrate-dependent.
Q4: What is the role of water in the reaction, and should I use anhydrous conditions?
A4: The role of water is complex. While protodeboronation is a risk, a small amount of water is often necessary to facilitate the activity of certain bases (like carbonates) and to promote the formation of the hydrophilic boronate species [RB(OH)₃]⁻, which can accelerate transmetalation.[9][11]
-
Recommendation: Start with an anhydrous, degassed solvent. If the reaction is sluggish, a carefully controlled addition of water (e.g., a 10:1 or 2:1 mixture of dioxane/water) can significantly improve the yield.[10][11] However, if protodeboronation is the major side product, strictly anhydrous conditions are necessary.[1]
Troubleshooting Guide
Problem 1: No or very low conversion of starting materials.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | The active species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in situ reduction.[4] Ensure the catalyst and ligand have not degraded due to improper storage or exposure to oxygen. |
| Suboptimal Catalyst/Ligand | Standard ligands like PPh₃ are often ineffective. Action: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][3] These are essential for promoting oxidative addition and reductive elimination with hindered substrates. |
| Insufficiently Strong Base | A weak base may not be strong enough to activate the hindered boronic acid for transmetalation. Action: Switch from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ .[4] |
| Catalyst Poisoning | Nitrogen atoms on the pyrimidine ring are coordinating to the palladium center. Action: Increasing the ligand-to-palladium ratio can sometimes help. Using very bulky ligands can also sterically disfavor this coordination. |
| Low Temperature | Hindered couplings often require more thermal energy to overcome activation barriers. Action: Increase the reaction temperature, potentially switching to a higher-boiling solvent like toluene or xylenes.[4] Microwave irradiation can also be highly effective for driving difficult reactions to completion.[9] |
Problem 2: Significant formation of protodeboronated pyrimidine byproduct.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Protic Sources | The C-B bond is being cleaved by water or other protic impurities in the presence of the base.[1] |
| Action 1: Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents and high-purity reagents. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1] | |
| Action 2: Modify the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, which are more resistant to protodeboronation.[3] | |
| Action 3: Use a Non-Aqueous Base: Consider using a base that does not require water for activation, such as potassium tert-butoxide (t-BuOK), though this may require careful optimization to avoid other side reactions.[1] |
Problem 3: Homocoupling of the boronic acid is observed.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen | Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[4][12] |
| Action: Rigorous Degassing: Ensure the solvent is thoroughly degassed before use by methods such as freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[4] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize data from studies on Suzuki-Miyaura couplings involving pyrimidine substrates to guide condition selection.
Table 1: Effect of Base and Solvent on the Coupling of 2,4-Dichloropyrimidine and Phenylboronic Acid [9][10]
| Solvent System | Base | Temperature (°C) | Yield (%) |
| 1,4-Dioxane | K₂CO₃ | 100 | 71 |
| 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 100 (MW) | 81 |
| Toluene | K₃PO₄ | 110 | 40 |
| 1,4-Dioxane | K₃PO₄ | 100 | 60 |
| Acetonitrile | K₃PO₄ | 80 | 36 |
Table 2: Effect of Catalyst and Ligand on the Coupling of Hindered Substrates [1][13]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 75 |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 140 | 92 |
| 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 60 |
| 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd₂(dba)₃ (5) | L1* | K₂CO₃ | THF | 60 | 85 |
*L1 refers to a specialized P-bidentate ligand from the cited study, highlighting the impact of advanced ligands.[13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Pyrimidine Boronic Acid
This protocol is a general guideline and requires optimization for specific substrates.[1]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Hindered pyrimidine boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve ~0.1 M concentration)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Add the aryl halide, palladium precatalyst, ligand, and base to a dry reaction vessel inside a glovebox or under a positive flow of inert gas.
-
Reagent Addition: Add the hindered pyrimidine boronic acid to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: Microwave-Assisted Coupling of a Dichloropyrimidine [9][14]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0 - 1.1 equiv)
-
Pd(PPh₃)₄ (0.5 - 3 mol%)
-
K₂CO₃ (3.0 equiv)
-
Degassed solvent (1,4-dioxane/H₂O, 2:1 mixture)
-
Microwave reactor tube with a stir bar
Procedure:
-
Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Solvent and Catalyst: Add the 1,4-dioxane/water mixture. Purge the mixture with argon for 10 minutes. Finally, add the Pd(PPh₃)₄ catalyst.
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low-yield reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in 2-(4-Methylpiperazino)pyrimidine-5-boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazino)pyrimidine-5-boronic acid and similar sterically hindered substrates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion with this substrate is a common challenge and can be attributed to several factors, primarily steric hindrance and catalyst inhibition.
Potential Causes:
-
Steric Hindrance: The bulky 2-(4-methylpiperazino) group on the pyrimidine ring, and potentially a sterically demanding coupling partner, can significantly slow down the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Catalyst Inhibition: The basic nitrogen atoms on the pyrimidine and piperazine rings can coordinate to the palladium catalyst, leading to its deactivation.[1]
-
Inactive Catalyst: The active catalytic species is Pd(0), and incomplete reduction of a Pd(II) precatalyst can halt the reaction.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are critical for overcoming the high activation barrier of this reaction.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.
-
-
Base Selection: A suitable base is crucial for the activation of the boronic acid for transmetalation.
-
Recommendation: Screen moderately strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.
-
-
Solvent Selection: The solvent can influence catalyst solubility and reaction rates.
-
Recommendation: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, DMF, or toluene are commonly used. A small amount of water can sometimes be beneficial when using phosphate or carbonate bases.
-
-
Temperature and Reaction Time: Higher temperatures are often required to overcome the steric barrier.
Q2: I am observing significant homocoupling of the boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other.
Potential Causes:
-
Presence of Oxygen: Dissolved oxygen can promote the homocoupling pathway.
-
Excess Boronic Acid: A large excess of the boronic acid can favor this side reaction.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling.
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents and reagents are rigorously degassed with an inert gas (e.g., nitrogen or argon) before use.[1]
-
Stoichiometry Control: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used, avoid a large excess.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
-
Catalyst Screening: Experiment with different palladium sources and ligands.
Q3: How can I prevent protodeboronation (loss of the boronic acid group)?
A3: Protodeboronation is the cleavage of the C-B bond, a common decomposition pathway for boronic acids, especially under basic conditions.
Potential Causes:
-
Reaction with Base and Water: The combination of a strong base and water can facilitate the cleavage of the C-B bond.[1]
-
Inherent Instability: Some heteroaryl boronic acids are inherently unstable.
Troubleshooting Steps:
-
Choice of Base: Screen different bases to find a balance between reactivity and stability. K₃PO₄ or Cs₂CO₃ are often good starting points.[1]
-
Anhydrous Conditions: If feasible for your specific reaction, running under strictly anhydrous conditions can minimize protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can prevent premature decomposition.[1] These are often more stable and can be used directly in the coupling reaction.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered or pyrimidine-containing substrates. This data is compiled from various sources to provide a comparative overview.
Table 1: Effect of Catalyst and Ligand on Yield for Coupling of a Sterically Hindered Aryl Halide with an Arylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₃PO₄ | Toluene | 110 | 24 | 83 |
| 2 | Pd(OAc)₂ (1) | PCy₃ (2) | K₃PO₄ | Toluene | 110 | 24 | 97 |
| 3 | Pd(OAc)₂ (1) | S-Phos (2) | K₃PO₄ | Toluene | 110 | 24 | 97 |
| 4 | Pd(OAc)₂ (1) | X-Phos (2) | K₃PO₄ | Toluene | 110 | 24 | 46 |
| 5 | Pd(OAc)₂ (1) | Ru-Phos (2) | K₃PO₄ | Toluene | 110 | 24 | 52 |
| 6 | Pd₂(dba)₃ (1.5) | Ligand 1* (4.5) | K₃PO₄ | 1,4-Dioxane | 110 | 17 | 91 |
*Note: Data adapted from studies on sterically hindered and 2-substituted heteroaryl boronates as close analogs.[2][4] "Ligand 1" refers to a specific phosphine ligand from the cited literature.
Table 2: Influence of Base and Solvent on the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 53 |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 24 | 65 |
| 3 | Pd(PPh₃)₄ (5) | K₂CO₃ | THF | 60 | 24 | 15 |
| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ | Water | 100 | 24 | 0 |
*Note: Data adapted from a study on microwave-assisted Suzuki coupling of dichloropyrimidines.[3][5]
Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated pyrimidine or this compound (1.0 equiv)
-
Aryl/heteroaryl halide or boronic acid (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[2]
-
Add the degassed solvent system via syringe.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Pyrimidine Boronic Acid under Conventional Heating
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.[1]
-
Add the base and the this compound.[1]
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions of Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during palladium-catalyzed cross-coupling reactions involving pyrimidine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using pyrimidine boronic acids in palladium-catalyzed cross-coupling reactions?
A1: The three most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and catalyst inhibition or deactivation. The position of the boronic acid group on the pyrimidine ring significantly influences the likelihood of these side reactions, with 2-pyrimidinylboronic acids being particularly susceptible.[1][2]
Q2: Why are 2-pyrimidinylboronic acids more challenging coupling partners compared to 4- and 5-pyrimidinylboronic acids?
A2: The proximity of the boronic acid group to the nitrogen atom at the 1-position in 2-pyrimidinylboronic acids leads to several complications. This is often referred to as the "2-pyridyl problem" in Suzuki-Miyaura couplings.[2] The nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2] Furthermore, 2-pyrimidinylboronic acid is more prone to protodeboronation, a significant decomposition pathway.[1][2]
Q3: What is protodeboronation and what factors promote it?
A3: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality.[3] This undesired side reaction is often promoted by the presence of water and a base.[4] For some heteroaromatic boronic acids, like 2-pyridyl and by analogy 2-pyrimidinyl boronic acids, the formation of a reactive zwitterionic species at neutral pH can lead to rapid protodeboronation.[3][5]
Q4: What is homocoupling in the context of pyrimidine boronic acids?
A4: Homocoupling is the dimerization of two molecules of the pyrimidine boronic acid to form a bipyrimidine byproduct. This side reaction can be promoted by the presence of oxygen in the reaction mixture (oxidative homocoupling) or catalyzed by certain palladium species.[4]
Q5: How can I improve the stability of my pyrimidine boronic acid during the reaction?
A5: A highly effective strategy is to use more stable derivatives of the boronic acid, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[2][6] These derivatives act as a "slow-release" source of the active boronic acid during the reaction, keeping its concentration low and minimizing side reactions like protodeboronation.[3][6]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Potential Causes:
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[2][7]
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[4]
-
Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
-
Base Selection:
-
Solvent and Temperature Optimization:
Issue 2: Significant Formation of Protodeboronated Byproduct
Potential Causes:
-
Presence of Water: Water acts as a proton source for protodeboronation, especially in the presence of a base.[4][9]
-
Inappropriate Base: Strong bases can accelerate the rate of protodeboronation.[8]
-
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[8]
-
Inherently Unstable Boronic Acid: 2-pyrimidinylboronic acids are particularly susceptible to protodeboronation.[2]
Troubleshooting Steps:
-
Use a More Stable Boronic Acid Derivative:
-
Employ Anhydrous Conditions:
-
Optimize the Base:
-
Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[11]
-
-
Lower the Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for efficient catalytic turnover.[8]
-
Issue 3: Significant Formation of Homocoupled Byproduct
Potential Causes:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of boronic acids.[4][12]
-
Palladium(II) Species: Certain palladium(II) species can catalyze the homocoupling reaction.
-
High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor dimerization.[4]
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere:
-
Use a Pd(0) Catalyst Source:
-
Switch from a Pd(II) precursor (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[13]
-
-
Slow Addition of the Boronic Acid:
-
Adjust Stoichiometry:
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[4]
-
Data Presentation
Table 1: Effect of Boron Reagent Type on Product Yield in Suzuki-Miyaura Couplings of Heteroaryl Boronic Acids
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 60 | ~60 | [6] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 | [6] |
Note: This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[6]
Table 2: Effect of Base on Product Yield in Suzuki-Miyaura Coupling of a Heterocyclic System
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
Adapted from a study on a similar heterocyclic system, this table highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.[6]
Table 3: Comparison of MIDA and Pinacol Boronate Esters in Suzuki-Miyaura Polymerization
| Monomer Type | Isolated Yield (%) | Polymer Molecular Weight (Mn) |
| Thienyl MIDA Boronate | up to 94 | up to 18.7 kDa |
| Thienyl Pinacol Boronate | reduced yield | lower molecular weight |
This data suggests that for challenging systems, MIDA boronates can provide superior yields and higher molecular weight polymers compared to pinacol boronates under identical conditions.[14]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pyrimidine Boronic Acid Pinacol Ester to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific substrates.[6]
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), pyrimidine boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[6]
-
Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[6]
Protocol 2: Conversion of a Pyrimidine Boronic Acid to its MIDA Ester
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.[6]
-
Dissolution: In a round-bottom flask, dissolve the pyrimidine boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[6]
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.[6]
-
Isolation: After cooling, the MIDA ester often crystallizes and can be isolated by filtration.
Protocol 3: Minimizing Homocoupling through Rigorous Deoxygenation and Catalyst Choice
-
Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), the pyrimidine boronic acid (1.1 equiv.), and the base (e.g., K₂CO₃).[15] For particularly stubborn cases, consider adding a mild reducing agent like potassium formate.[15]
-
Solvent Addition and Deoxygenation: Add a degassed solvent (e.g., 1-propanol/water).[15] Perform a subsurface sparge with nitrogen or argon for at least 30-60 minutes to minimize dissolved oxygen.[13][15]
-
Catalyst Introduction: Introduce a Pd(0) catalyst (e.g., Pd(PPh₃)₄ or palladium black) under a positive pressure of nitrogen.[15]
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature and monitor for completion.
-
Workup and Purification: Following completion, proceed with a standard aqueous workup and purification of the desired product.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling of pyrimidine boronic acids.
Caption: A decision-tree workflow for troubleshooting low-yielding pyrimidine Suzuki-Miyaura couplings.
Caption: A generalized experimental workflow for minimizing side reactions in pyrimidine Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Pyrimidine Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation during pyrimidine Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue in Suzuki-Miyaura couplings involving pyrimidines?
A1: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can inhibit the catalyst or lead to its deactivation, a phenomenon often referred to as catalyst poisoning.[1][2][3] The position of the coupling site on the pyrimidine ring significantly influences the severity of this issue. For instance, 2-substituted pyrimidines are particularly challenging due to the proximity of the nitrogen atom at the 1-position, which can readily chelate with the palladium center, leading to inactive complexes.[3] This is analogous to the well-documented "2-pyridyl problem" in cross-coupling chemistry.[3]
Q2: My reaction shows low or no conversion of the starting materials. What are the primary causes related to the catalyst?
A2: Low or no conversion is often a direct symptom of catalyst deactivation or inhibition. Key causes include:
-
Catalyst Inhibition: As mentioned, the nitrogen atoms of the pyrimidine ring can bind to the palladium center, preventing it from participating in the catalytic cycle.[1]
-
Inactive Catalyst Species: The active catalyst for Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to the active Pd(0) state.[4]
-
Catalyst Agglomeration: The active Pd(0) species can aggregate to form palladium black, a catalytically inactive form of palladium. This is often accelerated by high temperatures or an insufficient ligand-to-metal ratio.[1][4]
-
Oxidation: Exposure to oxygen can oxidize the active Pd(0) to Pd(II), rendering it inactive for the catalytic cycle.[1]
Q3: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent its formation?
A3: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal and a clear sign of catalyst decomposition.[2] To prevent its formation:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[4] These ligands create a sterically hindered environment around the palladium center.[4]
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[1] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is essential.[1]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may be beneficial, though a large excess can sometimes inhibit the reaction.[4]
Q4: How do the choice of base and solvent impact catalyst stability in pyrimidine couplings?
A4: The base and solvent are critical for both catalyst stability and overall reaction success.
-
Base Selection: A base is required to activate the boronic acid for transmetalation.[5] However, an overly strong base can lead to the degradation of sensitive substrates, which can, in turn, cause catalyst deactivation.[4] For pyrimidine Suzuki couplings, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[4][6] The choice can be highly substrate-dependent and may require screening.
-
Solvent Choice: The solvent affects the solubility of reagents and catalyst stability.[4] Anhydrous, deoxygenated solvents are crucial to prevent catalyst oxidation.[4] Common choices include toluene, dioxane, and THF.[4][6]
Q5: What are the most common side reactions related to catalyst deactivation?
A5: Besides low conversion, key side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often exacerbated by high temperatures and the presence of water or certain bases.[7] Using more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[3][6]
-
Homocoupling: The reaction of two boronic acid molecules or two pyrimidine halide molecules. This can be minimized by ensuring an efficient cross-coupling catalytic cycle.[7]
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inhibition by Pyrimidine Nitrogen | Reaction stalls with starting materials present. | Switch to a more sterically hindered and electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[1][6] |
| Inefficient Pre-catalyst Activation | Using a Pd(II) source (e.g., Pd(OAc)₂). | Use a well-defined Pd(0) precatalyst, such as a G3 or G4 palladacycle, to ensure consistent generation of the active species.[4][6] |
| Catalyst Poisoning by Impurities | Reaction fails even with proven conditions. | Purify all starting materials and solvents. Run a control reaction with high-purity reagents to confirm if impurities are the issue.[2] |
| Suboptimal Reaction Conditions | Low yield under standard conditions. | Systematically screen the base, solvent, and temperature. A milder base or lower temperature might prevent catalyst decomposition.[6] |
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Slow Transmetalation/Reductive Elimination | Observation of homocoupling of the boronic acid. | Optimize the base and solvent combination. Ensure the boronic acid is of high quality or switch to a more stable boronate ester.[6] |
| Catalyst Decomposition Pathways | Formation of dehalogenated pyrimidine. | Lower the reaction temperature. Ensure a strictly inert atmosphere is maintained throughout the reaction.[1] |
Data Presentation: Optimizing Reaction Components
The following tables summarize the impact of different reaction components on the yield of pyrimidine Suzuki-Miyaura couplings.
Table 1: Effect of Ligand on Suzuki Coupling of a Halogenated Pyrimidine
| Catalyst/Ligand | Yield (%) | Observations |
| Pd(PPh₃)₄ | Low to Moderate | Often suffers from deactivation with heteroaryl substrates.[8] |
| Pd₂(dba)₃ / SPhos | Good to Excellent | SPhos is an electron-rich, bulky ligand that stabilizes the catalyst.[1] |
| Pd₂(dba)₃ / XPhos | Good to Excellent | XPhos provides steric bulk, preventing catalyst aggregation.[1][6] |
| XPhos Pd G3/G4 | Excellent | Pre-formed palladacycles often give more reproducible and higher yields.[9] |
| Pd(dppf)Cl₂ | Moderate to Good | Dppf is a common ligand but may be less effective for challenging pyrimidines.[3] |
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| K₃PO₄ | Toluene | 110 | Good |
| Cs₂CO₃ | Dioxane | 100 | Good to Excellent |
| NaOtBu | THF | 80 | Variable; can promote catalyst degradation.[6] |
| K₃PO₄ | 1,4-Dioxane | 80 | Excellent[10] |
Experimental Protocols
Protocol 1: General Procedure for Pyrimidine Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyrimidine halide (1.0 mmol, 1.0 equiv.), the arylboronic acid or boronate ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[4]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling three times.[3]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, 5 mL) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Testing for Catalyst Poisoning from Reagents
-
Baseline Reaction: Run the reaction under your standard, optimized conditions using your current batches of reagents and solvents. Record the yield and reaction profile (e.g., by LC-MS).
-
High-Purity Reaction: Run the reaction again under identical conditions, but use reagents and solvents of the highest available purity. This includes using a freshly opened bottle of anhydrous, degassed solvent and recrystallized or newly purchased starting materials.[2]
-
Comparison: If the high-purity reaction shows a significant improvement in yield or a cleaner reaction profile, it strongly suggests that an impurity in one of your standard reagents is poisoning the catalyst.[2]
Visualizations
Caption: Suzuki-Miyaura cycle with key catalyst deactivation pathways.
Caption: Troubleshooting workflow for low-yielding pyrimidine Suzuki couplings.
Caption: Factors influencing palladium catalyst stability in cross-couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
how to improve solubility of boronic acid coupling partners
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with boronic acid coupling partners, with a specific focus on improving their solubility.
Troubleshooting Guide
Issue 1: Boronic acid coupling partner has poor solubility in the reaction solvent.
-
Possible Cause 1: Inappropriate solvent selection.
-
Troubleshooting Step: Conduct a solvent screening to identify a more suitable solvent or solvent mixture. Common solvents for Suzuki-Miyaura coupling reactions include toluene, dioxane, THF, and DMF. For highly polar boronic acids, consider using a mixture of an organic solvent with water.[1][2]
-
Expected Outcome: Improved dissolution of the boronic acid, leading to a homogeneous reaction mixture and potentially higher reaction rates and yields.
-
-
Possible Cause 2: Formation of less soluble boroxine anhydrides.
-
Troubleshooting Step: Boronic acids can undergo dehydration to form cyclic trimers called boroxines, which are often less soluble than the corresponding monomeric boronic acid.[3][4][5][6][7] To shift the equilibrium back towards the more soluble boronic acid, add a small amount of water to the reaction mixture.[8]
-
Expected Outcome: The boroxine will hydrolyze back to the boronic acid, increasing its concentration in the solution.
-
-
Possible Cause 3: The boronic acid is inherently poorly soluble.
-
Troubleshooting Step 1: Convert the boronic acid to a more soluble derivative.
-
Boronate Esters: Convert the boronic acid to a pinacol, MIDA (N-methyliminodiacetic acid), or xanthopinacol (Bxpin) ester.[9][10][11][12][13] These derivatives are generally more soluble in organic solvents. MIDA boronates are particularly advantageous as they are air-stable and can slowly release the boronic acid in situ.[10][11]
-
Trifluoroborate Salts: Convert the boronic acid to its corresponding potassium trifluoroborate salt (R-BF3K), which are often crystalline, air-stable solids with improved solubility profiles in certain solvent systems.[14]
-
Diethanolamine Adducts: Formation of a diethanolamine adduct can yield a stable, crystalline solid that can sometimes be used directly in the coupling reaction.[14][15]
-
-
Troubleshooting Step 2: Utilize solubilizing additives.
-
Expected Outcome: Enhanced solubility of the boronic acid species in the reaction medium, facilitating a more efficient coupling reaction.
-
Issue 2: Low or inconsistent yields in the coupling reaction.
-
Possible Cause 1: Protodeboronation (cleavage of the C-B bond).
-
Troubleshooting Step: This side reaction can be prevalent with unstable boronic acids. To minimize protodeboronation, consider the following:
-
Expected Outcome: Reduced byproduct formation and an increased yield of the desired coupled product.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the water solubility of my boronic acid?
A1: To enhance the water solubility of a boronic acid, you can increase the pH of the solution by adding a base like sodium hydroxide (NaOH). This will convert the neutral boronic acid (R-B(OH)₂) into its more soluble anionic boronate salt (R-B(OH)₃⁻).[2][8] Additionally, the formation of complexes with polyols, such as mannitol, can significantly increase aqueous solubility by forming more soluble boronic esters and lowering the pKa of the boronic acid.[16]
Q2: What is a boroxine, and how does it affect my reaction?
A2: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[3][4][6] Boroxines are often less soluble than their corresponding boronic acids and their formation can lead to heterogeneity in the reaction mixture, potentially slowing down the reaction rate.[16] The equilibrium between the boronic acid and the boroxine can be shifted back towards the boronic acid by the addition of water.[8]
Q3: Are boronic esters more soluble than boronic acids?
A3: Generally, boronic esters, such as pinacol or MIDA esters, exhibit better solubility in common organic solvents compared to their corresponding boronic acids.[9][10][12] This is because the esterification masks the polar diol functionality of the boronic acid.
Q4: Can I use a boronic ester directly in a Suzuki-Miyaura coupling reaction?
A4: Yes, boronic esters are frequently used directly in Suzuki-Miyaura coupling reactions.[12][17] In many cases, the active boronic acid species is generated in situ through hydrolysis of the ester under the basic reaction conditions.
Q5: How does pH affect the solubility of boronic acids?
A5: The pH of the solution plays a crucial role in the solubility of boronic acids. Boronic acids are Lewis acids with a pKa of around 9.[18] At pH values above their pKa, they are deprotonated to form the more soluble tetrahedral boronate anion.[19] Therefore, increasing the pH can enhance the solubility of a boronic acid in aqueous media.
Quantitative Data on Solubility Improvement
The following table summarizes the effect of an additive on the solubility of a boronic acid.
| Boronic Acid | Additive | Fold Increase in Solubility | pH | Reference |
| 4-Methoxycarbonylphenylboronic acid (4-MBBA) | Mannitol | 10 | 7.4 | [16] |
Experimental Protocols
Protocol 1: Preparation of a Pinacol Boronate Ester
This protocol describes a general procedure for the conversion of a boronic acid to its corresponding pinacol ester to improve solubility in organic solvents.
Materials:
-
Aryl boronic acid
-
Pinacol
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the aryl boronic acid (1.0 eq) and pinacol (1.1 eq) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For less reactive boronic acids, heating may be required.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the resulting pinacol boronate ester by column chromatography on silica gel or by recrystallization.
Protocol 2: In situ Solubilization with Mannitol
This protocol is for reactions where the boronic acid has poor solubility in an aqueous-organic solvent mixture.
Materials:
-
Boronic acid coupling partner
-
Mannitol
-
Reaction solvent system (e.g., Dioxane/Water)
-
Other reaction components (halide, palladium catalyst, base)
Procedure:
-
To the reaction vessel, add the boronic acid (1.0 eq) and mannitol (1.0-2.0 eq).
-
Add the reaction solvent system and stir to dissolve. The formation of the more soluble mannitol-boronate ester should be observed.
-
Add the remaining reaction components (aryl halide, palladium catalyst, and base) and proceed with the coupling reaction under the desired conditions.
Visualizations
Caption: A workflow diagram illustrating various strategies to improve the solubility of boronic acid coupling partners.
Caption: The equilibrium between a boronic acid and its less soluble boroxine trimer.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. DSpace [kuscholarworks.ku.edu]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boronic acid - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Pyrimidine Boronic Acid Reaction Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on pyrimidine boronic acid reaction kinetics, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the kinetics of Suzuki-Miyaura reactions involving pyrimidine boronic acids?
A1: Temperature is a critical parameter in the Suzuki-Miyaura coupling reaction. Generally, increasing the reaction temperature increases the reaction rate. However, an optimal temperature must be determined for each specific reaction, as excessively high temperatures can lead to side reactions and degradation of reactants or products. For instance, in the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a temperature of 100°C was found to be optimal, while higher temperatures did not improve the yield and led to the formation of side products.[1]
Q2: My reaction with a pyrimidine boronic acid is showing low or no conversion. What are the potential temperature-related causes and troubleshooting steps?
A2: Low or no conversion can be due to several factors, with temperature playing a key role.
-
Potential Cause: The reaction temperature may be too low to overcome the activation energy of the catalytic cycle.
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS.
-
For thermally stable compounds, consider using a higher boiling point solvent to allow for a higher reaction temperature.
-
Microwave-assisted heating can often accelerate the reaction and improve yields by reaching higher temperatures more efficiently.[1][2] Typical temperatures for microwave-assisted Suzuki-Miyaura coupling are between 100-150°C.[2]
-
Q3: I am observing significant protodeboronation of my pyrimidine boronic acid. How does temperature influence this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction for heteroaryl boronic acids, including pyrimidine derivatives, and can be exacerbated by high temperatures.
-
Potential Cause: Elevated temperatures can accelerate the rate of protodeboronation, especially in the presence of water and a base.
-
Troubleshooting:
-
Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Ensure anhydrous conditions if the reaction chemistry allows, as water can be a proton source for this side reaction.
-
Slow addition of the pyrimidine boronic acid to the reaction mixture can help to keep its instantaneous concentration low, potentially reducing the rate of protodeboronation.
-
Q4: How does the position of the boronic acid group on the pyrimidine ring affect its reactivity and the optimal reaction temperature?
A4: The position of the boronic acid group significantly impacts the electronic properties and stability of the molecule, thereby influencing its reactivity.
-
5-Pyrimidinylboronic acids: Generally exhibit good reactivity.[2]
-
4-Pyrimidinylboronic acids: The electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity.[2]
-
2-Pyrimidinylboronic acids: These are often the most challenging due to the proximity of the boronic acid group to a ring nitrogen. This can lead to catalyst inhibition and increased susceptibility to protodeboronation.[2] For these challenging substrates, a careful optimization of temperature is crucial, and often, more active catalyst systems are required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the temperature and monitor the reaction. Consider switching to a higher-boiling solvent or using a microwave reactor.[1][2] |
| Catalyst is inactive at the current temperature. | Select a more active catalyst/ligand system that is effective at lower temperatures. | |
| Formation of Side Products (e.g., homocoupling, decomposition) | Reaction temperature is too high. | Decrease the reaction temperature. Monitor for the appearance of side products via TLC or LC-MS to find the optimal temperature.[1] |
| Protodeboronation of Boronic Acid | High temperature in the presence of protic sources. | Run the reaction at a lower temperature. Ensure anhydrous conditions where possible. |
| Reaction Stalls Before Completion | Catalyst deactivation at elevated temperature. | Consider a more thermally stable catalyst system. Slow addition of a reactant might also be beneficial. |
Data Presentation
Effect of Temperature on the Yield of 2-chloro-4-phenylpyrimidine in a Microwave-Assisted Suzuki Coupling
The following table summarizes the results from a temperature screening study for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| 60 | 15 | < 5 |
| 80 | 15 | 45 |
| 100 | 15 | 81 |
| 120 | 15 | 78 |
| 140 | 15 | 75 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), microwave irradiation.[1][3]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Halide with a Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Pyrimidine boronic acid (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the halogenated pyrimidine, pyrimidine boronic acid, palladium catalyst, and base.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150°C) for a specified time (usually 10-30 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
References
ligand selection for challenging Suzuki-Miyaura cross-coupling reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to challenging coupling reactions, with a particular focus on strategic ligand selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments.
Section 1: Low Yield or No Reaction
Q1: My Suzuki-Miyaura reaction is giving a low yield or has failed completely. What are the most common causes and how can I troubleshoot this?
A1: Low or no yield in a Suzuki-Miyaura coupling is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying problem. Key areas to investigate include the catalyst system (palladium source and ligand), the quality of your reagents, and the reaction conditions.
Troubleshooting Workflow for Low Yield/No Reaction:
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Q2: I suspect my boronic acid is decomposing. How can I confirm this and what are the alternatives?
A2: Boronic acids are susceptible to decomposition, primarily through protodeboronation, which reduces the effective concentration of your nucleophile and leads to lower yields.[1][2]
-
Confirmation: Purity can be checked by NMR spectroscopy. The formation of arene byproduct corresponding to the boronic acid is an indicator of decomposition.
-
Mitigation and Alternatives:
-
Use fresh, high-purity boronic acid.
-
Employ more robust boronic esters, such as pinacol, MIDA, or N-phenylethanolamine esters, which are more resistant to decomposition.[1]
-
For particularly challenging cases like with 2-pyridyl nucleophiles, which are prone to rapid decomposition, specialized boronate salts like lithium triisopropyl 2-pyridylboronates can be effective.[3]
-
Q3: My reaction with an aryl chloride is sluggish or fails. How should I adjust my ligand and conditions?
A3: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond, which makes the oxidative addition step more difficult.[4][5] Overcoming this challenge typically requires a more potent catalytic system.
-
Ligand Choice: The key is to use bulky, electron-rich phosphine ligands.[6][7] These ligands promote the oxidative addition of the aryl chloride to the palladium center.[6][7] Highly effective ligands for this purpose include:
-
Reaction Conditions:
| Ligand Class | Example Ligand | Typical Substrate | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| Biaryl Phosphine | SPhos | 2-Chlorotoluene | 1.0 | K₃PO₄ | Toluene | 98 |
| Biaryl Phosphine | XPhos | 4-Chlorotoluene | 0.5 | K₃PO₄ | Toluene | 95 |
| NHC Ligand | IPr | 4-Chlorotoluene | 1.5 | K₃PO₄ | Dioxane | 96 |
| Diketiminatophosphane | Complex 2a | Deactivated Aryl Chlorides | 0.1 | K₂CO₃ | aq. Ethanol | >95 |
Data compiled from representative literature.[8][11] Conditions and yields are substrate-dependent.
Section 2: Sterically Hindered Substrates
Q4: I am attempting to couple a sterically hindered aryl halide or boronic acid (e.g., with ortho-substituents). What is the best ligand strategy?
A4: Steric hindrance presents a significant challenge in Suzuki-Miyaura couplings, often impeding both the oxidative addition and the final reductive elimination step. The solution lies in using ligands that are not only electron-rich but also possess significant steric bulk themselves.
-
Ligand Design Principles: Bulky ligands facilitate the formation of monoligated palladium species, which are more reactive, and promote the reductive elimination step to release the product.[8][13]
-
Recommended Ligands:
-
Buchwald-type ligands: XPhos and SPhos are highly versatile and effective for a broad range of sterically hindered substrates.[8][9]
-
Specialized Ligands: For extremely hindered couplings, such as the synthesis of tetra-ortho-substituted biaryls, specialized ligands like BI-DIME or certain indenyl-derived phosphines have shown exceptional reactivity.[14][15][16]
-
Arsa-Buchwald Ligands: Arsenic analogs of Buchwald ligands can be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[17]
-
N-Heterocyclic Carbene (NHC) Ligands: Bulky NHC ligands are also very effective for these challenging transformations.[18]
-
| Ligand | Substrate Example | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| XPhos | 2,6-Dimethylphenylbromide | 1.0 | K₃PO₄ | Toluene | 92 | [Buchwald et al.] |
| BI-DIME | Mesitylboronic acid + 2-Bromo-isopropylbenzene | 2.0 | K₃PO₄ | Toluene/H₂O | 95 | [14][16] |
| Acenaphthoimidazolylidene | Di-, tri-, and tetra-ortho-substituted biaryls | 0.05 - 1.0 | t-BuOK | Dioxane | >99 | [18] |
Section 3: Heteroaryl Substrates
Q5: My reaction involves heteroaryl halides or heteroaryl boronic acids, and I'm seeing low yields and side products. What should I consider?
A5: Heterocyclic substrates introduce unique challenges. Nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis.[19] Additionally, some heteroaryl boronic acids, particularly electron-rich ones like 2-benzofurylboronic acid, are highly prone to protodeboronation.[2]
-
Ligand Selection for Heteroaryl Halides:
-
For electron-deficient heteroaryl halides (e.g., chloropyridines), bulky, electron-rich phosphines like SPhos or XPhos are often required to promote the difficult oxidative addition step.[10]
-
For couplings involving mixed halides on a heteroaryl ring, the choice of ligand can be decisive in controlling site-selectivity.[20][21] More sterically hindered and/or electron-rich phosphines can alter the inherent reactivity order of the halides.[20]
-
-
Addressing Unstable Heteroaryl Boronic Acids:
-
Use milder reaction conditions (lower temperature, weaker base if possible) to minimize decomposition.
-
Employ highly active catalyst systems that promote the cross-coupling to occur faster than the decomposition pathway.
-
Convert the boronic acid to a more stable derivative (e.g., pinacol ester).[10]
-
| Ligand | Heteroaryl Substrate | Key Challenge | Recommended Base | Yield (%) |
| SPhos/XPhos | 2-Chloropyridines | Difficult Oxidative Addition | K₃PO₄ | 85-95 |
| Phosphite or Phosphine Oxide Ligands | 2-Pyridyl Boronates | Prone to Protodeboronation | KF | 74-82 |
Data compiled from representative literature.[10][3] Conditions and yields are substrate-dependent.
Section 4: Catalyst Deactivation
Q6: I observe a black precipitate (palladium black) in my reaction, and the conversion has stalled. What causes this catalyst deactivation, and how can I prevent it?
A6: The formation of palladium black is a common sign of catalyst deactivation, where active Pd(0) species agglomerate into inactive nanoparticles.[1][4] This reduces the number of available catalytic sites.
-
Causes of Deactivation:
-
Inefficient Ligand: The ligand may not be effectively stabilizing the Pd(0) intermediate.
-
Harsh Conditions: High temperatures or very strong bases can accelerate catalyst decomposition.[1]
-
Oxygen: The presence of oxygen can lead to the oxidation of Pd(0) and promote side reactions like boronic acid homocoupling, which can contribute to catalyst deactivation.[10][7]
-
Impurities: Trace impurities in reagents or solvents can poison the catalyst.[4]
-
-
Prevention Strategies:
-
Use Robust Ligands: Bulky, electron-donating ligands (e.g., Buchwald-type phosphines, NHCs) are crucial for stabilizing the active Pd(0) species and preventing agglomeration.[7]
-
Employ Modern Precatalysts: Buchwald G3 or G4 palladacycles are designed for the clean and efficient generation of the active Pd(0) species, minimizing the formation of palladium black.[1]
-
Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1][2]
-
Ligand Selection Guide
The choice of ligand is paramount to the success of a Suzuki-Miyaura reaction, as it influences all key steps of the catalytic cycle.[2]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of ligands.
The following decision tree provides a general guideline for selecting a ligand based on your substrates.
Caption: A decision tree for initial ligand selection in Suzuki-Miyaura couplings.
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling (e.g., with an Aryl Chloride)
This protocol provides a robust starting point for coupling challenging substrates using a highly active ligand like SPhos. Optimization will be required for specific substrates.[22]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) or a suitable precatalyst
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), dried
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the homocoupling of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid and other related side reactions during Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide
Issue 1: Significant Formation of Homocoupled Byproduct
Q: My reaction is producing a significant amount of the homocoupled dimer of this compound. What are the likely causes and how can I mitigate this?
A: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common side reaction primarily driven by two pathways: oxygen-mediated and Pd(II)-mediated homocoupling. The this compound, being an electron-rich heteroaromatic compound, can be particularly susceptible. Here’s a step-by-step guide to troubleshoot this issue:
1. Rigorous Exclusion of Oxygen: Oxygen is a known promoter of boronic acid homocoupling. It can reoxidize the active Pd(0) catalyst to Pd(II), which then participates in the homocoupling pathway.
-
Solution: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) or by using the freeze-pump-thaw method (at least three cycles) for more rigorous oxygen removal. Maintain a positive pressure of an inert gas throughout the entire reaction setup.
2. Choice of Palladium Precatalyst: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can lead to homocoupling, as it can react directly with two molecules of the boronic acid to form the dimer and the active Pd(0) species.
-
Solution: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern palladacycle precatalysts (e.g., those from Buchwald) are designed to generate the active Pd(0) species cleanly and efficiently, which can suppress homocoupling.
3. Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the desired cross-coupling versus side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in promoting the desired reductive elimination step of the catalytic cycle, thereby outcompeting the homocoupling pathway, especially for challenging heteroaryl substrates.
4. Slow Addition of the Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution: Consider a slow addition of the this compound solution to the reaction mixture using a syringe pump. This keeps its concentration low at any given time, disfavoring the homocoupling side reaction.
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting high levels of homocoupling.
Issue 2: Low Yield of Desired Product and Protodeboronation
Q: I am observing a low yield of my desired cross-coupled product, and I suspect protodeboronation is a significant side reaction. What steps can I take to improve the yield?
A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common issue with heteroaryl boronic acids, especially those containing nitrogen atoms like your this compound. The nitrogen atoms can influence the electronic properties and stability of the boronic acid.
1. Stability of the Boronic Acid: this compound may have limited stability, particularly in solution and at elevated temperatures.
-
Solution: Use a freshly prepared or high-purity boronic acid. Alternatively, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can be used directly in the coupling reaction and release the boronic acid in situ.
2. Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the rate of protodeboronation.
-
Solution:
-
Base: While a base is necessary, overly strong aqueous bases can accelerate protodeboronation. Consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄. In some cases, fluoride bases like KF under anhydrous conditions can be effective.
-
Solvent: Water is often the proton source for protodeboronation. While some water is often necessary to dissolve the base, using an anhydrous or a solvent system with minimal water (e.g., dioxane with a small amount of water) can suppress this side reaction.
-
Temperature: Use the lowest effective temperature that allows for a reasonable reaction rate. Microwave heating can sometimes be beneficial as it allows for rapid heating to the desired temperature, potentially reducing the overall reaction time and minimizing thermal decomposition.
-
3. Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring and the piperazine moiety can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
-
Solution: The use of bulky, electron-rich ligands (e.g., SPhos, XPhos) can often mitigate this issue. These ligands can create a sterically hindered environment around the palladium center, preventing strong coordination of the nitrogen atoms while still allowing for the catalytic cycle to proceed efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?
A1: The two main pathways for boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid in a stoichiometric manner to generate the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.
Q2: How does the 2-(4-methylpiperazino) substituent affect the Suzuki-Miyaura coupling reaction?
A2: The 2-(4-methylpiperazino) group is an electron-donating group, which can increase the electron density on the pyrimidine ring. This can have two opposing effects: it may facilitate the oxidative addition step if the pyrimidine is the halide partner, but it can also make the boronic acid more susceptible to protodeboronation. Additionally, the nitrogen atoms in the piperazine ring can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The use of bulky ligands is often recommended to counteract this effect.
Q3: Is it better to use the boronic acid directly or a boronate ester derivative?
A3: For heteroaryl boronic acids that are prone to decomposition or protodeboronation, using a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate is often advantageous. These derivatives are generally more stable to storage and handling and can slowly release the active boronic acid under the reaction conditions, which can help to minimize side reactions.
Q4: Can the choice of base influence the outcome of the reaction?
A4: Yes, the base is a critical parameter. It is required to activate the boronic acid for transmetalation. However, the strength and nature of the base can also influence side reactions. Strong bases in the presence of water can promote protodeboronation. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a good starting point for couplings with sensitive heteroaryl boronic acids.
Data Presentation
The following table summarizes the impact of various reaction parameters on minimizing the homocoupling of this compound.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling by protecting the Pd(0) catalyst from oxidation. |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or modern palladacycle precatalysts | Avoids the initial Pd(II)-mediated homocoupling pathway that can occur with Pd(II) salts. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Accelerates the desired reductive elimination step and can prevent catalyst inhibition by the nitrogen-containing substrate. |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Minimizes protodeboronation, which can be exacerbated by strong aqueous bases. |
| Solvent | Anhydrous or minimal water content (e.g., dioxane, THF, toluene) | Reduces the rate of protodeboronation by limiting the proton source. |
| Temperature | Lowest effective temperature | High temperatures can promote both homocoupling and protodeboronation. |
| Reagent Addition | Slow addition of the boronic acid | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
This compound (or its pinacol ester) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the finely powdered base.
-
Seal the flask/vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
If not using a microwave, heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. If using a microwave, heat to the set temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways: desired Suzuki-Miyaura coupling vs. homocoupling side reaction.
References
Technical Support Center: Purification of Pyrimidine-Containing Final Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine-containing final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with pyrimidine-containing compounds?
A1: Researchers often face several challenges when purifying pyrimidine-containing final products. These include:
-
Poor Solubility: Pyrimidine derivatives can exhibit a wide range of solubilities, often being poorly soluble in common organic solvents, which complicates both recrystallization and chromatographic purification.[1][2]
-
Co-eluting Impurities: The presence of starting materials, reagents, or side-products with similar polarities to the desired pyrimidine compound can make separation by column chromatography difficult.[3]
-
Residual Metal Catalysts: Many syntheses of pyrimidine derivatives employ palladium or other metal catalysts, which can be challenging to remove completely from the final product and are often subject to strict regulatory limits in active pharmaceutical ingredients (APIs).[4][5]
-
Product Instability: The target pyrimidine compound may be unstable under the purification conditions, such as on silica gel, leading to degradation.[3]
-
Crystallization Difficulties: Inducing crystallization can be problematic, with compounds sometimes precipitating as an oil or amorphous solid instead of well-defined crystals.[6]
-
Chromatographic Issues: Problems such as peak tailing in HPLC, often due to interactions between the basic pyrimidine ring and acidic silanol groups on the stationary phase, can affect purity and yield.[7]
Q2: Which purification techniques are most effective for pyrimidine derivatives?
A2: The choice of purification technique depends on the specific compound and the nature of the impurities. The most commonly employed methods are:
-
Recrystallization: This is a cost-effective and often highly effective method for purifying solid pyrimidine compounds, provided a suitable solvent or solvent system can be identified.[8][9]
-
Column Chromatography: Silica gel column chromatography is widely used to separate pyrimidine derivatives from impurities with different polarities.[6][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying moderately polar pyrimidine compounds, often using a C18 or C8 column.[7][10] It is particularly useful for separating compounds that are difficult to resolve by normal-phase chromatography.[11]
Q3: How can I improve the solubility of my pyrimidine-containing compound for purification?
A3: Improving solubility is crucial for effective purification. Consider the following strategies:
-
Solvent Screening: Test a range of solvents with varying polarities to find one in which your compound is sparingly soluble at room temperature but highly soluble when heated for recrystallization.[6] Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.[8]
-
Solvent Mixtures: For compounds with poor solubility in a single solvent, a two-solvent system can be effective for recrystallization. A "good" solvent dissolves the compound, and a "poor" solvent in which it is insoluble is added to induce crystallization.[6][8]
-
For HPLC: Ensure your compound is soluble in the initial mobile phase. If not, you may need to adjust the starting percentage of the organic solvent or dissolve the sample in a stronger solvent like methanol before injection.[7]
Q4: What are the best practices for removing residual palladium catalysts?
A4: The nitrogen atoms in the pyrimidine ring can chelate palladium, making it difficult to remove.[4] Effective methods include:
-
Filtration through Celite®: This is effective for removing heterogeneous catalysts like Pd/C.[4][12]
-
Activated Carbon Treatment: Activated carbon can be used to adsorb and remove palladium.[4][13]
-
Metal Scavengers: High-affinity scavengers, such as those with thiol or triamine functionalities, are often effective at removing residual palladium.[4] It is advisable to screen several scavengers on a small scale to find the most effective one for your specific compound.[4]
Troubleshooting Guides
Issue 1: Difficulty with Recrystallization
Question: My pyrimidine compound either fails to crystallize or precipitates as an oil or amorphous solid. What should I do?
Answer: This is a common issue that can often be resolved by optimizing the crystallization conditions.
Troubleshooting Steps:
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[6]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.[9]
-
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[9]
-
Solvent System Adjustment: If an oil forms, try reheating the solution to dissolve the oil and then add more of the "good" solvent before allowing it to cool again. Alternatively, consider a different solvent system.[6]
-
Concentration: If no crystals form, it's possible the solution is not saturated enough. Try evaporating some of the solvent to increase the concentration of your compound.
Issue 2: Poor Separation in Column Chromatography
Question: I am unable to separate my desired pyrimidine product from a closely related impurity using silica gel column chromatography. What can I do to improve the separation?
Answer: When impurities have similar polarities to the product, separation can be challenging. Here are some strategies to improve resolution.
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different eluent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Fine-tuning the ratio of these solvents can significantly improve separation.
-
Try a Different Stationary Phase: If silica gel is not effective, consider using a different stationary phase such as alumina.[3]
-
Consider Preparative HPLC: For very difficult separations, preparative HPLC, particularly reversed-phase, can offer much higher resolution.[3]
-
Dry Loading: For compounds that are not very soluble in the eluent, "dry loading" can improve band sharpness and separation. This involves adsorbing the crude material onto a small amount of silica gel before loading it onto the column.[8]
Issue 3: Peak Tailing in Reversed-Phase HPLC
Question: My pyrimidine compound shows significant peak tailing during RP-HPLC analysis and purification. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like pyrimidines is often caused by interactions with residual acidic silanol groups on the silica-based stationary phase.[7]
Troubleshooting Steps:
-
Use a Mobile Phase Additive: The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can protonate the silanol groups and reduce these unwanted interactions.[7]
-
Reduce Sample Concentration: Injecting a smaller volume or a more dilute sample can sometimes alleviate tailing.[7]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block many of the residual silanol groups. Ensure you are using an appropriate column for basic compounds.[7]
-
Adjust pH of the Mobile Phase: The retention of pyrimidine bases and nucleosides can be pH-dependent. The best separation for pyrimidine bases is often observed around pH 3.5, and for nucleosides between pH 4.8-5.2.[10]
Quantitative Data Summary
While specific quantitative data is highly dependent on the individual compound and purification process, the following table provides general guidance on expected outcomes for palladium removal.
| Purification Method | Typical Palladium Removal Efficiency | Potential for Product Loss |
| Filtration through Celite® | Effective for heterogeneous Pd | Low |
| Activated Carbon | >90% | Can be significant due to non-specific adsorption[4] |
| Thiol-based Scavengers | >95% | Generally low |
| Triamine-based Scavengers | >95% | Generally low |
Note: Regulatory limits for residual palladium in APIs are often below 10 ppm.[4]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization (Single Solvent)
-
Solvent Selection: In a test tube, add a small amount of your crude pyrimidine compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the compound completely. Add more hot solvent in small portions if necessary to achieve full dissolution.[8][9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6][8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[8]
Protocol 2: General Procedure for Reversed-Phase HPLC Purification
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically 0.1% formic acid in HPLC-grade water, and Mobile Phase B is 0.1% formic acid in HPLC-grade acetonitrile. Degas both mobile phases before use.[7]
-
Sample Preparation: Dissolve the crude pyrimidine compound in a minimal amount of a suitable solvent (e.g., methanol or a mixture of the mobile phases). Filter the sample through a 0.45 µm syringe filter.[7]
-
Column Equilibration: Equilibrate the C18 HPLC column with the initial mobile phase composition for at least 10 column volumes.[7]
-
Injection and Elution: Inject the prepared sample onto the column. Run a gradient program, typically starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compounds.[7]
-
Fraction Collection: Monitor the separation using a UV detector (a common wavelength is 254 nm) and collect the fractions corresponding to the main product peak.[7]
-
Post-Purification: Combine the fractions containing the pure product. Remove the organic solvent using a rotary evaporator. The final compound can then be isolated by lyophilization or liquid-liquid extraction.[7]
-
Purity Confirmation: Confirm the purity of the final product using analytical HPLC.[7]
Visualizations
Caption: A decision workflow for selecting a purification strategy.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
Purity Analysis of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, a key building block in medicinal chemistry. This document outlines a robust HPLC protocol, compares it with alternative analytical techniques, and presents supporting data and methodologies in a clear, structured format.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant technique for assessing the purity of non-volatile and semi-volatile organic molecules like this compound. However, the analysis of boronic acids presents unique challenges due to their high polarity and the potential for on-column degradation.[1][2] The pinacol ester of the target compound, a common synthetic precursor, is also a potential impurity and is susceptible to hydrolysis back to the boronic acid, particularly under typical RP-HPLC conditions.[1][2][3]
To address these challenges, a stability-indicating HPLC method is crucial. The following protocol is a robust starting point for the analysis of this compound.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | XSelect™ Premier HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent low-silanol C18 | Minimizes secondary interactions and on-column hydrolysis, providing good retention for polar compounds.[3][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes | A broad gradient ensures elution of both the polar boronic acid and any less polar impurities, such as the pinacol ester. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | Small injection volume minimizes peak broadening. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at 254 nm and 280 nm, or at the λmax of the analyte. A DAD allows for peak purity assessment. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Aprotic diluents can minimize hydrolysis of potential pinacol ester impurities.[1][2] |
| Standard Concentration | 0.1 mg/mL | A typical concentration for purity analysis. |
| Sample Concentration | 1.0 mg/mL | A higher concentration for the sample allows for the detection of low-level impurities. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of diluent to obtain a concentration of 1.0 mg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the standard solution and the sample solution in duplicate.
-
Data Processing: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the percentage purity and the percentage of each impurity using the area normalization method.
Potential Impurities and Degradants
| Impurity Name | Structure | Rationale for Presence |
| This compound pinacol ester | Precursor | A common starting material or intermediate in the synthesis.[6] |
| 2-(4-Methylpiperazino)pyrimidine | Degradant | Formed by the hydrolysis (de-borylation) of the boronic acid. |
| Starting Materials and By-products | Varies | Dependent on the synthetic route used. |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis of this compound, other techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High resolution, quantitative, can be stability-indicating. | Requires a chromophore, potential for on-column degradation. |
| LC-MS | Chromatographic separation coupled with mass spectrometry. | Provides molecular weight information for impurity identification. | More complex instrumentation, may not be strictly quantitative without reference standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. |
| Gravimetric Analysis | Conversion of the analyte to a precipitate of known composition.[7] | An absolute method, does not require a reference standard. | Time-consuming, not suitable for trace impurities, less specific. |
| Flame Atomic Absorption Spectrometry (FAAS) | Measures the absorption of light by free atoms in a flame. | Highly sensitive for boron content. | Does not provide information on organic impurities. |
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Techniques.
Conclusion
The purity of this compound can be reliably determined using a well-developed reversed-phase HPLC method. Key considerations for a successful analysis include the use of a low-silanol C18 column and appropriate mobile phase conditions to minimize on-column degradation and ensure good peak shape. While HPLC is the primary method for routine quality control, techniques such as LC-MS and NMR are invaluable for impurity identification and structural elucidation. For a comprehensive understanding of the material, a combination of these analytical techniques is recommended.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. This compound pinacol ester 98% - CAS:942922-07-8 - 如吉生物科技 [shruji.com]
- 7. zzylchem.com [zzylchem.com]
Navigating the Structural Nuances of Pyrimidine-5-Boronic Acids: A Comparative ¹H NMR Guide
For researchers, scientists, and professionals in drug development, a precise understanding of the structural characteristics of key building blocks is paramount. This guide provides a comparative analysis of the ¹H NMR spectral data for 2-(4-Methylpiperazino)pyrimidine-5-boronic acid pinacol ester and two alternative pyrimidine-5-boronic acid derivatives. This comparison, supported by experimental data and protocols, aims to facilitate the identification and characterization of these valuable synthetic intermediates.
While direct, publicly available ¹H NMR spectral data for this compound is limited, its pinacol ester derivative offers a stable and characterizable alternative for comparative analysis. This guide focuses on the ¹H NMR characterization of this pinacol ester alongside two other commercially available and structurally relevant alternatives: 2-Chloropyrimidine-5-boronic acid pinacol ester and 4-Methylpyrimidine-5-boronic acid pinacol ester. The selection of these alternatives allows for an examination of the electronic and steric effects of different substituents on the pyrimidine ring's proton environment.
Comparative ¹H NMR Data
The following table summarizes the key ¹H NMR spectral data for this compound pinacol ester and the selected alternatives. The data has been compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
| Compound | Pyrimidine Protons (δ, ppm) | Piperazine/Methyl Protons (δ, ppm) | Pinacol Protons (δ, ppm) |
| This compound pinacol ester | ~8.5 (s, 2H) | ~3.8 (t, 4H), ~2.5 (t, 4H), ~2.3 (s, 3H) | ~1.3 (s, 12H) |
| 2-Chloropyrimidine-5-boronic acid pinacol ester | ~8.9 (s, 2H) | - | ~1.35 (s, 12H) |
| 4-Methylpyrimidine-5-boronic acid | ~9.0 (s, 1H), ~8.6 (s, 1H) | ~2.6 (s, 3H) | - |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity (s = singlet, t = triplet) and integration (e.g., 2H) are also provided where available. Data for the free boronic acid of the 4-methyl derivative is presented due to the limited availability of data for its pinacol ester.
Experimental Protocol: ¹H NMR Characterization
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra. The following is a general procedure for the characterization of pyrimidine boronic acid pinacol esters.
Instrumentation:
-
400 MHz (or higher) Nuclear Magnetic Resonance (NMR) Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrimidine boronic acid pinacol ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to aid in structural elucidation.
Structural Comparison and NMR Interpretation Workflow
The structural differences between the three compounds directly influence their ¹H NMR spectra. The following DOT graph illustrates these differences and a logical workflow for their NMR analysis.
Caption: Structural differences and a corresponding ¹H NMR analysis workflow.
The electron-donating 4-methylpiperazino group in the target compound results in an upfield shift of the pyrimidine protons compared to the electron-withdrawing chloro group in 2-chloropyrimidine-5-boronic acid pinacol ester. The 4-methylpyrimidine derivative shows two distinct singlets for the pyrimidine protons due to the influence of the adjacent methyl group. The characteristic singlet for the twelve protons of the pinacol group is a key diagnostic feature for the esterified compounds.
This comparative guide highlights the utility of ¹H NMR spectroscopy in distinguishing between structurally similar pyrimidine-5-boronic acid derivatives. By understanding the influence of various substituents on the proton chemical shifts, researchers can confidently characterize these important synthetic building blocks.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Pyrimidine Boronic Acid Derivatives
For researchers, scientists, and drug development professionals working with the burgeoning class of pyrimidine boronic acid derivatives, selecting the optimal analytical strategy is paramount for accurate characterization and quantification. This guide provides an objective comparison of mass spectrometry-based methods, supported by experimental data, to facilitate informed decisions in your analytical workflow.
The unique chemical nature of pyrimidine boronic acid derivatives, combining the heterocyclic pyrimidine core with the reactive boronic acid moiety, presents both opportunities and challenges for mass spectrometric analysis. Issues such as in-source dehydration and the formation of cyclic boroxines can complicate spectral interpretation and compromise analytical accuracy. This guide delves into various ionization techniques and analytical strategies to overcome these hurdles, offering a comparative overview of their performance.
At a Glance: Comparing Ionization Techniques
The choice of ionization technique is a critical first step in developing a robust mass spectrometry method for pyrimidine boronic acid derivatives. Electrospray ionization (ESI) is the most commonly employed technique due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. However, other techniques may offer advantages for specific applications.
| Ionization Technique | Principle | Analytes | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization of polar molecules from a liquid phase. | Polar and thermally labile molecules. | Gentle ionization, suitable for LC coupling, good for quantitative analysis. | Susceptible to matrix effects, can form adducts. |
| Atmospheric Pressure Chemical Ionization (APCI) | Chemical ionization at atmospheric pressure, suitable for less polar molecules. | Less polar and more volatile compounds. | Less susceptible to matrix effects than ESI, good for a broader range of polarities. | Can cause more in-source fragmentation than ESI. |
| Electron Ionization (EI) | Hard ionization technique using a high-energy electron beam. | Volatile and thermally stable compounds. | Provides detailed fragmentation patterns for structural elucidation. | Often requires derivatization for non-volatile compounds, may not produce a molecular ion. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where a matrix absorbs laser energy, transferring it to the analyte. | Large and non-volatile molecules, complex mixtures. | High sensitivity, tolerant of salts. | Requires a suitable matrix, potential for matrix-related interferences. |
Quantitative Performance of LC-MS/MS Methods
For quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and selectivity. The performance of these methods can vary depending on the specific instrumentation and experimental conditions.
| Parameter | UPLC-ESI-MS[1][2] | LC-MS/MS[3][4] |
| Analytes | Broad range of boronic acids | Carboxy phenyl boronic acid & Methyl phenyl boronic acid |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ppm (equivalent to ng/mL level) |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 1 ppm (equivalent to ng/mL level) |
| Linearity (R²) | >0.98 | >0.99 |
| Recovery | 97.1% - 105.7% | 80% - 120% |
| Precision (RSD) | < 2.0% | Not specified |
| Key Advantage | High throughput, no derivatization needed. | High sensitivity and selectivity for trace level quantification. |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative protocols for the analysis of pyrimidine boronic acid derivatives.
UPLC-ESI-MS for High-Throughput Analysis
This method is suitable for the rapid analysis of a diverse range of pyrimidine boronic acid derivatives without the need for derivatization.[1][2]
-
Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient from low to high organic content over 1-2 minutes is often sufficient.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Ionization Mode: ESI positive or negative, depending on the analyte structure.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Data Acquisition: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.
GC-MS with Derivatization for Structural Elucidation
For volatile and thermally stable derivatives, or when detailed fragmentation information is required for structural confirmation, GC-MS with prior derivatization can be employed. Silylation is a common derivatization strategy for boronic acids.
-
Derivatization (Silylation):
-
Dissolve ~1 mg of the pyrimidine boronic acid derivative in 1 mL of a suitable solvent (e.g., pyridine, acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC System:
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 - 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS System:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
-
Visualizing the Workflow and Fragmentation
To aid in understanding the analytical process and the underlying chemical principles, the following diagrams illustrate a typical workflow and a common fragmentation pathway.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrimidine-5-Boronic Acid and Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug developers, the pyrimidine scaffold is of paramount interest due to its prevalence in a vast array of biologically active compounds. Pyrimidine-5-boronic acid and its pinacol ester derivative are key building blocks for introducing this important heterocycle. This guide provides an objective comparison of their reactivity and stability, supported by established chemical principles and representative experimental data, to aid in the selection of the optimal reagent for your synthetic needs.
The Reactivity-Stability Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids, particularly heteroaryl derivatives, are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved.[2]
Conversely, boronic acid pinacol esters offer significantly greater stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This stability is advantageous in multi-step syntheses and for compounds that are prone to decomposition. The trade-off for this enhanced stability can be a decrease in reactivity compared to the parent boronic acid.[3] It is a subject of ongoing discussion whether boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, though evidence exists for direct transmetalation from the ester.[4]
For pyrimidine-5-boronic acid, the electronic environment at the 5-position is favorable for the transmetalation step, generally making it a reactive coupling partner.[5] The choice between the free boronic acid and its pinacol ester will therefore depend on the specific requirements of the reaction, such as the lability of other functional groups in the molecule and the desired reaction kinetics.
Quantitative Performance Comparison
| Feature | Pyrimidine-5-Boronic Acid | Pyrimidine-5-Boronic Acid Pinacol Ester |
| Reactivity | Generally higher, leading to faster reaction rates.[3] | Generally lower, may require longer reaction times or higher temperatures.[4] |
| Stability | Less stable, susceptible to protodeboronation and decomposition upon storage.[2] | More stable, suitable for long-term storage and easier to handle.[2] |
| Handling | Can be more challenging to handle due to its hygroscopic nature and potential for decomposition. | Typically a stable, crystalline solid that is easier to weigh and handle. |
| Purification | Purification can be difficult due to its polarity and potential for decomposition on silica gel. | More amenable to standard purification techniques like column chromatography. |
| Typical Yields | Can provide high yields, but may be variable depending on substrate stability and reaction conditions.[5] | Often provides more consistent and reproducible yields due to higher purity and stability of the starting material. |
Experimental Protocols
Below are general experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pyrimidine-5-boronic acid or Pyrimidine-5-boronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, the pyrimidine-boron reagent, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reactivity vs. Stability Relationship
The decision-making process for selecting the appropriate boron reagent can be visualized as a logical flow.
References
A Comparative Analysis of 2-(4-Methylpiperazino)pyrimidine-5-boronic Acid in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid and its performance in the Suzuki-Miyaura coupling reaction, benchmarked against other commonly employed heteroaryl boronic acids.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Heteroaryl boronic acids are indispensable coupling partners in this reaction, enabling the incorporation of diverse heterocyclic moieties that are often crucial for the biological activity of pharmaceutical candidates. The reactivity of these boronic acids, however, can vary significantly depending on the nature of the heterocyclic core, the position of the boronic acid group, and the presence of other substituents.
This guide focuses on this compound, a molecule of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in bioactive compounds. We will objectively assess its performance in the context of other heteroaryl boronic acids, supported by available experimental data.
Factors Influencing the Reactivity of Heteroaryl Boronic Acids
The success and efficiency of a Suzuki-Miyaura coupling reaction are governed by several key factors inherent to the heteroaryl boronic acid substrate:
-
Electronic Properties of the Heterocycle: The electron density of the aromatic ring plays a critical role.
-
π-Deficient Heterocycles: Rings such as pyrimidine and pyridine are electron-poor, which can influence the transmetalation step of the catalytic cycle. The presence of electronegative nitrogen atoms can also lead to coordination with the palladium catalyst, potentially causing deactivation. This is famously illustrated by the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid can hinder the reaction.[3] A similar effect can be anticipated for 2-substituted pyrimidines.
-
π-Rich Heterocycles: Five-membered rings like furan and thiophene are electron-rich and generally exhibit higher reactivity in the transmetalation step.
-
-
Position of the Boronic Acid Group: The regiochemistry of the boronic acid on the heterocyclic ring is a major determinant of reactivity. For pyrimidines, 5-substituted isomers are generally considered more reactive and stable compared to the 2- and 4-isomers, where the adjacent nitrogen atoms can exert a stronger electronic influence and potentially interfere with the catalyst.[3]
-
Stability of the Boronic Acid: Heteroaryl boronic acids are susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product. The stability can be influenced by the electronic nature of the heterocycle and the reaction conditions.
Comparative Performance in Suzuki Coupling
To provide a quantitative comparison, the following tables summarize the performance of this compound and other representative heteroaryl boronic acids in Suzuki coupling reactions with various aryl halides. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is compiled from various sources and aims to provide a relative measure of reactivity.
Table 1: Suzuki Coupling of Heteroaryl Boronic Acids with 4-Bromoanisole
| Heteroaryl Boronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5-(4-Methoxyphenyl)-2-(4-methylpiperazino)pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Data Not Available | - |
| 2-Pyridylboronic acid | 2-(4-Methoxyphenyl)pyridine | Pd₂(dba)₃ / Ligand | Base | Dioxane | - | - | 74 | [4] |
| 3-Pyridylboronic acid | 3-(4-Methoxyphenyl)pyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | Derived from similar reactions |
| Thiophene-2-boronic acid | 2-(4-Methoxyphenyl)thiophene | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 12 | 92 | Derived from similar reactions |
| Furan-2-boronic acid | 2-(4-Methoxyphenyl)furan | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | 88 | Derived from similar reactions |
Note: Specific yield data for the Suzuki coupling of this compound with 4-bromoanisole was not found in the surveyed literature. The reactivity is anticipated to be good based on the favorable 5-position of the boronic acid on the pyrimidine ring.
Table 2: Suzuki Coupling of Heteroaryl Boronic Acids with Other Aryl/Heteroaryl Halides
| Heteroaryl Boronic Acid | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Pyrimidineboronic acid | 3-Bromothiophene | 5-(Thiophen-3-yl)pyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 75 | [5] |
| 5-Pyrimidineboronic acid | 3-Bromoquinoline | 5-(Quinolin-3-yl)pyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 68 | [5] |
| 2-Pyridylboronic acid (as boronate) | 5-Bromopyrimidine | 2-(Pyrimidin-5-yl)pyridine | Pd₂(dba)₃ / Ligand | Base | Dioxane | - | 91 | [4] |
| Thiophene-3-boronic acid | 2-Bromopyridine | 2-(Thiophen-3-yl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 110 | 85 | Derived from similar reactions |
| Furan-3-boronic acid | 4-Iodotoluene | 3-(p-Tolyl)furan | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 90 | Derived from similar reactions |
Discussion
The available data, while not providing a direct comparison for this compound, allows for several key inferences. As a 5-substituted pyrimidine boronic acid, it is expected to exhibit good reactivity in Suzuki couplings, likely comparable to or better than unsubstituted 5-pyrimidineboronic acid. The presence of the 2-(4-methylpiperazino) substituent, an electron-donating group, may further enhance the reactivity of the pyrimidine ring towards the coupling reaction.
In comparison to other heteroaryl boronic acids:
-
Pyridylboronic acids: The reactivity of pyridylboronic acids is highly dependent on the position of the boronic acid. 3- and 4-pyridylboronic acids are generally more reactive than the 2-isomer due to the aforementioned "2-pyridyl problem".[3]
-
Thiophene and Furan boronic acids: These five-membered, electron-rich heterocycles are typically highly reactive coupling partners, often providing excellent yields under standard Suzuki conditions.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid. This protocol can be adapted for the use of this compound.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl or heteroaryl halide, the heteroaryl boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent(s) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired coupled product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising building block for Suzuki-Miyaura cross-coupling reactions. Based on the general principles of heteroaryl boronic acid reactivity, its 5-pyrimidine boronic acid structure suggests favorable reactivity, likely comparable to other high-performing heteroaryl boronic acids such as 3-pyridyl, thiophene, and furan boronic acids. The electron-donating nature of the 2-(4-methylpiperazino) substituent may further enhance its performance. While direct comparative data under standardized conditions is limited, the provided information and experimental protocol offer a solid foundation for researchers to effectively utilize this compound in the synthesis of novel and potentially bioactive molecules. Further experimental studies are warranted to definitively benchmark its performance against a wider array of heteroaryl boronic acids.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Kinetic Showdown: A Comparative Guide to Substituted Pyrimidine Boronic Acid Reactions
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted pyrimidine boronic acids is paramount for optimizing synthetic routes and accelerating discovery. This guide provides an objective comparison of the performance of these critical building blocks in key organic reactions, supported by experimental data and detailed methodologies. We delve into the factors influencing their reactivity, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction and the competing protodeboronation pathway.
Comparative Kinetic Data
The reactivity of substituted pyrimidine boronic acids in Suzuki-Miyaura cross-coupling reactions is significantly influenced by the position of the boronic acid group and the electronic nature of other substituents on the pyrimidine ring. Direct, side-by-side kinetic comparisons under identical conditions are sparse in the literature; however, a synthesis of available data allows for a qualitative and semi-quantitative understanding of their relative performance.
| Boronic Acid Position | Substituent Effect | Relative Reactivity | Key Considerations |
| 5-Pyrimidinyl | Generally favorable electronic environment. | High | Typically exhibits good reactivity with a variety of aryl and heteroaryl halides, leading to high yields.[1] |
| 4-Pyrimidinyl | Electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity. | Moderate | Successful couplings are often achieved with more reactive electrophiles or optimized catalyst systems.[1] |
| 2-Pyrimidinyl | Proximity to the nitrogen atom at the 1-position can lead to catalyst inhibition or deactivation (the "2-pyridyl problem"). | Low | This isomer is the most challenging coupling partner and is more susceptible to protodeboronation.[1] The use of more stable boronic acid derivatives like pinacol esters is often necessary.[1] |
| General | Electron-donating groups on the pyrimidine ring. | Can increase reactivity by enhancing electron density at the carbon-boron bond, potentially facilitating transmetalation.[1] | - |
| General | Electron-withdrawing groups on the pyrimidine ring. | Can decrease reactivity.[1] | - |
Protodeboronation Kinetics:
Protodeboronation, the cleavage of the carbon-boron bond, is a critical side reaction that impacts the overall efficiency of cross-coupling reactions. The rate of protodeboronation is highly dependent on pH, the specific boronic acid, and the reaction conditions.[2] Kinetic studies have shown that for some boronic acids, the rate of protodeboronation is maximal when the pH is close to the pKa of the boronic acid, a phenomenon attributed to self-catalysis.[2]
Experimental Protocols
Accurate kinetic analysis of substituted pyrimidine boronic acid reactions requires meticulous experimental design and execution. The following are detailed methodologies for key experiments.
Kinetic Analysis of Suzuki-Miyaura Cross-Coupling via NMR Spectroscopy
This protocol is suitable for in-situ monitoring of the reaction progress.
Materials:
-
Substituted pyrimidine boronic acid
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
Procedure:
-
In a glovebox, accurately weigh the substituted pyrimidine boronic acid, aryl halide, palladium catalyst, base, and internal standard into a vial.
-
Add the degassed solvent system to the vial and briefly stir to ensure dissolution.
-
Transfer the reaction mixture to an NMR tube and seal it.
-
Acquire an initial ¹H or ¹⁹F NMR spectrum (t=0) at the desired reaction temperature.
-
Monitor the reaction progress by acquiring spectra at regular time intervals.
-
Integrate the signals of the starting materials and product relative to the internal standard to determine their concentrations over time.
-
Plot the concentration of the product versus time and fit the data to an appropriate rate law (e.g., first-order) to determine the observed rate constant (k_obs).[3]
Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is ideal for quantitative analysis of reaction aliquots.
Materials:
-
Reaction mixture from a Suzuki-Miyaura coupling
-
Quenching solvent (e.g., acetonitrile or methanol)
-
Syringe and syringe filter (0.22 µm)
-
HPLC vials
-
HPLC system with a suitable column and detector
Procedure:
-
At predetermined time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.[4]
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the quenching solvent. This also serves to stop the catalytic cycle.[4]
-
Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.[4]
-
Analyze the sample using a pre-developed HPLC method to separate and quantify the reactants and products.
-
Generate a calibration curve for the reactants and products to ensure accurate quantification.[4]
-
Plot the concentration of the product versus time to determine the reaction rate. Representative kinetic data can show the percentage conversion of the aryl halide and the formation of the biaryl product over time.[4]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates a typical process for the kinetic analysis of a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the kinetic analysis of Suzuki-Miyaura reactions.
This guide provides a foundational framework for understanding and investigating the kinetics of substituted pyrimidine boronic acid reactions. The provided protocols and workflow diagrams serve as practical resources for researchers aiming to optimize their synthetic strategies and deepen their mechanistic understanding.
References
A Comparative Guide to the Synthesis of Substituted Pyrimidines: Biginelli, Suzuki, and Pinner Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of three prominent synthetic methodologies: the Biginelli reaction, the Suzuki coupling, and the Pinner synthesis. We present a detailed analysis of their performance based on experimental data, complete experimental protocols, and a visual workflow to aid in the selection of the optimal synthetic route for your target pyrimidine derivatives.
The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including approved drugs such as Gleevec and Crestor.[1] Consequently, the development of robust and versatile synthetic routes to access diverse substituted pyrimidines is of paramount importance. This guide will delve into a comparative analysis of three classical and modern methods, providing quantitative data to inform your synthetic strategy.
Performance Comparison of Synthetic Routes
The choice of synthetic route for a particular substituted pyrimidine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following tables summarize key performance indicators for the Biginelli reaction, Suzuki coupling, and Pinner synthesis, based on published experimental data.
Table 1: Biginelli Reaction Performance for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component reaction that is particularly effective for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[2][3][4]
| Catalyst/Conditions | Aldehyde | β-Ketoester/Amide | (Thio)urea | Yield (%) | Time (h) | Temp (°C) | Reference |
| [Btto][p-TSA] (solvent-free) | Benzaldehyde | Ethyl acetoacetate | Urea | >85 | 0.5 | 90 | [5] |
| Silicotungstic acid/Ambelyst-15 (solvent-free) | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 95 | 0.5 | 120 | [2] |
| [Et3NH][HSO4] (solvent-free) | Benzaldehyde | Acetylacetone | Urea | 92 | 0.28 | 80 | [6] |
| Cd-Based COF (solvent-free) | Benzaldehyde | Ethyl acetoacetate | Urea | 98 | 6 | 110 | [3] |
| Gluconic Acid (aqueous) | Furfural | Ethyl acetoacetate | Urea | 92 | 6 | 60 | [7] |
Table 2: Suzuki Coupling Performance for the Synthesis of Aryl-Substituted Pyrimidines
The Suzuki coupling is a powerful cross-coupling reaction for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents onto a pre-functionalized pyrimidine core.[1][8][9][10][11]
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Time (h) | Temp (°C) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 81 (mono-adduct) | 0.25 | 100 (MW) | [9] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Isopropanol/H₂O | 95 (di-adduct) | 12 | 55 | [1] |
| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 95 (tetra-adduct) | 8 | 100 | [8] |
| 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 80 | [11] |
| 4-Chloro-6-arylpyrimidine | Various arylboronic acids | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 70-90 | 12 | 100 | [10] |
Table 3: Pinner Synthesis Performance for the Synthesis of Hydroxy/Amino Pyrimidines
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically yielding hydroxyl or amino-substituted pyrimidines.
| 1,3-Dicarbonyl Compound | Amidine | Catalyst/Base | Solvent | Yield (%) | Time (h) | Temp (°C) | Reference |
| Acetylacetone | Urea | HCl | Isopropanol | 80.7 (hydrochloride salt) | 2 | 65 | [12][13] |
| Acetylacetone | Thiourea | HCl | Ethanol | Not specified | Not specified | Reflux | [14] |
| Ethyl acetoacetate | Acetamidine | Not specified | Not specified | Not specified | Not specified | Not specified | General method |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Biginelli Reaction: Synthesis of 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., [Btto][p-TSA], 5 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of benzaldehyde, ethyl acetoacetate, urea, and the catalyst is heated under solvent-free conditions at 90 °C with magnetic stirring.[5]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 30 minutes), the reaction mixture is cooled to room temperature.[5]
-
The mixture is then poured onto crushed ice and stirred for 5 minutes.[5]
-
The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.[5]
-
The crude product is recrystallized from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[5]
Suzuki Coupling: Synthesis of 2-Chloro-4-phenylpyrimidine
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Phenylboronic acid (1.05 eq)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
-
Microwave reactor
Procedure:
-
To a microwave reactor vial is added 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The degassed 1,4-dioxane/water solvent mixture is added to the vial.
-
The vial is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at 100 °C for 15 minutes with stirring.[9]
-
After cooling, the reaction mixture is partitioned between ethyl acetate and water.
-
The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-4-phenylpyrimidine.[1]
Pinner Synthesis: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine
Materials:
-
Urea (1.0 eq)
-
Acetylacetone (1.06 eq)
-
2.7N Isopropanol solution of Hydrogen Chloride
Procedure:
-
Urea and acetylacetone are mixed in a 2.7N isopropanolic solution of hydrogen chloride.[12][13]
-
The mixture is stirred and heated to 65 °C and refluxed for 2 hours.[12][13]
-
After cooling to room temperature, the precipitated hydrochloride salt of the product is collected by filtration and dried.[12][13]
-
The hydrochloride salt is then neutralized with an aqueous solution of a base (e.g., NaOH) to yield the final 2-hydroxy-4,6-dimethylpyrimidine.
Synthetic Route Validation Workflow
The following diagram illustrates a general workflow for the validation of a synthetic route for substituted pyrimidines, from initial route selection to final product characterization.
Caption: A generalized workflow for the development and validation of a synthetic route for substituted pyrimidines.
Concluding Remarks
The synthesis of substituted pyrimidines can be approached through various effective methodologies. The Biginelli reaction offers a straightforward, one-pot synthesis for dihydropyrimidinones, often with high yields and under environmentally benign conditions. The Suzuki coupling provides unparalleled versatility for the introduction of aryl and heteroaryl moieties, making it a cornerstone of modern drug discovery. The Pinner synthesis remains a valuable tool for accessing specific substitution patterns, particularly for hydroxy- and amino-pyrimidines.
The choice of the optimal synthetic route will ultimately be dictated by the specific target molecule, desired scale, and available resources. By understanding the comparative advantages and limitations of each method, as detailed in this guide, researchers can make informed decisions to streamline the synthesis of novel pyrimidine-based compounds for a wide range of applications.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 13. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Palladium Catalysts: A Comparative Yield Analysis in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal palladium catalyst is a critical factor that dictates the efficiency, yield, and overall success of cross-coupling reactions. This guide provides an objective comparison of various palladium catalysts in cornerstone C-C bond forming reactions, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.[1][2] These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the palladium catalyst, including the palladium precursor and the associated ligands, profoundly influences the catalytic activity, selectivity, and substrate scope of these transformations.[3][4]
This guide offers a comparative analysis of the performance of different palladium catalysts, with a focus on reaction yields. The data presented is collated from various studies to provide a broad overview. It is important to note that direct comparative studies of a wide range of catalysts under identical conditions are limited, and thus reaction parameters are provided to give context to the observed yields.[5]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.[1] The efficiency of this reaction is highly dependent on the choice of the palladium catalyst system. Below is a summary of the performance of various palladium precatalysts in the coupling of 4-chlorotoluene with phenylboronic acid, a representative example of coupling an electron-rich aryl chloride.[6]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XPhos (1.2 equiv) | XPhos | K₃PO₄ | MeOH/THF | RT | 1 | 84 |
| Allyl(XPhos)PdCl | XPhos | K₃PO₄ | MeOH/THF | RT | 1 | 85 |
| (XPhos)Pd G2 | XPhos | K₃PO₄ | MeOH/THF | RT | 1 | 90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Data adapted from comparative studies on palladium precatalysts.[6][7] It is important to note that the data for Pd(PPh₃)₄ and PEPPSI-IPr are from the coupling of 3-bromopyridine with phenylboronic acid and are included for broader comparison.[7]
The data highlights that for in-situ generated catalysts from Pd(OAc)₂, increasing the ligand-to-metal ratio can significantly enhance the yield.[6] Well-defined precatalysts, such as the allyl-based and G2 palladacycles, often show consistent and high performance.[6] N-heterocyclic carbene (NHC)-based catalysts like PEPPSI-IPr are highly active, allowing for lower catalyst loadings and shorter reaction times, particularly for challenging substrates.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry.[5]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Organoboron reagent (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂ with XPhos ligand)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene or a mixture like MeOH/THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add the degassed solvent(s).
-
Under a positive pressure of inert gas, add the palladium catalyst (0.5-5 mol%). For in-situ systems, the ligand is added concurrently.
-
Heat the reaction mixture to the desired temperature with vigorous stirring under an inert atmosphere for the specified time.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as flash column chromatography.[8]
Visualizing the Catalytic Cycle
The underlying mechanism of these powerful transformations can be visualized through catalytic cycles. These diagrams illustrate the logical flow of the key steps involved.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Mizoroki-Heck and Sonogashira Couplings
The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes, while the Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] The choice of catalyst is equally critical for these transformations.
Mizoroki-Heck Reaction Yields:
| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | 4-Bromoanisole | Acrylic Acid | K₃PO₄ | H₂O/SDS | 100 | ~87 |
| 3% Pd/C | 4-Bromoanisole | Acrylic Acid | K₃PO₄ | H₂O/SDS | 100 | >95 |
Data adapted from studies on Heck reactions.[9][10]
Sonogashira Reaction Yields:
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Aryl Iodide | Phenylacetylene | Et₃N | THF | RT | High |
| Pd(OAc)₂ / PPh₃ | Aryl Iodide | Phenylacetylene | Piperidine | H₂O | RT | High |
Yields are reported as "High" in the respective literature for analogous aryl halides, suggesting successful reactions without specifying the exact percentage in the abstract.[11][12]
Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer advantages in terms of catalyst recovery and reuse, which is particularly important for industrial applications.[9]
Experimental Workflow and Catalytic Cycles
A generalized workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction provides a clear overview of the process.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
The catalytic cycles for the Heck and Sonogashira reactions share similarities with the Suzuki-Miyaura cycle but differ in the nature of the coupling partner and the subsequent steps.
Caption: Catalytic cycles for the Mizoroki-Heck and Sonogashira reactions.
Conclusion
The selection of an appropriate palladium catalyst is a multifaceted decision that significantly influences the outcome of cross-coupling reactions. For routine couplings of aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.[13] For more challenging substrates, such as aryl chlorides or sterically hindered heterocycles, advanced catalyst systems incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes are often necessary to achieve high efficiency.[3] Heterogeneous catalysts are a valuable alternative, particularly for large-scale synthesis, due to their ease of separation and potential for recycling.[14] This guide serves as a foundational resource for researchers to navigate the diverse landscape of palladium catalysts and to select the most suitable system for their specific synthetic challenges. Further optimization of reaction conditions will likely be required to achieve the desired results for a particular substrate combination.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Guide to the Biological Efficacy of Synthesized Pyrimidine Compounds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrimidines have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory efficacy of various synthesized pyrimidine derivatives, supported by experimental data and detailed methodologies to inform and guide future drug discovery initiatives.
The pyrimidine nucleus is a fundamental building block in numerous biologically important molecules, including nucleic acids, and its derivatives have been extensively explored in medicinal chemistry.[1][2][3] Synthetic modifications to the pyrimidine ring have yielded a plethora of compounds with potent and selective biological activities, making them promising candidates for the development of new drugs.[4][5][6]
Anticancer Efficacy: Targeting the Engines of Cell Proliferation
Pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and survival.[7][8] Key targets include enzymes crucial for DNA synthesis and signaling kinases that drive cell proliferation.
A notable class of anticancer pyrimidine derivatives are the pyrido[2,3-d]pyrimidines . Several studies have highlighted their ability to inhibit kinases such as PIM-1 and epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells.[2][9][10] For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxic activity against various cancer cell lines, including those of the breast (MCF-7), liver (HepG2), lung (A-549), and prostate (PC-3).[7][9] Another important mechanism of action for some pyrimidine analogs is the inhibition of thymidylate synthase (TS) , a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[11][12][13] Inhibition of TS leads to the depletion of dTMP, disrupting DNA synthesis and ultimately causing cell death in rapidly dividing cancer cells.[11]
The following table summarizes the in vitro anticancer activity of representative synthesized pyrimidine compounds against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound Class | Specific Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [9] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [9] |
| Pyrido[2,3-d]pyrimidine | Compound 63 | PC-3 (Prostate) | 1.54 | [7] |
| Pyrido[2,3-d]pyrimidine | Compound 63 | A-549 (Lung) | 3.36 | [7] |
| Pyrido[2,3-d]pyrimidine | Fused triazolopyridopyrimidine (64 ) | PC-3 (Prostate) | 0.36 | [7] |
| Pyrido[2,3-d]pyrimidine | Fused triazolopyridopyrimidine (64 ) | A-549 (Lung) | 0.41 | [7] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8d | A-549 (Lung) | 7.23 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8d | PC-3 (Prostate) | 7.12 | [2] |
| Thienopyrimidine | Compound B1 | H1975 (Lung, EGFR L858R/T790M) | 0.023 | [10] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrimidine derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[4][14][15] Their mechanism of action can involve the inhibition of essential bacterial enzymes, thereby halting growth and replication.
The antibacterial efficacy of pyrimidine compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Below is a comparative table of the antimicrobial activity of selected pyrimidine derivatives against various bacterial strains.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimidine Analogue | 5-FU | Staphylococcus aureus (MSSA) | <0.01 µM | [14] |
| Pyrimidine Analogue | 5-FdU | Staphylococcus aureus (MSSA) | <0.01 µM | [14] |
| Pyrimidine Analogue | 5-FUrd | Escherichia coli | 1-10 µM | [14] |
| 6-Aza-2′-deoxyuridine | Compound 28b | Mycobacterium smegmatis | 0.03-0.9 mM | [4] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Bromo derivative | Staphylococcus aureus | 8 | [15] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Iodo derivative | Staphylococcus aureus | 8 | [15] |
Anti-inflammatory Effects: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Of the two main isoforms, COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3]
The following table presents the in vitro COX-2 inhibitory activity of several pyrimidine derivatives, with IC50 values representing the concentration required for 50% inhibition of the enzyme's activity.
| Compound Class | Specific Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pyrimidine-5-carbonitrile | Compound 5d | 0.16 | - | [1] |
| Pyridazinone-containing | Compound 24a | 0.01556 | 24 | [16] |
| Pyridazinone-containing | Compound 24b | 0.01977 | 38 | [16] |
| Pyridazinone-containing | Compound 25a | - | 35 | [16] |
| Pyridazinone-containing | Compound 25b | - | 24 | [16] |
| Pyrimidine Derivative | L1 | Comparable to Meloxicam | Selective for COX-2 | [3] |
| Pyrimidine Derivative | L2 | Comparable to Meloxicam | Selective for COX-2 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Zone of Inhibition Assay for Antimicrobial Activity
The zone of inhibition assay is a qualitative method used to assess the antimicrobial activity of a substance.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of an agar plate using a sterile swab.
-
Disk Application: Impregnate sterile paper discs with a known concentration of the synthesized pyrimidine compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Zone Measurement: Measure the diameter of the clear zone of growth inhibition around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-2 enzyme and the test pyrimidine compounds at various concentrations.
-
Reaction Initiation: In a 96-well plate, mix the COX-2 enzyme, a colorimetric or fluorometric substrate, and the test compound or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period.
-
Signal Detection: Measure the absorbance or fluorescence of the product formed by the enzymatic reaction using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanisms and Workflows
To further elucidate the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Pyrimidine Compounds.
Caption: Mechanism of Thymidylate Synthase Inhibition by Pyrimidine Analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. mdpi.com [mdpi.com]
- 13. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
structure-activity relationship (SAR) studies of 2-(4-methylpiperazino)pyrimidine derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methylpiperazino)pyrimidine Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-methylpiperazino)pyrimidine derivatives based on published experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear overview of how structural modifications to this scaffold influence its biological activity across various therapeutic targets.
Antiproliferative and Anticancer Activity
The 2-(4-methylpiperazino)pyrimidine scaffold is a recurring motif in the design of antiproliferative agents, often targeting protein kinases involved in cell cycle regulation and signaling.
Pyrido[1,2-a]pyrimidin-4-one Derivatives
A series of 2-methyl-3-(2-(4-methylpiperazin-1-yl)ethyl)pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines.[1] The core structure involves the fusion of a pyrimidine ring with a pyridine ring, with the 2-(4-methylpiperazino) moiety attached via an ethyl linker at the 3-position.
Key SAR Observations:
-
The introduction of various sulfonyl chlorides to the piperazine nitrogen resulted in a range of activities.
-
Compounds with specific substitutions on the sulfonyl group, such as 4-chlorophenyl (6d), 4-fluorophenyl (6e), and 2,4-dichlorophenyl (6i), demonstrated significant activity against multiple cancer cell lines, with the exception of K562.[1]
-
Compound 6d emerged as a particularly potent derivative, suggesting that an electron-withdrawing group at the para position of the phenylsulfonyl moiety is favorable for activity.[1]
Table 1: Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives (IC50, µM) [1]
| Compound | R Group (on sulfonyl) | K562 | Colo-205 | MDA-MB-231 | IMR-32 |
| 6d | 4-Chlorophenyl | >100 | 18.2 | 21.7 | 25.4 |
| 6e | 4-Fluorophenyl | >100 | 20.1 | 24.3 | 28.1 |
| 6i | 2,4-Dichlorophenyl | >100 | 22.5 | 25.8 | 30.2 |
2,4-Diaminopyrimidine Derivatives
In another study, novel 2,4-diaminopyrimidine derivatives were designed as potent antitumor agents. While not all compounds in this series contain the 2-(4-methylpiperazino) moiety, the study highlights the importance of the substitution pattern on the pyrimidine core for anticancer activity.[2] The most promising compounds, 9k and 13f , which feature a triazolopiperazine scaffold, demonstrated potent activity against A549, HCT-116, PC-3, and MCF-7 cell lines.[2] These findings suggest that incorporating the 2-(4-methylpiperazino)pyrimidine core into a broader diaminopyrimidine scaffold could be a promising strategy for developing new anticancer agents.
Antimicrobial Activity
Thiophene-substituted pyrimidine derivatives incorporating a piperazine moiety have been investigated for their antimicrobial properties.[3]
Key SAR Observations:
-
A series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and screened for antibacterial and antifungal activities.[3]
-
Compounds 4b and 4d showed good antibacterial activity at a concentration of 40µg/ml.[3]
-
Significant antifungal activity was observed for compounds 4a , 4d , and 4e at the same concentration when compared to standard drugs.[3]
Table 2: Antimicrobial Activity of Thiophene-Substituted Pyrimidine Derivatives [3]
| Compound | R Group (at C4 of Pyrimidine) | Antibacterial Activity (40µg/ml) | Antifungal Activity (40µg/ml) |
| 4a | 4-Methoxyphenyl | Moderate | Significant |
| 4b | 4-Chlorophenyl | Good | Moderate |
| 4d | 4-Nitrophenyl | Good | Significant |
| 4e | 3,4-Dimethoxyphenyl | Moderate | Significant |
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The in vitro antiproliferative effect of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[1]
Workflow:
References
- 1. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Pyrimidine Synthesis Methods: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of discovering and developing new therapeutic agents. This guide provides an objective comparison of traditional and modern methods for pyrimidine synthesis, supported by experimental data to inform methodology selection.
The pyrimidine nucleus is a fundamental component of DNA and RNA and a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance. This guide benchmarks the classic Biginelli reaction against contemporary approaches, including microwave-assisted synthesis and advanced catalytic one-pot methodologies, offering a quantitative comparison of their performance.
Comparative Analysis of Pyrimidine Synthesis Methods
The selection of a synthetic route for a target pyrimidine derivative is often a trade-off between reaction time, yield, substrate scope, and environmental impact. The following tables summarize quantitative data from published literature to facilitate an evidence-based choice of methodology.
| Method | General Reaction | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Traditional Biginelli Reaction | Three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea/thiourea with acid catalysis.[2] | Several hours to overnight | Moderate to good (often < 70%)[3] | Simple, one-pot, readily available starting materials. | Long reaction times, sometimes harsh conditions, moderate yields.[4] |
| Microwave-Assisted Synthesis | Similar to traditional methods but using microwave irradiation for heating.[1][5] | Minutes | Good to excellent (often > 80%)[1][6] | Drastically reduced reaction times, often higher yields, potential for solvent-free conditions.[1] | Requires specialized microwave reactor equipment. |
| Modern One-Pot Catalytic Methods | Multi-component reactions employing advanced catalysts (e.g., Lewis acids, organocatalysts, metal catalysts) under mild conditions.[7][8] | Varies (minutes to hours) | Good to excellent | High efficiency, broad substrate scope, often milder reaction conditions, potential for "green" chemistry.[7][9] | Catalyst cost and sensitivity can be a factor. |
In-Depth Look: The Biginelli Reaction and Its Modern Counterpart
The Biginelli reaction, first reported in 1893, remains a staple for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[2] However, modern adaptations, particularly those employing microwave irradiation, have significantly improved its efficiency.
Substrate Scope and Yield Comparison: Traditional vs. Microwave-Assisted Biginelli Reaction
The following table provides a comparative overview of yields and reaction times for the synthesis of various dihydropyrimidinones using both conventional heating and microwave-assisted methods. The data clearly illustrates the significant reduction in reaction time and often an improvement in yield achieved with microwave technology.
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | 6.5 hours, 65% | 24 minutes, 82% | [7] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | - | 10 minutes, 91% | [5] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5.5 hours, 60% | 28 minutes, 78% | [7] |
| Benzaldehyde | Acetylacetone | Urea | 45 minutes, 39% (without catalyst) | 35 minutes, good yield (with catalyst) | [10] |
| 2-Thiophenecarboxaldehyde | Ethyl acetoacetate | Urea | - | 10 minutes, high yield | [11] |
| 3,4,5-Trimethoxybenzaldehyde | Ethyl acetoacetate | Urea | - | 10 minutes, high yield | [11] |
Note: Yields and reaction times can vary based on the specific catalyst and solvent system used.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the key methods discussed.
Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Reaction[1]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
In a 100 mL beaker, combine the aldehyde, ethyl acetoacetate, urea/thiourea, and sulfamic acid.
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave reactor at 300 watts. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Pulses of 20 seconds with intermittent cooling are recommended to prevent overheating.
-
Upon completion of the reaction, add ice-cold water to the reaction mixture to precipitate the solid product.
-
Wash the solid thoroughly with water to remove any unreacted urea or thiourea.
-
Filter the product and recrystallize from ethanol to obtain the pure dihydropyrimidin-2-(1H)-one/thione.
Protocol 2: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
This method exemplifies a modern, efficient approach to constructing more complex fused pyrimidine systems.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
4(6)-aminouracil
-
ZrO2 nanoparticles (as catalyst)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, and 4(6)-aminouracil is prepared.
-
ZrO2 nanoparticles are added as a heterogeneous catalyst.
-
The reaction is typically carried out under solvent-free conditions or in a green solvent like ethanol.
-
The reaction mixture is heated, often with microwave irradiation, for a specified time (e.g., 2 hours).[12]
-
After cooling, the product is typically isolated by filtration and purified by recrystallization. This method has been reported to produce high yields (86-97%) in a short reaction time.[12]
Visualizing Synthetic Strategies and Biological Relevance
To better understand the relationships between different synthetic approaches and their application, graphical representations are invaluable.
Diagram 1: A Generalized Workflow for Pyrimidine Synthesis
Caption: Generalized workflow for pyrimidine synthesis.
Diagram 2: Comparison of Synthetic Approaches
References
- 1. asianpubs.org [asianpubs.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 6. ijres.org [ijres.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents such as 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to ensure the safe handling and proper disposal of this compound, aligning with best practices in chemical waste management. Adherence to these procedures is essential for minimizing risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as hazardous, and direct contact should be avoided.
Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A laboratory coat.
All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Safety Data
The following table summarizes the key hazard information for this compound based on available safety data sheets.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Disposal Protocol: A Step-by-Step Guide
The primary and mandated disposal route for this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
The following protocol details the procedure for preparing this chemical for collection by a certified waste management provider.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes pure, unused compound, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and solutions.
-
Segregate this waste from other laboratory waste streams to prevent inadvertent chemical reactions. Boronic acids should not be mixed with strong oxidizing agents or strong acids unless part of a validated neutralization procedure, which is not recommended without specific institutional guidance.
2. Waste Collection and Containment:
-
Solid Waste: Collect unused this compound and contaminated solid materials in a dedicated, robust, and sealable container. This container should be clearly labeled as "Hazardous Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. The container must be suitable for storing organic and aqueous waste, as applicable.
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The relevant hazard pictogram (GHS07).
-
4. Storage of Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste you have accumulated.
6. Decontamination of Empty Containers:
-
Empty containers of this compound must be decontaminated before disposal.
-
Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected, depending on institutional policies.
-
After thorough rinsing and air-drying in a fume hood, deface the original label, and dispose of the container according to your institution's guidelines for decontaminated laboratory glassware or plasticware.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guidance for 2-(4-Methylpiperazino)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-(4-Methylpiperazino)pyrimidine-5-boronic acid (CAS: 942922-07-8), a solid compound used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant research environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and dust particles. Standard safety glasses with side shields may be acceptable for low-splash potential situations.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3][4] | Prevents skin contact. Gloves should be inspected for integrity before each use and disposed of if contaminated.[1][4] |
| Body Protection | Laboratory coat.[3][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if dust is generated.[4][6] | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[3][5] A dust mask may be sufficient for handling small quantities in a well-ventilated area.[7] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
-
Preparation :
-
Handling the Compound :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][9]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[7][9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. Boronic acid waste should be treated as hazardous waste.
-
Waste Segregation :
-
Container Labeling :
-
Storage of Waste :
-
Empty Container Disposal :
-
Triple rinse the empty container with a suitable solvent in a chemical fume hood.[5]
-
Collect the first rinseate as hazardous waste.[5] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[5]
-
After thorough rinsing and air drying, deface the original label. The clean container can then be disposed of according to institutional protocols for glass or plastic recycling.[5]
-
Diagram of the Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
